P2Y1 antagonist 1
Description
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Properties
Molecular Formula |
C30H24ClF4N3O3 |
|---|---|
Molecular Weight |
586.0 g/mol |
IUPAC Name |
1-[2-[4-(4-chlorophenyl)-5-fluoro-7-hydroxy-3,3-dimethyl-2H-indol-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C30H24ClF4N3O3/c1-29(2)16-38(27-24(39)15-21(32)25(26(27)29)17-7-9-18(31)10-8-17)23-6-4-3-5-22(23)37-28(40)36-19-11-13-20(14-12-19)41-30(33,34)35/h3-15,39H,16H2,1-2H3,(H2,36,37,40) |
InChI Key |
GKKHXSFPYJSHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1C(=C(C=C2O)F)C3=CC=C(C=C3)Cl)C4=CC=CC=C4NC(=O)NC5=CC=C(C=C5)OC(F)(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
P2Y1 Antagonists: A Deep Dive into the Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Its significance as a therapeutic target has driven extensive research into the development of selective antagonists. This technical guide provides a comprehensive overview of the P2Y1 antagonist mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the core concepts.
The P2Y1 Receptor and its Signaling Cascade
The P2Y1 receptor is a member of the P2Y family of purinergic receptors and is primarily coupled to the Gq class of G proteins.[3][4] Upon activation by its endogenous ligand ADP, the P2Y1 receptor initiates a well-defined intracellular signaling cascade.
The binding of ADP to the P2Y1 receptor induces a conformational change, leading to the activation of the associated Gq protein.[5] The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[1][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6] This rapid increase in intracellular calcium concentration is a key event in P2Y1-mediated cellular responses, such as the initial phase of platelet shape change and aggregation.[2][6]
Figure 1: P2Y1 Receptor Signaling Pathway.
Mechanism of Action of P2Y1 Antagonists
P2Y1 antagonists function by inhibiting the binding of ADP to the receptor, thereby preventing the initiation of the downstream signaling cascade. These antagonists can be broadly classified into two main categories based on their binding site and mechanism of inhibition: competitive (orthosteric) antagonists and allosteric antagonists.
Competitive (Orthosteric) Antagonism
Competitive antagonists bind to the same site on the P2Y1 receptor as the endogenous agonist ADP.[7] By occupying the orthosteric binding pocket, these antagonists directly block ADP from binding and activating the receptor. The majority of well-characterized P2Y1 antagonists, such as MRS2179, MRS2279, and MRS2500, fall into this category.[2][8] Some of these antagonists, like MRS2179, MRS2279, and MRS2500, have also been shown to act as inverse agonists, meaning they can inhibit the constitutive (basal) activity of the P2Y1 receptor in the absence of an agonist.[2]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation [mdpi.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. P2Y1 antagonists: combining receptor-based modeling and QSAR for a quantitative prediction of the biological activity based on consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of selective high affinity antagonists, agonists, and radioligands for the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the P2Y1 Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, most notably in hemostasis and thrombosis.[1][2] As a member of the P2Y family of purinergic receptors, it is activated by the endogenous ligand adenosine diphosphate (ADP).[3] Its involvement in critical signaling cascades has made it a significant target for therapeutic intervention, particularly in the context of antiplatelet therapies. This technical guide provides a comprehensive overview of the P2Y1 receptor signaling pathway, including its mechanism of activation, downstream effectors, and physiological functions. Furthermore, it presents key quantitative data, detailed experimental protocols for its study, and visual diagrams to elucidate complex signaling and experimental workflows.
Core Signaling Pathway
The canonical signaling pathway of the P2Y1 receptor is initiated by the binding of its primary agonist, ADP. This event triggers a conformational change in the receptor, facilitating its coupling to heterotrimeric G proteins of the Gq/11 family.[4][5] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.
The activated Gαq subunit then stimulates its primary effector, phospholipase C-β (PLCβ). PLCβ proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, instigating the release of stored calcium ions (Ca2+) into the cytosol.[2] The subsequent elevation in intracellular Ca2+ concentration, in concert with DAG, activates protein kinase C (PKC).[6] These signaling events culminate in a variety of cellular responses, including platelet shape change and aggregation, smooth muscle contraction, and neurotransmission.[2][7]
Recent studies have also highlighted that the P2Y1 receptor can exhibit constitutive activity, meaning it can signal in the absence of an agonist.[2][4] This basal signaling can be modulated by inverse agonists.[2]
Quantitative Data: Ligand Binding Affinities
The affinity of various ligands for the P2Y1 receptor has been characterized through radioligand binding assays and functional studies. The following tables summarize key affinity (Ki) and potency (EC50) values for selected agonists and antagonists.
| Agonist | Receptor Species | Assay Type | Ki (nM) | EC50 (nM) | Reference(s) |
| ADP | Human | Radioligand Binding | 15,400 ± 9,000 | [1] | |
| ADP | Human | Calcium Mobilization | 59.7 ± 15.3 | [8] | |
| 2MeSADP | Human | Radioligand Binding | 46.5 ± 1.7 | [1] | |
| 2MeSADP | Rat | Radioligand Binding | 2.6 | [9] | |
| ATP | Human | Radioligand Binding | 16,250 ± 875 | [1] | |
| ATP | Human | Functional Assay | 1,500 | [9] |
| Antagonist | Receptor Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| MRS2500 | Human | Radioligand Binding | 0.78 | ||
| MRS2500 | Human | Platelet Aggregation | 0.95 | ||
| MRS2179 | Human | Radioligand Binding | 72.5 ± 17 | [1] | |
| BPTU | Human | Radioligand Binding | 6.0 | [10] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the P2Y1 receptor (e.g., from Sf9 cells or platelets).[1]
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[12]
-
Wash buffer: Ice-cold binding buffer.
-
Test compounds (unlabeled ligands).
-
Glass fiber filters (e.g., GF/C).[12]
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.[12]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. For total binding, omit the unlabeled ligand. For non-specific binding, include a saturating concentration of a known P2Y1 antagonist.[12]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[13]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[12]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation.
Materials:
-
Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., HEK293 cells, platelets).[2][8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
-
Assay buffer (e.g., Krebs solution).[14]
-
P2Y1 receptor agonists.
-
Fluorescence plate reader with an integrated liquid handling system.[15]
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) at 37°C for 30-60 minutes.[14]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the P2Y1 agonist at various concentrations using the integrated liquid handler and immediately begin recording the fluorescence intensity over time.[15]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of agonist concentration to generate a dose-response curve and determine the EC50 value.[16]
Platelet Aggregation Assay
This assay assesses the ability of P2Y1 receptor ligands to induce or inhibit platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.[7]
-
Aggregometer.
-
P2Y1 receptor agonists (e.g., ADP).
-
P2Y1 receptor antagonists.
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. Prepare washed platelets by further centrifugation and resuspension in a suitable buffer.[7]
-
Assay Setup: Place a sample of the platelet suspension in a cuvette with a stir bar in the aggregometer and allow it to equilibrate to 37°C.[7]
-
Baseline Measurement: Record the baseline light transmittance through the platelet suspension.
-
Agonist/Antagonist Addition: To test for agonist activity, add the test compound to the platelet suspension. To test for antagonist activity, pre-incubate the platelets with the test compound before adding a known P2Y1 agonist like ADP.[17]
-
Measurement of Aggregation: As platelets aggregate, the light transmittance through the suspension increases. Record the change in light transmittance over time.
-
Data Analysis: Quantify the extent of aggregation as the maximum change in light transmittance. For antagonists, calculate the IC50 by plotting the inhibition of aggregation as a function of antagonist concentration.[18]
References
- 1. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demystifying P2Y1 Receptor Ligand Recognition through Docking and Molecular Dynamics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of P2Y1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), plays a pivotal role in ADP-mediated platelet aggregation and thrombus formation. Its critical function in hemostasis and thrombosis has made it a compelling target for the development of novel antiplatelet therapies. This technical guide provides an in-depth overview of the discovery and development of P2Y1 antagonists, detailing the various chemical classes, structure-activity relationships, and the experimental protocols utilized in their characterization.
Introduction to the P2Y1 Receptor and its Role in Platelet Aggregation
The P2Y1 receptor is primarily coupled to the Gq alpha subunit.[1] Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event initiating platelet shape change and the initial, transient phase of platelet aggregation.[1][2] For a sustained and irreversible platelet aggregation, co-activation of the P2Y12 receptor, which is coupled to Gi, is necessary.[2] The synergistic action of both receptors makes the P2Y1 receptor an attractive target for antithrombotic drugs.
P2Y1 Receptor Signaling Pathway
The signaling cascade initiated by the activation of the P2Y1 receptor is a well-characterized pathway that is central to its physiological function. The following diagram illustrates the key steps in this process.
Caption: P2Y1 Receptor Signaling Cascade.
Key Classes of P2Y1 Antagonists
The development of P2Y1 antagonists has led to the emergence of several distinct chemical classes, broadly categorized as nucleotide and non-nucleotide derivatives.
1. Nucleotide Analogues: Initial efforts focused on modifying the endogenous agonist, ADP. These antagonists often feature modifications to the ribose, phosphate, or adenine moieties to confer antagonistic properties and improve stability.
2. Non-Nucleotide Antagonists: To overcome the limitations of nucleotide-based compounds, such as poor oral bioavailability and metabolic instability, research has shifted towards the discovery of small molecule, non-nucleotide antagonists. These compounds offer more drug-like properties and diverse chemical scaffolds.
Quantitative Data of P2Y1 Antagonists
The following tables summarize the potency and selectivity of key P2Y1 antagonists from different chemical classes.
Table 1: Nucleotide and Nucleotide-like P2Y1 Antagonists
| Compound | Chemical Class | Species | Assay Type | Potency (IC50/Ki) | Selectivity vs. P2Y12 | Reference |
| MRS2179 | Adenosine 3',5'-bisphosphate analogue | Human | Platelet Aggregation | IC50: 0.33 µM | Selective for P2Y1 | [3] |
| MRS2279 | (N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate analogue | Human | Radioligand Binding | Ki: 1.1 nM | Highly Selective | [4] |
| MRS2500 | 2-Iodo-(N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate | Human | Platelet Aggregation | IC50: 0.95 nM | >1000-fold vs P2Y12/13 | [5] |
| A3P5PS | Adenosine 3'-phosphate 5'-phosphosulfate | Turkey/Human | Phospholipase C activity | pKB: 6.46 | Selective for P2Y1 | [6] |
Table 2: Non-Nucleotide P2Y1 Antagonists
| Compound | Chemical Class | Species | Assay Type | Potency (IC50/Ki) | Selectivity | Reference |
| BPTU | Phenylurea derivative | Human | Calcium Mobilization | IC50: 2.6 µM | Selective for P2Y1 | [7] |
| Compound 1h | Benzimidazole derived sulfonylurea | Human | Calcium Mobilization | IC50: 0.19 µM | Selective for P2Y1 | [1] |
| Compound 47 | Heterocyclic derivative | Human | Radioligand Binding | Ki: 90 nM | Selective for P2Y1 | [3] |
Experimental Protocols for P2Y1 Antagonist Characterization
The identification and characterization of P2Y1 antagonists rely on a cascade of in vitro assays to determine their potency, selectivity, and mechanism of action.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the P2Y1 receptor.
Methodology:
-
Receptor Source: Membranes from cells recombinantly expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).
-
Radioligand: A radiolabeled P2Y1 antagonist, such as [³H]MRS2500, is used at a concentration near its Kd.
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the ADP-induced increase in intracellular calcium.
Methodology:
-
Cell Line: Human astrocytoma cells (1321N1) or other suitable cells stably expressing the human P2Y1 receptor.
-
Calcium Indicator: A fluorescent calcium-sensitive dye, such as Fluo-4 AM.
-
Procedure:
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of a P2Y1 agonist (e.g., 2-MeSADP).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition of the agonist-induced calcium response against the antagonist concentration.
Platelet Aggregation Assay
This assay assesses the functional effect of P2Y1 antagonists on their primary physiological target, the platelets.
Methodology:
-
Platelet Source: Washed human platelets or platelet-rich plasma (PRP).
-
Agonist: ADP is used to induce platelet aggregation.
-
Procedure:
-
Pre-incubate the platelet suspension with the test antagonist or vehicle.
-
Add ADP to initiate aggregation.
-
Monitor the change in light transmission through the platelet suspension over time using an aggregometer.
-
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the maximum aggregation response induced by ADP.
P2Y1 Antagonist Discovery Workflow
The discovery of novel P2Y1 antagonists typically follows a structured screening cascade designed to identify and characterize promising lead compounds.
Caption: A typical screening cascade for P2Y1 antagonists.
Conclusion and Future Directions
The discovery and development of P2Y1 antagonists have provided valuable pharmacological tools and promising therapeutic candidates for the prevention and treatment of thrombotic diseases.[8] While nucleotide analogues have been instrumental in elucidating the role of the P2Y1 receptor, the focus has now shifted to non-nucleotide antagonists with improved pharmacokinetic and pharmacodynamic profiles. The availability of high-resolution crystal structures of the P2Y1 receptor will further facilitate structure-based drug design, enabling the development of even more potent and selective antagonists.[9] Continued research in this area holds the potential to deliver novel antiplatelet agents with improved efficacy and safety profiles compared to existing therapies.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Virtual screening leads to the discovery of novel non-nucleotide P2Y1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of competitive antagonists of the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation [mdpi.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
role of P2Y1 in platelet aggregation
An In-depth Technical Guide on the Core Role of P2Y1 in Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The purinergic P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a pivotal initiator of platelet activation and aggregation. While the P2Y12 receptor has been the primary target for major antiplatelet therapies, a growing body of evidence underscores the critical and distinct role of P2Y1, positioning it as a compelling target for novel antithrombotic strategies. This document provides a comprehensive technical overview of the P2Y1 receptor's function in platelet aggregation, detailing its signaling pathways, synergistic relationship with the P2Y12 receptor, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of the core mechanisms.
The P2Y1 Receptor: An Introduction
Platelets possess three distinct P2 receptors that respond to extracellular nucleotides: the ADP-activated P2Y1 and P2Y12 receptors, and the ATP-activated P2X1 receptor, a ligand-gated ion channel.[1] The P2Y1 receptor is a Gq protein-coupled receptor that plays an indispensable role in initiating the platelet response to ADP.[1][2][3] Its activation is responsible for the initial shape change and triggers a weak, transient platelet aggregation.[1][4] While not sufficient to cause a full and sustained aggregation response on its own, its function is an absolute prerequisite for ADP-induced aggregation to occur.[1][5] The human P2Y1 receptor is considered a specific ADP receptor, with ATP acting as a competitive antagonist.[6][7] Studies have identified approximately 150 P2Y1 receptors per human platelet.[2][8]
Recent investigations have also revealed that the P2Y1 receptor exhibits constitutive, agonist-independent activity in resting platelets, leading to basal Gq protein activation.[9][10][11] This suggests a role in maintaining a sensitized state, allowing platelets to respond rapidly to vascular injury.[10]
The P2Y1 Signaling Cascade
The signaling pathway of the P2Y1 receptor is a classic example of Gq-mediated signal transduction.
-
Activation: Upon binding of ADP, the P2Y1 receptor undergoes a conformational change, activating the associated heterotrimeric G protein, Gq.[2][3]
-
PLC Activation: The activated α-subunit of Gq stimulates phospholipase C-β (PLC-β).[2][10][12]
-
Second Messenger Generation: PLC-β hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][13]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the platelet's dense tubular system (the equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][10][13] This rapid increase in intracellular Ca2+ is the primary driver for the platelet shape change.[1]
-
PKC Activation: DAG, in concert with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various substrate proteins, contributing further to platelet activation.[13]
Caption: P2Y1 receptor signaling pathway leading to platelet shape change.
Core Role in Platelet Aggregation
ADP-induced platelet aggregation is a two-step process orchestrated by the synergistic action of the P2Y1 and P2Y12 receptors.[4]
-
Initiation (P2Y1-mediated): P2Y1 is responsible for the initial phase. Its activation leads to Ca2+ mobilization, which causes a rapid change in platelet morphology from a smooth disc to a spiny sphere.[1][4][14] This shape change is a prerequisite for subsequent aggregation.[15] P2Y1 signaling alone results in only a weak and reversible aggregation.[1][4] Pharmacological inhibition or genetic deletion of the P2Y1 receptor completely abolishes ADP-induced platelet aggregation and shape change.[1][5]
-
Amplification and Stabilization (P2Y12-mediated): The P2Y12 receptor, coupled to Gi, is responsible for the completion and stabilization of the platelet aggregate.[1][16] Its activation inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4][17] This reduction in cAMP, coupled with the Ca2+ signal from P2Y1, leads to the full, sustained, and irreversible aggregation response.[4][17] The P2Y12 receptor is the target of major antiplatelet drugs like clopidogrel and ticagrelor.[1][18]
The co-activation of both P2Y1 and P2Y12 is essential for a complete physiological response to ADP.[4][10]
Caption: Synergistic roles of P2Y1 and P2Y12 in platelet aggregation.
Data Presentation
Table 1: Comparison of Platelet ADP Receptors
| Feature | P2Y1 Receptor | P2Y12 Receptor |
| Primary Ligand | ADP[19] | ADP[4] |
| G-Protein Coupling | Gq[1][2] | Gi[4][17] |
| Primary Effector | Phospholipase C-β (PLC-β)[2] | Adenylyl Cyclase (AC)[4][17] |
| Key Second Messenger | IP3, DAG, ↑ Intracellular Ca²⁺[10][13] | ↓ cAMP[4][17] |
| Primary Role | Initiation of shape change, weak/transient aggregation[1][4] | Amplification and stabilization of aggregation[10][17] |
| Effect of Inhibition | Complete block of ADP-induced shape change and aggregation[1][5] | Inhibition of sustained aggregation; shape change persists[1] |
| Constitutive Activity | Yes, activates Gq basally[9][10] | Yes, inhibits adenylyl cyclase basally[10] |
Table 2: Properties of Selected P2Y1 Receptor Antagonists
| Antagonist | Type | Key Findings / Quantitative Data |
| MRS2500 | Competitive Antagonist[19], Inverse Agonist[9][10] | Completely blocks ADP-induced platelet aggregation.[19] Binds with high affinity to human platelets (Kd = 0.61 nM).[8] Abolishes the constitutive Gq signaling of the P2Y1 receptor.[9][10][11] |
| MRS2179 | Selective Antagonist, Inverse Agonist[9][10] | Prolongs the lag phase of collagen-induced aggregation.[14] Blocks ADP-induced platelet shape change with an IC50 of 3.16 µmol/l.[20] Abolishes constitutive P2Y1 activity.[9][10] |
| A2P5P / A3P5P | Competitive Antagonists[6][7] | Inhibit ADP-induced platelet shape change and aggregation with a pA2 value of ~5.[6][7] Competitively antagonize Ca²⁺ mobilization but have no effect on adenylyl cyclase inhibition.[6][7] |
| BPTU | Allosteric Antagonist[19] | Binds to a site between transmembrane helices, distinct from the ADP binding site, to substantially reduce platelet aggregation.[19] |
Experimental Protocols
Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol measures the increase in light transmission through a platelet suspension as aggregates form.
-
Principle: Single platelets in plasma scatter light. As they aggregate, the turbidity of the suspension decreases, allowing more light to pass through to a detector.
-
Methodology:
-
Blood Collection: Collect whole blood from consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells. The supernatant is the PPP, used to set the 100% aggregation baseline.
-
Assay Procedure: a. Pipette a defined volume of PRP (e.g., 250 µL) into a glass cuvette containing a magnetic stir bar. b. Place the cuvette in the heating block (37°C) of the aggregometer. Set the baseline to 0% aggregation using PRP and 100% using PPP. c. For antagonist studies, pre-incubate the PRP with the P2Y1 antagonist (e.g., MRS2500) for a specified time (e.g., 5-10 minutes) before adding the agonist. d. Add the agonist (e.g., ADP at a final concentration of 5-10 µM) to initiate aggregation. e. Record the change in light transmission for 5-10 minutes. Data is typically reported as the maximum percentage of aggregation.
-
Intracellular Calcium Mobilization Assay
This protocol measures changes in cytosolic free calcium concentration using a fluorescent indicator.
-
Principle: Ratiometric dyes like Fura-2 AM exhibit a shift in their excitation or emission spectrum upon binding to Ca²⁺. The ratio of fluorescence at two different wavelengths is proportional to the Ca²⁺ concentration.
-
Methodology:
-
Platelet Preparation: Prepare washed platelets or use gel-filtered platelets to remove plasma components.
-
Dye Loading: Incubate the platelets with Fura-2 AM (e.g., 2-5 µM) for 30-45 minutes at 37°C in the dark. The "AM" ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active Fura-2 inside.
-
Washing: Wash the platelets to remove extracellular dye.
-
Fluorimetry: a. Resuspend the Fura-2-loaded platelets in a suitable buffer (e.g., Tyrode's buffer) and place them in a quartz cuvette with stirring in a fluorometer maintained at 37°C. b. Record a baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm). c. Add the P2Y1 agonist (e.g., ADP) and continuously record the change in fluorescence ratio. d. The increase in the ratio indicates a rise in intracellular Ca²⁺ concentration.[6][7]
-
Caption: Experimental workflow for a Light Transmission Aggregometry (LTA) assay.
P2Y1 as a Therapeutic Target
The indispensable role of P2Y1 in initiating aggregation makes it an attractive target for antithrombotic therapy.[5][21] While P2Y12 inhibitors are highly effective, targeting P2Y1 offers a different therapeutic paradigm. P2Y1-null mice are resistant to thromboembolism but do not have a spontaneous bleeding tendency, suggesting that P2Y1 inhibition might provide an effective antithrombotic effect with a potentially wider therapeutic window and reduced bleeding risk compared to P2Y12 antagonists.[5][10][22] The discovery that P2Y1 antagonists can act as inverse agonists to quell constitutive receptor activity presents a novel strategy for modulating platelet reactivity in pathological conditions.[9][10][11] Developing selective P2Y1-targeting drugs is a promising avenue for future antiplatelet therapy.[10]
References
- 1. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 5. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The P2Y1 receptor is necessary for adenosine 5'-diphosphate-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 10. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 14. The P2Y1 receptor plays an essential role in the platelet shape change induced by collagen when TxA2 formation is prevented - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The P2Y1 receptor is essential for ADP-induced shape change and aggregation in mouse platelets [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]
- 19. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ADP receptors of platelets and their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The platelet P2 receptors in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
P2Y1 receptor function in the central nervous system
An In-depth Technical Guide to P2Y1 Receptor Function in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2Y1 receptor (P2Y1R), a G-protein coupled purinergic receptor activated by adenosine diphosphate (ADP), is ubiquitously expressed throughout the central nervous system (CNS) and plays a critical role in a multitude of physiological and pathological processes.[1] It is a key modulator of neuron-glia communication, synaptic function, and neuronal activity.[2] In pathological contexts, such as neurodegenerative diseases, epilepsy, and ischemia, the P2Y1R often exhibits a noxious gain-of-function, contributing to neuroinflammation and excitotoxicity.[3] This guide provides a comprehensive overview of the P2Y1R's function in the CNS, detailing its signaling pathways, cellular distribution, physiological roles, and involvement in disease. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a technical resource for researchers and drug development professionals targeting this receptor.
Molecular Characteristics and Signaling Pathways
The P2Y1R is a metabotropic receptor that primarily couples to the Gαq/11 family of G-proteins.[4][5] Its activation by extracellular nucleotides, predominantly ADP, initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] The resulting elevation in intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), drives a wide array of downstream cellular responses.[5][6]
While Gαq coupling is primary, evidence also suggests potential coupling to Gαi, leading to the inhibition of adenylyl cyclase, and Gα12/13, which can activate RhoA/ROCK signaling pathways.[8][9] The specific downstream effects are highly context-dependent, varying with cell type and physiological state.[10]
Distribution and Expression in the CNS
The P2Y1R has a widespread distribution in the mammalian brain, expressed by neurons, astrocytes, and microglia.[11][4] Its expression levels can be dynamically regulated, often increasing in response to injury or disease.[11][3]
-
Neurons: P2Y1R is found on both pre- and postsynaptic terminals, as well as on dendrites, axons, and cell bodies.[11] Neuronal expression is notable in the hippocampus, cortex, striatum, and cerebellum.[4][12]
-
Astrocytes: Astrocytes exhibit high levels of P2Y1R expression.[11] This receptor is fundamental to astrocytic function, including the propagation of intercellular Ca2+ waves and communication with neurons.[11][13] In pathological states like Alzheimer's disease and ischemia, P2Y1R expression is significantly upregulated on reactive astrocytes.[3][10][14]
-
Microglia: P2Y1R is also expressed on microglia, where it is implicated in cellular responses to injury, such as process retraction and neuroprotection.[11][15]
| Cell Type | Location | Key Roles | References |
| Neurons | Presynaptic, Postsynaptic, Somatodendritic, Axonal | Modulation of neurotransmitter release, neuronal excitability, synaptic plasticity. | [11][7] |
| Astrocytes | Cell Body, Processes | Propagation of Ca2+ waves, gliotransmission, regulation of synaptic function, neuroinflammation. | [1][11][13] |
| Microglia | Cell Body, Processes | Process retraction, neuroprotection, modulation of neuroinflammatory responses. | [11][15] |
Physiological Functions
The P2Y1R is a key player in the complex signaling network that governs CNS function, primarily through its role in purinergic neuron-glia interactions.
Neuronal Function
-
Modulation of Neurotransmission: Presynaptic P2Y1Rs can modulate the release of neurotransmitters, including both glutamate and GABA.[11]
-
Neuronal Excitability: P2Y1R activation can influence neuronal excitability by modulating various ion channels. For instance, it can inhibit M-type K+ currents in hippocampal neurons, leading to increased excitability, or activate Ca2+-activated K+ channels in striatal neurons, causing decreased firing rates.[11][16][17]
-
Synaptic Plasticity: The receptor plays a role in synaptic plasticity, for example, by inhibiting N-methyl-D-aspartate receptors (NMDARs) and blocking the induction of long-term depression (LTD) in the prefrontal cortex.[11][18]
Glial Function
-
Astrocyte Network Activity: In astrocytes, P2Y1R is crucial for the initiation and propagation of intercellular Ca2+ waves, a primary mechanism for communication within the astrocytic network.[11][13]
-
Gliotransmission: Activation of astrocytic P2Y1R can trigger the Ca2+-dependent release of "gliotransmitters" such as glutamate and ATP.[11][13] This released glutamate can then act on neuronal NMDARs to modulate synaptic activity and neuronal function.[11]
-
Microglial Dynamics: While P2Y12 receptors are primarily associated with microglial motility, P2Y1R activation may be involved in the retraction of microglial processes.[11] Studies also suggest a neuroprotective role for microglial P2Y1R in the context of ischemic injury.[15][19]
Role in Pathological Conditions
In various CNS disorders, P2Y1R expression is upregulated, and its activity contributes to disease progression, a phenomenon described as a "noxious gain-of-function".[3]
-
Neurodegenerative Diseases (e.g., Alzheimer's Disease): In Alzheimer's disease (AD), P2Y1R is upregulated on reactive astrocytes surrounding amyloid-beta plaques.[10] This upregulation is linked to aberrant intracellular Ca2+ signaling in astrocytes, which promotes the release of transmitters that cause abnormal neural network activity and neuroinflammation.[1] Blockade of P2Y1R in AD mouse models has been shown to normalize network dysfunction and improve cognitive outcomes.[3]
-
Ischemia and Stroke: Following an ischemic event, massive amounts of ATP are released from damaged cells, leading to P2Y1R activation.[15] The role of P2Y1R in ischemia is complex. Astrocytic P2Y1R activation can contribute to cerebral damage by regulating cytokine and chemokine transcription.[3] Conversely, some studies suggest that microglial P2Y1R activation provides neuroprotective effects against ischemic injury.[15]
-
Traumatic Brain Injury (TBI) and Epilepsy: P2Y1R is implicated in the astrocytic hyperactivity observed following TBI and in epilepsy.[11] By promoting glutamate release from astrocytes, P2Y1R activation can contribute to excitotoxicity and neuronal damage.[11][13] Pharmacological blockade of P2Y1R has demonstrated neuroprotective effects and improved cognitive outcomes in TBI models.[11][3]
Pharmacology of the P2Y1 Receptor
The development of selective agonists and antagonists has been crucial for elucidating the function of P2Y1R.
| Compound Class | Compound | Type | Affinity / Potency | References |
| Agonists | ADP | Endogenous Agonist | EC50 ≈ 10 nM | [4] |
| 2-MeSADP | Synthetic Agonist | Full and potent agonist | [20] | |
| ATP | Endogenous Ligand | Partial agonist/antagonist | [21] | |
| Antagonists | MRS2500 | Competitive Antagonist | Potent and selective (nM range) | [4][22] |
| MRS2179 | Competitive Antagonist | Selective (nM range) | [4][23] | |
| BPTU | Non-nucleotide Antagonist | Allosteric inhibitor | [24] | |
| PPADS | Non-selective Antagonist | Also blocks other P2 receptors | [4] |
Key Experimental Methodologies
Studying the P2Y1R in the CNS requires a combination of molecular, cellular, and in vivo techniques.
Protocol: Calcium Imaging in Primary Astrocyte Cultures
This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) following P2Y1R activation, a hallmark of its Gq-coupled signaling.
-
Cell Culture: Plate primary astrocytes isolated from the cortex or hippocampus of neonatal rodents onto glass-bottomed dishes. Culture until confluent.
-
Dye Loading: Incubate the astrocyte cultures with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Imaging Setup: Mount the dish onto the stage of an inverted fluorescence microscope equipped with a perfusion system and a high-speed camera.
-
Baseline Measurement: Perfuse the cells with buffer and record baseline fluorescence for several minutes to ensure a stable signal.
-
Stimulation: Perfuse the cells with a known concentration of a P2Y1R agonist (e.g., 2-MeSADP). To confirm specificity, a separate experiment can be performed where cells are pre-incubated with a P2Y1R antagonist (e.g., MRS2500) before agonist application.
-
Data Acquisition: Record fluorescence intensity changes over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record emission at ~510 nm.
-
Analysis: Calculate the change in fluorescence intensity or the ratio of intensities (F340/F380) over time. The peak response following agonist application reflects the magnitude of the intracellular Ca2+ release.
Protocol: Patch-Clamp Electrophysiology on Brain Slices
This technique allows for the direct measurement of P2Y1R's effects on neuronal ion channels, membrane potential, and action potential firing. The following is based on protocols used to study striatal neurons.[16][17]
-
Slice Preparation: Acutely prepare brain slices (e.g., 250-300 µm thick) from the brain region of interest (e.g., striatum) of a rodent using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF at room or physiological temperature.
-
Cell Identification: Identify target neurons (e.g., medium spiny neurons in the striatum) using differential interference contrast (DIC) optics.
-
Patching: Using a glass micropipette filled with an appropriate internal solution, form a high-resistance (>1 GΩ) seal with the membrane of the target neuron (cell-attached or whole-cell configuration).
-
Voltage-Clamp Recordings: To study specific currents, clamp the neuron's membrane potential at a holding potential. Apply voltage steps or ramps to elicit ion channel activity. Apply P2Y1R agonists/antagonists via the perfusion system and measure changes in the recorded currents (e.g., outward K+ currents).[17]
-
Current-Clamp Recordings: To study excitability, record the neuron's membrane potential. Inject depolarizing current steps to elicit action potentials. Apply P2Y1R ligands and observe changes in resting membrane potential, input resistance, or the frequency of action potential firing.[17]
-
Data Analysis: Analyze recorded traces to quantify changes in current amplitude, channel kinetics, action potential frequency, and other membrane properties.
Experimental Workflow for Drug Development
The identification and validation of novel P2Y1R modulators for CNS disorders typically follows a multi-stage screening funnel.
Conclusion and Future Directions
The P2Y1 receptor is a central node in the purinergic signaling network of the CNS, critically influencing the dialogue between neurons and glial cells in both health and disease. Its widespread distribution and multifaceted roles in modulating neuronal excitability, synaptic plasticity, and neuroinflammation make it a compelling target for therapeutic intervention. The consistent observation of a "noxious gain-of-function" in conditions like Alzheimer's disease, TBI, and epilepsy highlights the therapeutic potential of P2Y1R antagonists.[11][10]
However, the development of CNS-penetrant P2Y1R drugs faces challenges. The context-dependent nature of its signaling—exerting different, sometimes opposing, effects depending on the cell type and pathological state—necessitates a nuanced approach to therapeutic targeting.[10][15] Future research should focus on dissecting the cell-specific downstream signaling pathways of P2Y1R and developing ligands with improved brain penetrance and selectivity. A deeper understanding of these complexities will be paramount to successfully translating the therapeutic promise of modulating P2Y1R into effective treatments for debilitating neurological disorders.
References
- 1. P2Y1 receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. P2Y Receptors in the Mammalian Nervous System: Pharmacology, Ligands and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 7. Roles of P2 receptors in glial cells: focus on astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. mdpi.com [mdpi.com]
- 12. P2X and P2Y receptors as possible targets of therapeutic manipulations in CNS illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 15. Neuroprotective effects of microglial P2Y1 receptors against ischemic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P2Y1 receptor modulation of Ca2+-activated K+ currents in medium-sized neurons from neonatal rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P2Y1 receptor modulation of Ca2+-activated K+ currents in medium-sized neurons from neonatal rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P2Y1 receptors inhibit long-term depression in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. P2ry1 purinergic receptor P2Y, G-protein coupled 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. guidetopharmacology.org [guidetopharmacology.org]
- 22. Involvement of P2Y1, P2Y6, A1 and A2A Receptors in the Purinergic Inhibition of NMDA-Evoked Noradrenaline Release in the Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stimulation of P2Y1 receptors causes anxiolytic-like effects in the rat elevated plus-maze: implications for the involvement of P2Y1 receptor-mediated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endogenous Agonists for the P2Y1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the endogenous agonists targeting the P2Y1 receptor, a critical player in a multitude of physiological processes. The document delves into the receptor's core pharmacology, signaling mechanisms, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using detailed diagrams.
Introduction to the P2Y1 Receptor
The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. It is activated by extracellular nucleotides and plays a pivotal role in numerous physiological and pathophysiological processes, most notably in platelet aggregation and thrombosis.[1] The receptor is widely distributed in various tissues, including platelets, endothelial cells, smooth muscle cells, and neurons, making it a significant target for therapeutic intervention.
Endogenous Agonists and Their Potency
The primary endogenous agonist for the P2Y1 receptor is Adenosine Diphosphate (ADP) . Adenosine Triphosphate (ATP) also acts as an endogenous ligand, though its role is more complex, functioning as a partial agonist or even an antagonist depending on the receptor's expression levels and the cellular context.
Quantitative Data on Agonist Potency
The potency of endogenous and synthetic agonists at the P2Y1 receptor is typically quantified by their half-maximal effective concentration (EC50) or their inhibition constant (Ki). The following tables summarize the available quantitative data for key endogenous and reference agonists.
| Agonist | Receptor Species | Assay Type | Measured Parameter | Value (nM) | Reference |
| ADP | Human | Inositol Phosphate Accumulation | EC50 | 14 ± 0.31 | [2] |
| ADP | Human | Calcium Mobilization | EC50 | 59.7 ± 15.3 | [2] |
| ATP | Human | Inositol Phosphate Accumulation | EC50 | 1500 | [3] |
| 2-MeSADP | Human | Inositol Lipid Hydrolysis | EC50 | Sub-nanomolar to low nanomolar | [4] |
| 2-MeSADP | Turkey | - | EC50 | 59 | [3] |
| 2-MeS-ATP | Human | - | EC50 | 8 | [3] |
Table 1: Potency of Endogenous and Synthetic Agonists at the P2Y1 Receptor.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by an agonist initiates a well-defined signaling cascade primarily through the Gq/11 family of G proteins. This pathway is central to the receptor's physiological effects.
Gq/11-Mediated Activation of Phospholipase C
Upon agonist binding, the P2Y1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit dissociates and stimulates the enzyme Phospholipase C (PLC).[5][6]
Generation of Second Messengers: IP3 and DAG
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7][8]
Intracellular Calcium Mobilization and PKC Activation
IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][3][8] The increase in intracellular calcium concentration is a key event in P2Y1-mediated cellular responses. Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[8]
Experimental Protocols
Characterization of P2Y1 receptor agonists relies on a set of robust in vitro assays. The following sections provide detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Principle: Cells expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to free calcium, resulting in an increase in fluorescence intensity, which is measured over time.[9][10][11][12]
Methodology:
-
Cell Culture: Culture cells (e.g., HEK293 or CHO cells) stably or transiently expressing the human P2Y1 receptor in appropriate media. Seed the cells into 96- or 384-well black, clear-bottom microplates and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-5) and an organic anion transport inhibitor like probenecid to prevent dye leakage.[12] Remove the culture medium from the cells and add the dye loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Agonist Preparation: Prepare serial dilutions of the endogenous agonist (e.g., ADP) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence for a short period (10-20 seconds).
-
Agonist Addition and Data Acquisition: Automatically inject the agonist solutions into the wells while continuously measuring the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response and subsequent decay.[10]
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Principle: A radiolabeled ligand with known affinity for the P2Y1 receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound (the endogenous agonist). The amount of radioligand bound to the receptor is measured, and the displacement by the test compound is used to calculate its inhibitory constant (Ki).
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the P2Y1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an appropriate assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, a fixed concentration of a radiolabeled P2Y1 ligand (e.g., [³H]MRS2500, a potent antagonist, is often used, though a labeled agonist like [³H]ADP could be employed), and assay buffer.
-
Non-specific Binding: Membrane preparation, the radiolabeled ligand, and a high concentration of an unlabeled P2Y1 antagonist to saturate the receptors.
-
Competition Binding: Membrane preparation, the radiolabeled ligand, and varying concentrations of the unlabeled endogenous agonist (e.g., ADP).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay is a functional measure of P2Y1 receptor activity, particularly relevant given its role in hemostasis.
Principle: Light transmission aggregometry (LTA) is the gold standard. Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is measured. When a platelet agonist like ADP is added, platelets aggregate, causing the PRP to become clearer and allowing more light to pass through. The change in light transmission is recorded over time as a measure of aggregation.[13]
Methodology:
-
Blood Collection and PRP Preparation: Draw whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed.
-
Aggregometer Setup: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Aggregation Measurement: Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. After a brief equilibration period, add a specific concentration of ADP to the PRP.
-
Data Recording: Record the change in light transmission over a set period (e.g., 5-10 minutes). The output is an aggregation curve showing the percentage of aggregation over time.
-
Data Analysis: From the aggregation curve, parameters such as the maximum aggregation percentage and the slope of the aggregation curve can be determined to quantify the platelet response to the agonist.
Conclusion
Adenosine diphosphate is the principal endogenous agonist for the P2Y1 receptor, initiating a Gq/11-mediated signaling cascade that is fundamental to a range of physiological responses, particularly platelet activation. The experimental protocols detailed in this guide provide a robust framework for the characterization of P2Y1 receptor agonists and the elucidation of its signaling pathways. A thorough understanding of these aspects is crucial for the ongoing development of novel therapeutics targeting this important receptor.
References
- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Inositol Triphosphate / Diacylglycerol / Calcium Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
A Technical Guide to P2Y1 Receptor Expression and Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical mediator in a vast array of physiological processes, most notably platelet aggregation, neurotransmission, and vascular tone regulation. Its widespread expression across numerous cell types underscores its importance as a therapeutic target for thrombotic, inflammatory, and neurological disorders. This technical guide provides an in-depth overview of P2Y1 receptor expression, quantitative data, associated signaling pathways, and detailed experimental protocols for its study. The information is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate P2Y1 receptor pharmacology and function.
P2Y1 Receptor Expression Profile
The P2Y1 receptor is expressed in a multitude of human tissues and cell types. Its presence is well-documented in the central nervous system, the cardiovascular system, hematopoietic cells, and various other peripheral tissues.
Key Cell Types Expressing P2Y1 Receptor:
-
Platelets: The P2Y1 receptor, alongside the P2Y12 receptor, is essential for ADP-induced platelet shape change and aggregation, making it a key player in hemostasis and thrombosis.[1][2][3][4]
-
Nervous System: Expression is found on both neurons and glial cells (astrocytes, microglia).[5][6][7][8] In neurons, it is located pre- and postsynaptically, where it modulates neurotransmitter release.[7] In astrocytes, it plays a role in calcium wave propagation and gliotransmission.[5][7]
-
Cardiovascular System: The receptor is present on endothelial cells, vascular smooth muscle cells, and cardiac fibroblasts.[9][10] Its activation on endothelial cells often leads to the production of nitric oxide (NO) and subsequent vasodilation.[9][11]
-
Immune Cells: P2Y1 is expressed on a wide range of immune cells, including T cells, B cells, macrophages, neutrophils, eosinophils, dendritic cells, and mast cells, where it contributes to processes like chemotaxis and cytokine release.[9][12][13]
-
Other Tissues: Significant expression has also been identified in erythroblasts, the retina, and the gastrointestinal tract, including the intestinal epithelium.[14][15][16][17]
Quantitative Expression Data
Quantitative analysis of P2Y1 receptor expression is crucial for understanding its physiological relevance in different contexts. Data is primarily derived from mRNA quantification via RT-qPCR and protein quantification via radioligand binding assays. It is important to note that absolute protein expression levels (e.g., Bmax values) can vary significantly between studies due to different experimental conditions and methodologies.
Table 1: Relative mRNA Expression of Human P2Y1 Receptor
This table summarizes the relative abundance of P2Y1 mRNA across various human tissues as determined by quantitative reverse transcription-polymerase chain reaction (RT-PCR).[6][10]
| Tissue/Cell Type | Relative Expression Level | Technique Used |
| Placenta | High | RT-PCR[10] |
| Prostate | High | Northern Blot, RT-PCR[10][18] |
| Ovary | High | Northern Blot[18] |
| Brain | Moderate | RT-PCR[10] |
| Intestine | Moderate | RT-PCR[10] |
| Skeletal Muscle | Moderate | Northern Blot, RT-PCR[10] |
| Heart | Moderate | Northern Blot, RT-PCR[10] |
| Macrophages | Moderate | RT-PCR[10] |
| Lung | Low | RT-PCR[10] |
| Spleen | Low | RT-PCR[10] |
| Liver | Very Low | RT-PCR[10] |
| Kidney | Very Low | RT-PCR[10] |
Table 2: Receptor Density from Radioligand Binding Studies
Radioligand binding assays are used to determine the density of receptors (Bmax) in a given tissue or cell preparation. While comprehensive comparative data is sparse, individual studies provide valuable quantitative insights.
| Cell/Tissue Type | Radioligand | Kd (Dissociation Constant) | Bmax (Receptor Density) |
| Sf9 cells (human P2Y1) | [125I]MRS2500 | 1.2 nM[19] | Not reported |
| Sf9 cells (human P2Y1) | [3H]MRS2279 | 5-10 nM[20] | Not reported |
| Human Platelets | Data not consistently reported | ~100-300 sites/platelet (estimated) |
Signaling Pathways
Activation of the P2Y1 receptor by ADP initiates a canonical signaling cascade through the Gαq/11 family of G proteins. This pathway is central to the receptor's function in mediating intracellular calcium mobilization.
Canonical Gαq/11 Pathway
-
Agonist Binding: ADP binds to the P2Y1 receptor.
-
G Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
PLC Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).[5][9]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[5]
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates downstream target proteins to elicit a cellular response.[5]
Alternative Signaling
In certain contexts, particularly inflammation, P2Y1 activation in platelets can also engage non-canonical pathways involving the small GTPases Rac1 and RhoA, which are crucial for promoting platelet motility and interaction with leukocytes.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study P2Y1 receptor expression and function.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This protocol allows for the quantification of P2Y1 mRNA levels in a given sample.
Methodology:
-
RNA Isolation: Extract total RNA from target cells or tissues using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen). Treat with RNase-free DNase to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix in a 20 µL final volume containing:
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a program such as:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) values. For relative quantification, use the ΔΔCt method, normalizing P2Y1 expression to a stable housekeeping gene (e.g., GAPDH, ACTB). For absolute quantification, generate a standard curve using a plasmid of known copy number.[21]
Western Blotting for Protein Detection
This method detects the P2Y1 protein and provides semi-quantitative data on its expression level.
Methodology:
-
Sample Preparation: Lyse cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
-
Gel Electrophoresis: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a specific rabbit polyclonal anti-P2Y1 receptor antibody (e.g., 1:200-1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[4][23]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[22]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.[23]
-
Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Immunohistochemistry (IHC) for Tissue Localization
IHC is used to visualize the distribution of the P2Y1 receptor within intact tissue sections.
Methodology:
-
Tissue Preparation: Fix the tissue in 10% neutral buffered formalin and embed in paraffin wax. Cut 4-5 µm sections and mount on charged microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by steaming slides in 0.01 M sodium citrate buffer (pH 6.0) for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2. Block non-specific binding sites using a universal protein block or serum from the secondary antibody host species for 20 minutes.
-
Primary Antibody Incubation: Apply the primary anti-P2Y1 antibody (e.g., rabbit polyclonal) diluted in antibody diluent and incubate for 45-60 minutes at room temperature or overnight at 4°C.[4]
-
Secondary Antibody & Detection: After rinsing, apply a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 30 minutes, followed by an avidin-biotin-HRP complex or streptavidin-HRP for 30 minutes.
-
Visualization: Develop the signal with a suitable chromogen substrate (e.g., DAB or AP Red), which produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Lightly counterstain the tissue with hematoxylin to visualize nuclei, dehydrate, clear, and mount with a coverslip.
-
Imaging: Examine the slides under a light microscope to assess the location and intensity of P2Y1 receptor staining.
Calcium Imaging for Functional Analysis
This functional assay measures changes in intracellular calcium concentration ([Ca2+]i) following P2Y1 receptor activation.
Methodology:
-
Cell Culture: Plate cells (e.g., primary astrocytes, endothelial cells, or a cell line expressing P2Y1) onto glass-bottom dishes or 96-well plates and grow to 80-90% confluency.[24]
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS with 20 mM HEPES). Incubate cells with a calcium-sensitive fluorescent dye, such as 2-5 µM Fluo-4 AM or Fura-2 AM, for 30-60 minutes at 37°C in the dark. Probenecid may be included to prevent dye extrusion.[2][12][24]
-
Washing: Gently wash the cells twice with the assay buffer to remove excess extracellular dye.[24]
-
Imaging and Stimulation: Place the plate into a fluorescence microplate reader or onto an inverted fluorescence microscope equipped with a camera.[12]
-
Data Acquisition: Record baseline fluorescence for 10-20 seconds. Then, add the P2Y1 agonist (e.g., ADP or 2-MeSADP) and continuously record the fluorescence signal for at least 120 seconds to capture the peak response.[24]
-
Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. Normalize the data by expressing the fluorescence at each time point (F) as a ratio of the initial baseline fluorescence (F₀). The resulting F/F₀ ratio is plotted against time to visualize the calcium transient.[24]
Radioligand Binding Assay for Receptor Quantification
This assay is the gold standard for quantifying receptor density (Bmax) and affinity (Kd) using a radiolabeled antagonist.
Methodology:
-
Membrane Preparation: Prepare cell membranes from P2Y1-expressing cells or tissues by homogenization followed by centrifugation to isolate the membrane fraction.
-
Assay Setup:
-
Saturation Binding: Incubate a fixed amount of membrane protein (5-10 µg) with increasing concentrations of a high-affinity P2Y1 radioligand (e.g., [3H]MRS2279 or [125I]MRS2500) in an appropriate binding buffer.[19][20][25]
-
Competition Binding: Incubate membranes with a fixed concentration of the radioligand and increasing concentrations of an unlabeled competitor drug.
-
-
Defining Non-Specific Binding: In a parallel set of tubes, include a high concentration of a non-labeled P2Y1 antagonist (e.g., 10 µM MRS2179) to determine non-specific binding.[20]
-
Incubation: Incubate the reactions for 30-60 minutes at 4°C or 25°C to reach equilibrium.[11][20]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[25]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the competitor concentration to determine the IC50, which can be converted to a Ki value.
-
Conclusion
The P2Y1 receptor's extensive expression and integral role in fundamental cellular processes establish it as a subject of intense research and a promising target for therapeutic intervention. A thorough understanding of its cellular distribution, signaling mechanisms, and expression levels is paramount for the development of novel modulators. The standardized protocols and quantitative data presented in this guide offer a robust framework for researchers to accurately characterize the P2Y1 receptor, thereby accelerating discoveries in this critical area of pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. P2Y1 Receptor Polyclonal Antibody (APR-009-200UL) [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Expression pattern of human P2Y receptor subtypes: a quantitative reverse transcription-polymerase chain reaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Using antibodies against P2Y and P2X receptors in purinergic signaling research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Cloning and tissue distribution of the human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Absolute Quantification qPCR | Relative Quantification qPCR [qiagen.com]
- 22. ptglab.com [ptglab.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. benchchem.com [benchchem.com]
- 25. giffordbioscience.com [giffordbioscience.com]
Unraveling the Structural Basis of P2Y1 Antagonist Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural basis for antagonist binding to the P2Y1 receptor, a critical target in antithrombotic drug development. By dissecting the molecular interactions and distinct binding modalities of various antagonists, this document aims to furnish researchers and drug development professionals with a comprehensive understanding to guide future discovery and design of novel P2Y1 inhibitors.
Introduction to the P2Y1 Receptor and Its Antagonism
The P2Y1 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in ADP-induced platelet aggregation.[1][2] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that is essential for the initial phase of thrombus formation.[3] Consequently, antagonism of the P2Y1 receptor represents a promising therapeutic strategy for the prevention of arterial thrombosis, potentially with a reduced bleeding risk compared to inhibitors of the P2Y12 receptor.[1]
Structural and pharmacological studies have revealed that P2Y1 antagonists can elicit their inhibitory effects through distinct mechanisms, primarily by targeting two spatially separate sites on the receptor: an orthosteric site and an allosteric site.[1][4] This guide will delve into the structural intricacies of these binding sites and the molecular determinants of antagonist recognition.
Quantitative Analysis of P2Y1 Antagonist Binding
The binding affinities of various antagonists for the P2Y1 receptor have been characterized using radioligand binding assays and functional assays. The following tables summarize key quantitative data for prominent orthosteric and allosteric antagonists.
Table 1: Binding Affinities of Orthosteric Antagonists at the Human P2Y1 Receptor
| Antagonist | Assay Type | Radioligand | Preparation | K_i / K_d / IC_50 (nM) | Reference |
| MRS2500 | Competition Binding | [³²P]MRS2500 | Sf9-hP2Y1 membranes | K_d = 1.2 | [5] |
| Competition Binding | [³H]MRS2279 | Sf9-hP2Y1 membranes | K_i = 0.79 | [5] | |
| Functional (Inositol Phosphate) | - | 1321N1-hP2Y1 cells | K_B = 1.74 | [5] | |
| Competition Binding | [¹²⁵I]MRS2500 | Sf9-hP2Y1 membranes | K_d = 1.2 | [6] | |
| Competition Binding | [¹²⁵I]MRS2500 | Human platelets | K_d = 0.61 | [6] | |
| Functional (Platelet Aggregation) | - | Human platelets | IC_50 = 0.95 | [7] | |
| MRS2279 | Competition Binding | [³H]MRS2279 | Sf9-hP2Y1 membranes | K_d = 8 | [8] |
| Competition Binding | [³H]MRS2279 | Sf9-hP2Y1 membranes | K_i = 13 | [8] | |
| MRS2179 | Competition Binding | [³H]MRS2279 | Sf9-hP2Y1 membranes | K_i = 84 | [8] |
Table 2: Binding Affinities of Allosteric Antagonists at the Human P2Y1 Receptor
| Antagonist | Assay Type | Radioligand | Preparation | K_i / EC_50 (nM) | Reference |
| BPTU | Membrane Binding | - | - | K_i = 6 | [2] |
| Functional (Platelet Aggregation) | - | Human platelet-rich plasma | IC_50 = 2100 | [2] | |
| Functional (undisclosed) | - | - | EC_50 = 60-300 |
Structural Insights into Antagonist Binding Pockets
Crystal structures of the human P2Y1 receptor have elucidated the atomic details of how structurally distinct antagonists bind to the receptor.[1] This has revealed two primary binding sites that are targeted by different classes of inhibitors.
The Orthosteric Binding Site
The orthosteric binding site, located within the seven-transmembrane (7TM) helical bundle, is occupied by nucleotide-like antagonists such as MRS2500 .[1] This pocket is defined by residues from the N-terminus, extracellular loop 2 (ECL2), and transmembrane helices VI and VII.[1][2]
Key interactions for MRS2500 binding include:
-
Hydrogen bonds between the 3'-phosphate group and Y110²·⁶³ and Y303⁷·³².[1]
-
Salt bridges involving the 3'-phosphate with K46 at the N-terminus and R195 in ECL2.[1]
-
A salt bridge between the 5'-phosphate and R310⁷·³⁹.[1]
-
Hydrogen bonds between the 5'-phosphate and T205 in ECL2 and Y306⁷·³⁵.[1]
-
The adenine ring of MRS2500 inserts into a crevice formed by R287⁶·⁶² and L44, with its N⁶H and N⁷ forming hydrogen bonds with the side chain of N283⁶·⁵⁸.[1]
The Allosteric Binding Site
In contrast, the non-nucleotide antagonist BPTU binds to a novel allosteric pocket located on the external, lipid-facing interface of the transmembrane domain.[1] This shallow binding pocket is formed by hydrophobic and aromatic residues from transmembrane helices I, II, and III, as well as ECL1.[1][2] The binding of BPTU is predominantly driven by hydrophobic interactions.[1] This unique binding mode classifies BPTU as an allosteric modulator.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the P2Y1 receptor signaling pathway, a typical experimental workflow for antagonist characterization, and the logical relationship between the two distinct antagonist binding sites.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logical Relationship of P2Y1 Antagonist Binding Modes.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted from methodologies described for the characterization of P2Y1 receptor antagonists.[1][8][9]
Objective: To determine the binding affinity (K_i) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or COS-7 cells).[1]
-
Unlabeled antagonist of interest.
-
Binding buffer (e.g., Tris-HCl buffer containing 10 mM MgCl₂).[1]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethylenimine (PEI).
-
96-well filter plates and a vacuum filtration manifold (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation:
-
Thaw the P2Y1 receptor membrane preparation on ice. Resuspend in binding buffer to a desired protein concentration (e.g., 5-20 µ g/well ).[1]
-
Prepare serial dilutions of the unlabeled antagonist over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Prepare the radioligand solution in binding buffer at a concentration close to its K_d value (e.g., 5 nM for [³H]MRS2279).[9]
-
-
Incubation:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Unlabeled antagonist at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of a known P2Y1 antagonist (for non-specific binding).
-
Radioligand solution.
-
Membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes), with gentle agitation.[1]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with no competing ligand).
-
Plot the percentage of specific binding against the log concentration of the unlabeled antagonist.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional Assay: Inositol Phosphate (IP) Accumulation
This protocol is based on methods used to assess the functional antagonism of Gq-coupled receptors like P2Y1.[9][10]
Objective: To measure the ability of an antagonist to inhibit agonist-induced stimulation of phospholipase C (PLC), by quantifying the accumulation of inositol phosphates.
Materials:
-
1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor (these cells lack endogenous P2Y receptors).[9]
-
Cell culture medium.
-
[³H]myo-inositol.
-
Agonist (e.g., 2-MeSADP).
-
Antagonist of interest.
-
Stimulation buffer containing LiCl (e.g., 10 mM), which inhibits inositol monophosphatase, leading to the accumulation of IPs.[9]
-
Lysis buffer.
-
Anion exchange chromatography columns (e.g., Dowex).
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Culture the P2Y1-expressing 1321N1 cells in 12- or 24-well plates until they reach a suitable confluency.
-
Label the cellular phosphoinositide pools by incubating the cells overnight with medium containing [³H]myo-inositol (e.g., 1 µCi/well).[9]
-
-
Antagonist and Agonist Treatment:
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with various concentrations of the antagonist (or vehicle control) for a defined period.
-
Add a submaximal concentration (e.g., EC₈₀) of the P2Y1 agonist (e.g., 2-MeSADP) to the wells, in the continued presence of the antagonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C in the presence of LiCl.[9]
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding a lysis buffer (e.g., ice-cold formic acid).
-
Collect the cell lysates.
-
-
Isolation and Quantification of Inositol Phosphates:
-
Separate the total [³H]inositol phosphates from free [³H]myo-inositol using anion exchange chromatography.
-
Elute the [³H]inositol phosphates from the column.
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to control conditions.
-
Plot the agonist-induced IP accumulation as a function of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ of the antagonist.
-
The antagonist's potency can be expressed as a K_B value, calculated using the Schild equation for competitive antagonists.
-
Conclusion
The structural elucidation of the P2Y1 receptor in complex with both orthosteric and allosteric antagonists has provided a profound understanding of the molecular mechanisms underlying its inhibition. The existence of two distinct binding sites offers expanded opportunities for the design of novel antithrombotic agents. A detailed comprehension of the key interacting residues and the biophysical properties of these pockets, as outlined in this guide, is paramount for the successful structure-based design and optimization of next-generation P2Y1 receptor antagonists. The experimental protocols provided herein serve as a foundational framework for the characterization of these compounds, facilitating the translation of structural insights into tangible therapeutic candidates.
References
- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
P2Y1 Receptor Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core downstream signaling targets of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in a multitude of physiological and pathophysiological processes, making it a significant target for therapeutic intervention. This document details the primary signaling cascades initiated by P2Y1 activation, presents quantitative data for key signaling events, and provides detailed protocols for essential experimental assays.
Core Signaling Pathways Activated by the P2Y1 Receptor
The P2Y1 receptor primarily couples to the Gq/11 family of G proteins, initiating a cascade of intracellular events.[1] However, evidence also points to its involvement in other significant signaling pathways, including the Rho/ROCK, ERK, and PI3K/Akt pathways. These pathways are intricately linked and their activation leads to a diverse range of cellular responses.
The Canonical Gq/PLC/Ca2+ Signaling Pathway
Activation of the P2Y1 receptor by ADP leads to the activation of Phospholipase C (PLC) via the Gαq subunit.[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] This rapid increase in intracellular calcium is a hallmark of P2Y1 receptor activation.[3]
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][3] Activated PKC can then phosphorylate a wide array of downstream target proteins, influencing various cellular processes.
Canonical Gq/PLC/Ca²⁺ Signaling Pathway.
Rho/ROCK Signaling Pathway
P2Y1 receptor activation has been shown to stimulate the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[4] This pathway is crucial for regulating the actin cytoskeleton, cell shape, and motility.[5] Activation of RhoA involves its transition from a GDP-bound (inactive) to a GTP-bound (active) state, which then allows it to interact with and activate ROCK. ROCK, in turn, phosphorylates various substrates, including myosin light chain (MLC) and myosin light chain phosphatase (MLCP), leading to increased actomyosin contractility.
P2Y1 Receptor-Mediated Rho/ROCK Signaling.
Extracellular Signal-Regulated Kinase (ERK) Pathway
The P2Y1 receptor can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[6] This signaling module is a central regulator of cell proliferation, differentiation, and survival. The activation of ERK downstream of P2Y1 can be mediated through both PLC-dependent and independent mechanisms.[6] In some cellular contexts, PKC activated by the PLC pathway can lead to the activation of the Ras/Raf/MEK/ERK cascade.[7]
P2Y1 Receptor-Mediated ERK Signaling Pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical downstream target of the P2Y1 receptor, playing a key role in cell survival, growth, and metabolism.[6] P2Y1-mediated activation of PI3K can occur through various mechanisms, including cross-talk with other signaling pathways. Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases, such as PDK1. Activated Akt then phosphorylates a multitude of downstream substrates.
P2Y1 Receptor-Mediated PI3K/Akt Signaling.
Quantitative Data on P2Y1 Receptor Signaling
The following tables summarize key quantitative parameters associated with P2Y1 receptor-mediated signaling events.
Table 1: Agonist and Antagonist Affinities for the P2Y1 Receptor
| Compound | Type | Parameter | Value | Cell Type/System | Reference |
| ADP | Agonist | EC50 (Ca2+ mobilization) | 59.7 ± 15.3 nM | 1321N1 astrocytoma cells | [8] |
| 2-MeSADP | Agonist | EC50 (Ca2+ mobilization) | ~250 nM | Quiescent Hepatic Stellate Cells | [1] |
| ATP | Agonist | EC50 (IP formation) | 21.3 µM | Differentiated primary human skeletal muscle cells | [6] |
| MRS2179 | Antagonist | pA2 | 7.1 | Human platelets | |
| MRS2500 | Antagonist | Ki | 0.86 nM | Human P2Y1 receptor |
Table 2: Quantitative Effects of P2Y1 Receptor Activation on Downstream Effectors
| Downstream Effector | Parameter | Fold Change/Effect | Agonist/Concentration | Cell Type/System | Reference |
| Intracellular Ca2+ | Peak [Ca2+]i increase | Biphasic increase | ATP and ADP | Bone marrow erythroblasts | [3] |
| Actin Stress Fiber Formation | Ratio of F- to G-actin | 1.9 ± 0.2-fold increase | ATP | Aortic smooth muscle cells | [9] |
| ERK1/2 Phosphorylation | Time- and concentration-dependent increase | - | ATP | Differentiated primary human skeletal muscle cells | [6] |
| PKC Substrate Phosphorylation | Increased phosphorylation | - | 1 µM ADP | P2Y1340-0P/340-0P mouse platelets | [10] |
| Rap1-GTP levels | Significantly higher at 6 min | - | 1 µM ADP | P2Y1340-0P/340-0P mouse platelets | [10] |
Experimental Protocols for Studying P2Y1 Receptor Signaling
This section provides detailed methodologies for key experiments used to investigate P2Y1 receptor downstream signaling.
Measurement of Intracellular Calcium Mobilization
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration upon P2Y1 receptor activation.
Materials:
-
Cells expressing the P2Y1 receptor
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
P2Y1 receptor agonist (e.g., ADP)
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS with HEPES. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove excess dye.
-
Agonist Stimulation and Data Acquisition: a. Place the plate in the fluorescence plate reader or on the microscope stage. b. Establish a stable baseline fluorescence reading for each well (Excitation ~490 nm, Emission ~525 nm). c. Add the P2Y1 receptor agonist at the desired concentration to the wells. d. Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: a. The change in intracellular calcium is typically expressed as the ratio of the fluorescence intensity after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = Fmax - F0). b. For dose-response experiments, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
Workflow for Calcium Imaging Assay.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of P2Y1 receptor-mediated ERK pathway activation.
Materials:
-
Cells expressing the P2Y1 receptor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: a. Culture P2Y1-expressing cells to the desired confluency. b. Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation. c. Treat the cells with the P2Y1 agonist for the desired time points. d. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. e. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Signal Detection: a. Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: a. To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody, followed by the secondary antibody and detection steps.
-
Data Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Express the results as the ratio of p-ERK to total ERK to determine the fold change in ERK phosphorylation.
Workflow for Western Blot Analysis of ERK Phosphorylation.
RhoA Activation Assay
This protocol describes a pull-down assay to measure the activation of RhoA, a key downstream effector of the P2Y1 receptor.
Materials:
-
Cells expressing the P2Y1 receptor
-
Cell lysis buffer
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
Primary antibody: anti-RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: a. Culture and treat cells with a P2Y1 agonist as described for the Western blot protocol. b. Lyse the cells with the provided lysis buffer.
-
Pull-down of Active RhoA: a. Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA. b. Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: a. Elute the bound proteins from the beads by boiling in Laemmli buffer. b. Separate the eluted proteins by SDS-PAGE and transfer to a membrane. c. Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.
-
Data Analysis: a. Quantify the band intensity of the pulled-down RhoA to determine the relative level of RhoA activation in response to P2Y1 stimulation. A sample of the total cell lysate should also be run on the gel as a loading control.
Workflow for RhoA Activation Assay.
Conclusion
The P2Y1 receptor activates a complex and interconnected network of downstream signaling pathways, including the canonical Gq/PLC/Ca2+ pathway, as well as the Rho/ROCK, ERK, and PI3K/Akt pathways. A thorough understanding of these signaling cascades and their downstream targets is crucial for elucidating the diverse physiological roles of the P2Y1 receptor and for the development of novel therapeutic strategies targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.
References
- 1. ashpublications.org [ashpublications.org]
- 2. P2Y1 receptor inhibits GABA transport through a calcium signalling-dependent mechanism in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y(1), P2Y(2), P2Y(4), and P2Y(6) receptors are coupled to Rho and Rho kinase activation in vascular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular ATP activates ERK1/ERK2 via a metabotropic P2Y1 receptor in a Ca2+ independent manner in differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of P2Y1 Receptor Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by extracellular adenosine diphosphate (ADP), is a critical regulator of a wide array of physiological and pathological processes.[1] Its ubiquitous expression across various tissues, including platelets, the central nervous system, and the cardiovascular system, underscores its importance as a therapeutic target.[1] This technical guide provides an in-depth exploration of the P2Y1 receptor, detailing its core signaling pathways, physiological functions, and involvement in disease. It summarizes key quantitative data for agonists and antagonists, outlines detailed experimental protocols for its study, and presents complex biological processes through structured diagrams to facilitate understanding and further research.
Introduction to the P2Y1 Receptor
The P2Y1 receptor is a member of the P2Y family of purinergic GPCRs, which are stimulated by extracellular nucleotides.[2] Specifically, the P2Y1 receptor is activated by ADP and, to a lesser extent, ATP.[3][4] Structurally, it possesses the characteristic seven transmembrane helices of a class A GPCR.[2] Upon activation, it couples primarily to Gαq proteins, initiating a cascade of intracellular events that are fundamental to its diverse physiological roles.[5][6] This receptor is a key player in hemostasis and thrombosis, cardiovascular regulation, and neuronal function, making it a significant focus for pharmacological intervention.[1][6]
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by its endogenous ligand, ADP, triggers a well-defined signaling cascade. This pathway is central to understanding the receptor's function in any cellular context.
-
Ligand Binding and G Protein Activation: ADP binds to the P2Y1 receptor, inducing a conformational change that activates the associated heterotrimeric G protein, Gq.[5]
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates phospholipase C (PLC).[1][7]
-
Second Messenger Production: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Mobilization and PKC Activation: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][8] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC).[1] These events lead to various downstream cellular responses, such as platelet shape change and smooth muscle contraction.[3][5]
Physiological Roles of P2Y1 Activation
The P2Y1 receptor is expressed in a multitude of tissues, where it executes distinct and vital functions.
Hemostasis and Thrombosis
Perhaps the most well-characterized role of the P2Y1 receptor is in platelet function.[1]
-
Initiation of Platelet Aggregation: Upon vascular injury, ADP is released from dense granules of platelets and damaged cells.[9] ADP binding to the P2Y1 receptor is absolutely required for the initial phase of platelet aggregation.[5][10] It mediates a rapid change in platelet shape from discoid to spherical and initiates a weak, transient aggregation.[5][6]
-
Synergy with P2Y12: For a full and stable aggregation response, co-activation of the P2Y12 receptor is necessary.[6][11] While P2Y1 (via Gq) initiates the response by increasing intracellular calcium, P2Y12 (via Gi) amplifies and sustains it by inhibiting adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[6]
-
Thrombosis: Genetic deletion or pharmacological inhibition of the P2Y1 receptor in mice results in defective platelet aggregation and increased resistance to thromboembolism, highlighting its crucial role in thrombotic events.[9][12]
Cardiovascular System
P2Y1 receptors are expressed on both endothelial cells and vascular smooth muscle cells, where they contribute to the regulation of vascular tone.[13][14]
-
Vasodilation: Activation of P2Y1 receptors on endothelial cells typically leads to the production of nitric oxide (NO), causing vasodilation.[13][14] This mechanism is a key component of purinergic regulation of coronary blood flow.[13][15]
-
Inflammation: In the context of vascular inflammation, the endothelial P2Y1 receptor plays a significant role in leukocyte recruitment, a critical step in the development of atherosclerosis.[16]
Central Nervous System (CNS)
The P2Y1 receptor is widely distributed throughout the human brain, with a striking localization to neurons.[17]
-
Neurotransmission: It modulates neurotransmitter release and neuronal excitability.[1] Presynaptically, it can regulate the release of glutamate and GABA, while postsynaptically it can impact synaptic plasticity.[18]
-
Neuroinflammation and Neurodegeneration: The P2Y1 receptor is a key mediator of astrocyte-neuron communication.[19] In pathological states such as stroke or Alzheimer's disease, its over-activation on reactive astrocytes can promote neurodegeneration by inducing the release of glutamate and inflammatory cytokines.[3][18][19]
Other Tissues and Systems
-
Liver: P2Y1 receptors in hepatocytes are involved in regulating carbohydrate metabolism, specifically by inducing glycogen phosphorylase.[20][21]
-
Cancer: The role of P2Y1 in cancer is context-dependent. In prostate cancer cells, its activation can inhibit proliferation and induce apoptosis.[22] In contrast, in some digestive cancers, it can be involved in both pro-apoptotic and proliferative signals depending on the concentration of ATP.[21]
-
Bone: P2Y1 receptors are expressed by osteoclasts and are thought to promote bone resorption.[23]
Pharmacology: Agonists and Antagonists
The development of selective agonists and antagonists has been crucial for elucidating the physiological roles of the P2Y1 receptor and for its validation as a drug target.
Quantitative Data for P2Y1 Ligands
The following table summarizes the potency of selected P2Y1 receptor agonists and antagonists.
| Compound | Type | Species | Potency (Value) | Potency (Unit) | Reference |
| 2-MeSADP | Agonist | Human | 8.29 (pEC50) | - | [24] |
| MRS2365 | Agonist | Human | 0.4 | nM (EC50) | [25][26] |
| MRS2179 | Antagonist | Human | 0.177 | µM (KB) | [26] |
| MRS2279 | Antagonist | Human | 2.5 | nM (Ki) | [26] |
| MRS2500 | Antagonist | Human | 0.95 | nM (IC50) | [25] |
| BMS-884775 | Antagonist | Human | 0.1 | nM (IC50) | [26] |
| PIT | Antagonist | Human | 0.14 | µM (IC50) | [26] |
Experimental Protocols
Studying the P2Y1 receptor involves a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.
Platelet Aggregation Assay (Light Transmittance Aggregometry)
This protocol is used to measure the effect of P2Y1 activation or inhibition on platelet aggregation.
Objective: To quantify ADP-induced platelet aggregation and its inhibition by a P2Y1 antagonist (e.g., MRS2179).
Materials:
-
Freshly drawn human blood (anticoagulated with 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
ADP solution (agonist).
-
MRS2179 solution (selective P2Y1 antagonist).
-
Phosphate-Buffered Saline (PBS) or other suitable vehicle control.
-
Light Transmittance Aggregometer.
Methodology:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to pellet the cells. The supernatant is the PPP, used to set the 100% aggregation baseline.
-
Instrument Calibration: Calibrate the aggregometer using PRP to set 0% light transmittance and PPP to set 100% light transmittance.
-
Assay Procedure: a. Pipette 450 µL of PRP into a cuvette with a magnetic stir bar. Place it in the heating block of the aggregometer (37°C) and allow it to equilibrate for 5 minutes. b. Add 5 µL of the P2Y1 antagonist (e.g., MRS2179 at a final concentration of 1 µM) or vehicle (control). Incubate for 2-5 minutes while stirring. c. Initiate the recording of light transmittance. d. Add 50 µL of ADP solution (e.g., to a final concentration of 5-10 µM) to induce aggregation. e. Record the change in light transmittance for 5-10 minutes until the aggregation curve reaches a plateau.
-
Data Analysis: The maximum percentage of light transmittance achieved represents the extent of platelet aggregation. Compare the aggregation curves of the antagonist-treated samples to the vehicle controls.
Intracellular Calcium Mobilization Assay
This protocol measures changes in cytosolic free calcium concentration following P2Y1 receptor activation.
Objective: To detect the transient increase in intracellular Ca2+ in response to a P2Y1 agonist.
Materials:
-
Cultured cells expressing the P2Y1 receptor (e.g., HEK293 cells, platelets).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
P2Y1 agonist (e.g., 2-MeSADP).
-
Fluorescence plate reader or fluorescence microscope.
Methodology:
-
Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence. For platelets, use a suspension.
-
Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm HBSS to remove extracellular dye. Add 100 µL of HBSS to each well for the assay.
-
Measurement: a. Place the plate in the fluorescence reader. b. Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths (for Fura-2, ratiometric measurement at 340/380 nm excitation and ~510 nm emission). c. Record a stable baseline fluorescence for 30-60 seconds. d. Using an automated injector, add the P2Y1 agonist (e.g., 2-MeSADP) and continue recording for 2-5 minutes to capture the calcium transient.
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths is proportional to the change in intracellular calcium concentration.
Conclusion
The P2Y1 receptor is a multifaceted signaling protein with profound implications for human health and disease. Its essential role in initiating platelet aggregation makes it a validated and compelling target for antithrombotic therapies.[9] Furthermore, emerging evidence of its function in the nervous and cardiovascular systems reveals new opportunities for therapeutic intervention in neurodegenerative diseases, vascular inflammation, and hypertension.[1][16][19] A thorough understanding of its signaling, physiological roles, and pharmacology, facilitated by the robust experimental methods detailed herein, is critical for the continued development of novel drugs targeting this important receptor.
References
- 1. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 2. P2Y receptor - Wikipedia [en.wikipedia.org]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. P2Y1 Receptors - Properties and Functional Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice [jci.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Functional contribution of P2Y1 receptors to the control of coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Functional contribution of P2Y1 receptors to the control of coronary blood flow. | Semantic Scholar [semanticscholar.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Regional and cellular distribution of the P2Y(1) purinergic receptor in the human brain: striking neuronal localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
P2Y1 Antagonists for Antithrombotic Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2Y1 receptor, an ADP-activated Gq-coupled protein, is a critical initiator of platelet activation and thrombus formation. Its inhibition presents a compelling strategy for the development of novel antithrombotic agents. Unlike the clinically established P2Y12 receptor antagonists, targeting P2Y1 offers the potential for effective antithrombotic efficacy with a reduced risk of bleeding, a significant advantage in antithrombotic therapy. This technical guide provides an in-depth overview of the P2Y1 receptor as a therapeutic target, detailing its signaling pathway, key antagonists, preclinical data, and the experimental protocols used for their evaluation. To date, no P2Y1-selective antagonist has been approved for clinical use, highlighting both the challenges and the opportunities in this area of drug development.
The P2Y1 Receptor Signaling Pathway in Platelet Activation
Adenosine diphosphate (ADP) is a key platelet agonist that activates two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12. The coordinated action of these two receptors is essential for robust platelet aggregation and thrombus formation.
The P2Y1 receptor is coupled to the Gq family of G proteins. Upon ADP binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to a rapid influx of calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a primary driver of platelet shape change and the initial, reversible phase of platelet aggregation.[1][2]
Recent studies have also revealed that the P2Y1 receptor can exhibit constitutive activity, meaning it can signal even in the absence of an agonist.[2][3] Furthermore, the receptor's activity is modulated by β-arrestin 2, which is involved in receptor desensitization and internalization.[1][3][4] Some P2Y1 antagonists have been shown to act as inverse agonists, inhibiting this basal receptor activity.[3] This opens up avenues for developing drugs with nuanced mechanisms of action.
Key P2Y1 Antagonists and Preclinical Data
A number of selective P2Y1 antagonists have been developed and characterized in preclinical studies. The most well-studied are nucleotide analogues from the MRS series. More recently, non-nucleotide antagonists and dual P2Y1/P2Y12 inhibitors have also emerged.
In Vitro Potency of P2Y1 Antagonists
The following table summarizes the in vitro potency of selected P2Y1 antagonists, primarily from the MRS family of compounds, in terms of their binding affinity (Ki) and their ability to inhibit ADP-induced platelet aggregation (IC50).
| Compound | Type | Target Species | Assay | Potency | Reference(s) |
| MRS2179 | Nucleotide Analogue | Human | [³³P]MRS2179 Binding | Kd = 109 ± 18 nM | [5] |
| Human | ADP-induced Aggregation | IC50 ≈ 100 nM | [6] | ||
| MRS2279 | Nucleotide Analogue | Human | [³H]MRS2279 Binding | Ki = 13 nM | |
| MRS2500 | Nucleotide Analogue | Human | P2Y1 Receptor Binding | Ki = 0.78 nM | |
| Human | ADP-induced Aggregation | IC50 = 0.95 nM | |||
| BPTU | Non-Nucleotide | Human | P2Y1 Receptor Binding | Ki = 6 nM | [7] |
| Human | ADP-induced Aggregation | IC50 = 2.1 µM | [7] | ||
| GLS-409 | Diadenosine Tetraphosphate Derivative (Dual P2Y1/P2Y12) | Human | ADP-induced Aggregation | Potent Inhibition | [1] |
In Vivo Efficacy and Safety of P2Y1 Antagonists
The antithrombotic potential and bleeding risk associated with P2Y1 antagonism have been evaluated in various animal models. A favorable therapeutic window, demonstrating significant antithrombotic effects with only a modest increase in bleeding time, is a key objective.
| Compound | Animal Model | Thrombosis Model | Efficacy | Bleeding Time Effect | Reference(s) |
| MRS2179 | Mouse | Ferric Chloride-induced Arterial Thrombosis | Significantly increased time to thrombus formation | Prolonged bleeding time | [8] |
| Rat | - | - | Prolonged bleeding time | [5] | |
| MRS2500 | Mouse | Collagen/Adrenaline-induced Thromboembolism | Strong protection | Moderate prolongation | [9][10] |
| Mouse | Laser-induced Arterial Thrombosis | Potent inhibition of thrombus formation (dose-dependent) | Moderate prolongation | [9][10] | |
| GLS-409 | Dog | Recurrent Coronary Thrombosis | Attenuated recurrent thrombosis at lower doses | No significant increase at effective lower doses | [1] |
Experimental Protocols for Evaluating P2Y1 Antagonists
A standardized workflow is crucial for the preclinical evaluation of P2Y1 antagonists. This typically involves a tiered approach, starting with in vitro characterization and progressing to in vivo models of thrombosis and hemostasis.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Principle: This assay, considered the gold standard for assessing platelet function, measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by low-speed centrifugation of whole blood. Platelet-poor plasma (PPP), used as a blank, is obtained by a subsequent high-speed centrifugation of the remaining blood.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
The P2Y1 antagonist or vehicle is pre-incubated with the PRP for a specified time.
-
An agonist, such as ADP, is added to induce platelet aggregation.
-
The change in light transmission is recorded over time as platelets aggregate, causing the plasma to become more transparent.
-
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission, with 0% being the baseline PRP and 100% being the PPP. IC50 values are calculated from the dose-response curves of the antagonist.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
Principle: This widely used in vivo model induces oxidative injury to the vascular endothelium of the carotid artery, leading to the formation of a platelet-rich thrombus.
Methodology:
-
Animal Preparation: A rodent (typically a mouse or rat) is anesthetized. The common carotid artery is surgically exposed and isolated.
-
Thrombus Induction: A piece of filter paper saturated with a ferric chloride (FeCl3) solution (typically 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Monitoring: Blood flow through the artery is monitored using a Doppler flow probe placed distal to the site of injury. The time to vessel occlusion is the primary endpoint.
-
Drug Administration: The P2Y1 antagonist or vehicle is administered (e.g., intravenously or orally) at a specified time before the FeCl3 application.
-
Data Analysis: The efficacy of the antagonist is determined by its ability to delay or prevent vessel occlusion compared to the vehicle control group.
Rat Tail Bleeding Time Assay
Principle: This assay assesses the effect of an antithrombotic agent on primary hemostasis by measuring the time it takes for bleeding to stop from a standardized tail wound.
Methodology:
-
Animal Preparation: A rat is anesthetized, and its tail is placed in a temperature-controlled saline bath (37°C).
-
Wound Induction: A standardized incision is made at a specific diameter on the distal portion of the tail.
-
Bleeding Time Measurement: The time from the incision until the cessation of bleeding for a defined period (e.g., 30 seconds) is recorded. A cutoff time (e.g., 20 minutes) is typically set to prevent excessive blood loss.
-
Drug Administration: The P2Y1 antagonist or vehicle is administered prior to the procedure.
-
Data Analysis: The effect of the antagonist on bleeding is quantified as the prolongation of the bleeding time compared to the vehicle-treated group.
Future Directions and Conclusion
The P2Y1 receptor remains a highly promising yet unexploited target for antithrombotic therapy. Preclinical data strongly suggest that P2Y1 antagonism can effectively prevent thrombosis with a potentially wider therapeutic window compared to existing antiplatelet agents. The development of potent, selective, and orally bioavailable P2Y1 antagonists is a key objective for future research. Furthermore, exploring the therapeutic potential of dual P2Y1/P2Y12 antagonists represents a rational approach to achieving comprehensive and rapid platelet inhibition. As our understanding of the nuanced roles of P2Y1 in both thrombosis and hemostasis deepens, so too will the opportunities to translate this knowledge into safer and more effective antithrombotic drugs. Continued investment in the discovery and development of P2Y1-targeting compounds is warranted to address the unmet clinical need for antithrombotic agents with an improved safety profile.
References
- 1. GLS-409, an Antagonist of Both P2Y1 and P2Y12, Potently Inhibits Canine Coronary Artery Thrombosis and Reversibly Inhibits Human Platelet Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Arrestin-2 interaction and internalization of the human P2Y1 receptor are dependent on C-terminal phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships of novel P2-receptor antagonists structurally related to Reactive Blue 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The P2Y1 Receptor: A Critical Hub in Neuroinflammatory Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor, a G protein-coupled receptor primarily activated by adenosine diphosphate (ADP), has emerged as a pivotal player in the complex landscape of neuroinflammation. Predominantly expressed on astrocytes and microglia, the resident immune cells of the central nervous system (CNS), P2Y1 is intricately involved in orchestrating the cellular responses to injury, infection, and neurodegenerative processes. Dysregulation of P2Y1 signaling is increasingly implicated in the pathogenesis of a spectrum of neurological disorders, including Alzheimer's disease, traumatic brain injury (TBI), and epilepsy, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core involvement of the P2Y1 receptor in neuroinflammation, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and drug development in this critical area.
P2Y1 Receptor Signaling Pathways in Neuroinflammation
The P2Y1 receptor is canonically coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by ADP, it initiates a well-defined signaling cascade that culminates in the mobilization of intracellular calcium and the activation of various downstream effectors that drive the neuroinflammatory response.
Canonical Gq-PLC-IP3-Ca2+ Signaling Pathway
Activation of the P2Y1 receptor leads to the dissociation of the Gq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium is a critical event that initiates a plethora of cellular responses in astrocytes and microglia, including the release of pro-inflammatory cytokines and gliotransmitters.[1][2]
Interaction with the NLRP3 Inflammasome
Recent evidence indicates a crucial link between P2Y1 receptor signaling and the activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. The P2Y1-mediated increase in intracellular calcium is a key signal for the assembly and activation of the NLRP3 inflammasome.[3][4][5][6][7]
Role of P2Y1 in Neuroinflammatory Conditions
Alzheimer's Disease
In the context of Alzheimer's disease (AD), the P2Y1 receptor is overexpressed in reactive astrocytes surrounding amyloid-beta plaques.[1] This overexpression contributes to astrocytic hyperactivity and the release of pro-inflammatory cytokines like IL-6, exacerbating neuroinflammation and contributing to cognitive decline.[1][8][9] Pharmacological blockade or genetic silencing of astrocytic P2Y1 receptors in AD mouse models has been shown to reduce neuroinflammation, decrease amyloid-beta accumulation, and improve cognitive function.[8][9][10][11][12]
Traumatic Brain Injury
Following a traumatic brain injury, there is a massive release of ATP and ADP from damaged cells, leading to the activation of P2Y1 receptors on astrocytes and microglia. This triggers a cascade of events including astrogliosis, neuronal swelling, and cerebral edema.[13] Studies have shown that administration of P2Y1 receptor antagonists, such as MRS2179, can significantly reduce post-injury neuroinflammation and improve neurological outcomes in animal models of TBI.[14][15] Conversely, stimulation of P2Y1 receptors with agonists like MRS2365 has also been reported to be neuroprotective in some TBI models, suggesting a complex and context-dependent role for this receptor.[13]
Experimental Models and Protocols
In Vivo Models
-
Alzheimer's Disease Mouse Models: Transgenic mouse models such as the 5xFAD and APP/PS1 mice are widely used to study the role of P2Y1 in AD.[10][12][16] These models exhibit key pathological features of AD, including amyloid plaque deposition and neuroinflammation.
-
Traumatic Brain Injury Models: The controlled cortical impact (CCI) model is a common and reproducible method for inducing focal TBI in rodents.[3][17][18][19][20] This model allows for the investigation of the acute and chronic effects of P2Y1 modulation on post-traumatic neuroinflammation and functional recovery.
In Vitro Models
-
Primary Glial Cell Cultures: Cultures of primary astrocytes and microglia isolated from neonatal rodents are invaluable for dissecting the cell-specific roles of P2Y1 in neuroinflammation.[1][5][21][22] These cultures can be stimulated with ATP or ADP to mimic inflammatory conditions and assess downstream signaling and cytokine release.
Key Experimental Protocols
1. Controlled Cortical Impact (CCI) Model for TBI in Mice
This protocol outlines the key steps for inducing a controlled cortical impact injury.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse (e.g., with isoflurane) and secure it in a stereotaxic frame.[18][19] Shave the scalp, and clean the area with antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region, taking care not to damage the underlying dura mater.[18][20]
-
Impaction: Use a pneumatic or electromagnetic impactor with a specific tip size, velocity, and deformation depth to induce the injury.[17][20]
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring.[17][19]
2. Primary Microglia Culture
This protocol provides a general workflow for isolating and culturing primary microglia.
-
Tissue Dissociation: Isolate cortices from neonatal (P0-P3) mouse or rat pups and mechanically and enzymatically dissociate the tissue.[1][5][21]
-
Mixed Glial Culture: Plate the dissociated cells in culture flasks and maintain in appropriate media. Astrocytes will form a confluent monolayer with microglia growing on top.[1][21]
-
Microglia Isolation: After 10-14 days, separate the microglia from the astrocyte layer by gentle shaking.[5]
-
Plating and Experimentation: Plate the purified microglia for subsequent experiments, such as stimulation with ATP/ADP and analysis of cytokine release.[22]
3. Western Blot Analysis for P2Y1 Receptor
This protocol describes the general steps for detecting P2Y1 receptor protein levels.
-
Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease inhibitors.[9][23][24]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[23]
-
SDS-PAGE and Transfer: Separate proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[9][25]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the P2Y1 receptor, followed by an HRP-conjugated secondary antibody.[25][26]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[26]
4. Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines
This protocol outlines the steps for measuring the mRNA expression of inflammatory cytokines.
-
RNA Extraction: Isolate total RNA from brain tissue or cultured cells using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes for the target cytokine genes (e.g., IL-6, TNF-α) and a reference gene.[10]
-
Data Analysis: Quantify the relative gene expression using the ΔΔCt method.
Quantitative Data Summary
The following tables summarize key quantitative data related to the P2Y1 receptor in the context of neuroinflammation.
Table 1: P2Y1 Receptor Antagonist Affinity
| Antagonist | Receptor | Affinity (Ki or KB) | Species | Reference(s) |
| MRS2179 | P2Y1 | 100 nM (KB) | Human | [11] |
| MRS2179 | P2Y1 | 84 nM (Ki) | Human | [10] |
| MRS2279 | P2Y1 | 13 nM (Ki) | Human | [10] |
Table 2: P2Y1-Mediated Calcium Wave Propagation in Astrocytes
| Cell Type | Condition | Wave Propagation Speed (μm/sec) | Reference(s) |
| Spinal Astrocytes | Baseline | 19.4 ± 0.8 | [27] |
| P2Y1-expressing 1321N1 cells | Baseline | 7.6 ± 0.3 | [27] |
| P2Y1-expressing 1321N1 cells | + ARL 67156 | 7.7 ± 0.7 | [27] |
| Spinal Astrocytes | In patterned lanes | 15-27 (initial), decreasing with distance | [8] |
Table 3: Effects of P2Y1 Modulation in Animal Models of Neurological Disorders
| Model | Treatment | Outcome Measure | Result | Reference(s) |
| Alzheimer's Disease (APPPS1 mice) | Chronic MRS2179 infusion | Astrocyte hyperactivity | Normalized | [7] |
| Alzheimer's Disease (APPPS1 mice) | Chronic MRS2179 infusion | Spatial learning and memory | Protected from decline | [7] |
| Traumatic Brain Injury (rat) | MRS2179 administration | Galectin 3 levels (microglial activation marker) | Significantly suppressed at days 1 and 3 post-injury | [15] |
| Traumatic Brain Injury (mouse) | 2MeSADP or MRS2365 (agonists) | Cerebral edema, neuronal swelling, reactive gliosis | Significantly reduced | [13] |
| Inflammatory Pain (mouse) | P2Y1 knockout | Inflammatory hyperalgesia | Reduced | [28] |
Conclusion
The P2Y1 receptor stands at a critical intersection of purinergic signaling and neuroinflammation. Its activation on astrocytes and microglia initiates a cascade of events that can either contribute to tissue damage or promote neuroprotection, depending on the specific context and cellular environment. The evidence strongly suggests that modulating P2Y1 receptor activity holds significant therapeutic potential for a range of neurological disorders characterized by a prominent neuroinflammatory component. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the intricate role of P2Y1 in neuroinflammation and to accelerate the development of novel therapeutic strategies targeting this promising receptor. Further research is warranted to fully elucidate the dose-dependent effects of P2Y1 modulators on specific inflammatory and behavioral outcomes and to translate these preclinical findings into clinical applications.
References
- 1. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts [pubmed.ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Differential properties of astrocyte calcium waves mediated by P2Y1 and P2Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purinergic Junctional Transmission and Propagation of Calcium Waves in Spinal Cord Astrocyte Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y1R silencing in Astrocytes Protected Neuroinflammation and Cognitive Decline in a Mouse Model of Alzheimer's Disease [aginganddisease.org]
- 11. P2Y1R silencing in Astrocytes Protected Neuroinflammation and Cognitive Decline in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2Y1 receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y1 Purinoceptor-Mediated Ca2+ Signaling and Ca2+ Wave Propagation in Dorsal Spinal Cord Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Video: Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 20. Frontiers | A Modified Controlled Cortical Impact Technique to Model Mild Traumatic Brain Injury Mechanics in Mice [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Western blot in homogenised mouse brain samples [protocols.io]
- 24. Western Blotting for Neuronal Proteins [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 27. Differential Properties of Astrocyte Calcium Waves Mediated by P2Y1 and P2Y2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. p2y1 antagonist mrs2179: Topics by Science.gov [science.gov]
P2Y1 Receptor Interactions: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the P2Y1 receptor's interactions with other proteins, a critical aspect for understanding its function and for the development of novel therapeutics. The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation and thrombosis. Its activity and signaling fidelity are intricately regulated by a dynamic network of protein-protein interactions.
Core Interacting Partners and Functional Consequences
The P2Y1 receptor does not function in isolation. Its signaling output is finely tuned through direct and indirect interactions with a host of cellular proteins. These interactions govern everything from G-protein coupling specificity and signal duration to receptor trafficking and desensitization. Key interacting partners identified to date include heterotrimeric G-proteins, scaffolding proteins, other purinergic receptors, and components of the endocytic machinery.
G-Protein Coupling
The canonical signaling pathway of the P2Y1 receptor is initiated by its coupling to heterotrimeric G-proteins of the Gq/11 family.[1][2][3] Upon ADP binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the Gαq-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. The primary effector of Gαq is Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4]
NHERF-2: A Key Scaffolding Protein
The Na+/H+ Exchanger Regulatory Factor 2 (NHERF-2) is a critical scaffolding protein that directly interacts with the P2Y1 receptor to modulate its signaling.[5][6] This interaction is mediated by the binding of the second PDZ domain of NHERF-2 to a specific C-terminal motif (D-T-S-L) on the P2Y1 receptor.[7] NHERF-2 can form a multi-protein complex with the P2Y1 receptor and PLCβ, effectively tethering the signaling components in close proximity and enhancing the duration of P2Y1-mediated calcium signaling.[5] This scaffolding function of NHERF-2 can also influence the receptor's coupling to different downstream effectors, for instance, by restricting its coupling to Gq-mediated pathways and suppressing Go-mediated inhibition of CaV2.2 calcium channels.[8][9]
Heterodimerization with P2Y12 Receptor
There is substantial evidence for the formation of heterodimers between the P2Y1 and P2Y12 receptors, another key ADP receptor in platelets.[10] This co-association has significant functional consequences, as the two receptors exhibit reciprocal cross-talk. Co-activation of both receptors is necessary for full platelet aggregation.[3][11] The P2Y1 receptor initiates platelet shape change and weak, reversible aggregation, while the P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a sustained and amplified aggregation response.[3][12] This interplay also affects receptor internalization and trafficking.
β-Arrestin 2: Desensitization and Constitutive Interaction
Like many GPCRs, the P2Y1 receptor undergoes desensitization upon prolonged agonist exposure. This process is mediated by β-arrestin 2, which is recruited to the phosphorylated C-terminus of the activated receptor.[13] Interestingly, studies have shown that the P2Y1 receptor exhibits constitutive, agonist-independent interaction with β-arrestin 2, suggesting a role for β-arrestin 2 in the basal regulation of the receptor.[13][14]
Sorting Nexin 1: Regulation of Receptor Trafficking
The endocytosis and recycling of the P2Y1 receptor are crucial for regulating its surface expression and responsiveness. Sorting Nexin 1 (SNX1) has been identified as a key regulator of P2Y1 receptor recycling. Following internalization, SNX1 directs the P2Y1 receptor through a slow recycling pathway back to the plasma membrane. This process appears to be independent of the retromer complex.
Quantitative Data on P2Y1 Receptor Interactions
The following table summarizes the available quantitative data for the interactions of the P2Y1 receptor with its binding partners.
| Interacting Proteins | Experimental Method | Quantitative Parameter | Value | Cell/System Type | Reference(s) |
| NHERF-2 (PDZ2 domain) | Saturation Binding Assay | Dissociation Constant (Kd) | 48 nM | In vitro | [5] |
| NHERF (PDZ1 domain) | Saturation Binding Assay | Dissociation Constant (Kd) | 300 nM | In vitro |
Signaling Pathways and Experimental Workflows
Visual representations of the complex signaling cascades and experimental methodologies are provided below using Graphviz.
P2Y1 Receptor Canonical Signaling Pathway
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 4. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 5. P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. International Union of Pharmacology LVIII: Update on the P2Y G Protein-Coupled Nucleotide Receptors: From Molecular Mechanisms and Pathophysiology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Scaffold Protein NHERF2 Determines the Coupling of P2Y1 Nucleotide and mGluR5 Glutamate Receptor to Different Ion Channels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The scaffold protein NHERF2 determines the coupling of P2Y1 nucleotide and mGluR5 glutamate receptor to different ion channels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A differential role of the platelet ADP receptors P2Y1 and P2Y12 in Rac activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Genetic Variants of the P2Y1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic variants of the P2Y1 receptor, a critical purinergic G protein-coupled receptor involved in a myriad of physiological processes, most notably platelet aggregation. This document details the functional consequences of these genetic variations, their association with disease states, and the experimental protocols used to characterize them.
Introduction to the P2Y1 Receptor
The P2Y1 receptor, encoded by the P2RY1 gene on chromosome 3, is a key mediator of adenosine diphosphate (ADP)-induced platelet activation.[1][2] As a Gq-coupled receptor, its activation by ADP initiates a signaling cascade that is fundamental to hemostasis and thrombosis. Beyond its role in platelets, the P2Y1 receptor is expressed in various other tissues, including the brain, heart, and vasculature, where it participates in diverse cellular responses. Genetic variations in the P2RY1 gene can alter the receptor's function, leading to inter-individual differences in platelet reactivity and potentially influencing susceptibility to thrombotic and other diseases.
P2Y1 Receptor Signaling Pathway
Upon binding of its agonist, ADP, the P2Y1 receptor undergoes a conformational change that activates the heterotrimeric G protein Gq.[3] The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers downstream events such as platelet shape change and the initial phase of aggregation.[6][7]
Below is a diagram illustrating the canonical P2Y1 receptor signaling pathway.
Caption: Canonical signaling pathway of the P2Y1 receptor.
Genetic Variants of the P2Y1 Receptor
Several genetic variants in the P2RY1 gene have been identified, with some having demonstrated functional consequences on receptor activity and platelet function. These variants range from common single nucleotide polymorphisms (SNPs) to rare loss-of-function mutations.
Data Presentation: P2Y1 Genetic Variants and their Functional Impact
The following tables summarize the key genetic variants of the P2Y1 receptor, their allele frequencies in various populations, and their observed functional effects.
| Variant (dbSNP ID) | Amino Acid Change | Allele Frequency (Population) | Functional Effect | Associated Phenotype/Disease |
| 1622A>G (rs1065773) | Synonymous | G allele: ~0.306 (Chinese), ~0.310 (Korean) | Increased platelet aggregation response to ADP.[8] | Potential association with thrombotic risk. |
| p.Met75Ile (M75I) | Missense | Rare | Loss-of-function; minimal to no response to agonist.[9] | Associated with impaired glucose control.[9] |
| p.Leu99Trp (L99W) | Missense | Rare | Loss-of-function; minimal to no response to agonist.[9] | Associated with impaired glucose control.[9] |
| p.Leu107Val (L107V) | Missense | Rare | Reduced basal activity and altered EC50 for agonist.[9] | Associated with impaired glucose control.[9] |
| p.Lys125Glu (K125E) | Missense | Rare | Reduced basal activity and altered EC50 for agonist.[9] | Associated with impaired glucose control.[9] |
| p.Ile130Val (I130V) | Missense | Rare | Loss-of-function; minimal to no response to agonist.[9] | Associated with impaired glucose control.[9] |
| p.Ser252Phe (S252F) | Missense | Rare | Loss-of-function; minimal to no response to agonist.[9] | Associated with impaired glucose control.[9] |
| p.Asn316Ser (N316S) | Missense | Rare | Reduced basal activity and altered EC50 for agonist.[9] | Associated with impaired glucose control.[9] |
Experimental Protocols
The characterization of P2Y1 receptor variants relies on a combination of molecular biology and cellular physiology techniques. The following sections provide detailed methodologies for key experiments.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific nucleotide changes into the P2RY1 cDNA, thereby creating receptor variants for functional analysis. The QuikChange™ method is a commonly used technique.[10][11][12]
Protocol: QuikChange™ Site-Directed Mutagenesis
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation. The melting temperature (Tm) should be ≥78°C.
-
PCR Reaction Setup:
-
5 µL of 10x reaction buffer
-
10-100 ng of dsDNA template (plasmid containing wild-type P2RY1 cDNA)
-
125 ng of oligonucleotide primer #1
-
125 ng of oligonucleotide primer #2
-
1 µL of dNTP mix
-
3 µL of QuikSolution™ reagent (optional, for difficult templates)
-
ddH2O to a final volume of 50 µL
-
1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 1 minute
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme (10 U/µL) to the amplification reaction and incubate at 37°C for 1 hour to digest the parental, methylated DNA template.[10]
-
Transformation: Transform competent E. coli cells (e.g., XL10-Gold) with the DpnI-treated DNA. Plate on selective agar plates and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Heterologous Expression in HEK293 Cells
To study the function of P2Y1 receptor variants in a controlled cellular environment, they are often transiently expressed in human embryonic kidney (HEK) 293 cells, which do not endogenously express this receptor.[13][14][15]
Protocol: Transient Transfection of HEK293 Cells using Lipofectamine™ 3000
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
DNA-Lipid Complex Formation:
-
In a microcentrifuge tube (Tube 1), dilute 0.5 µg of plasmid DNA (containing the P2Y1 variant) in 25 µL of Opti-MEM™ Reduced Serum Medium.
-
In a separate microcentrifuge tube (Tube 2), dilute 1 µL of P3000™ Reagent in 25 µL of Opti-MEM™.
-
Add the contents of Tube 2 to Tube 1 and mix gently.
-
In a third microcentrifuge tube (Tube 3), dilute 1 µL of Lipofectamine™ 3000 reagent in 25 µL of Opti-MEM™.
-
Add the combined DNA/P3000™ mixture (from Tube 1) to Tube 3 and mix gently by pipetting.
-
Incubate the final mixture for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 50 µL of DNA-lipid complex mixture dropwise to each well of the 24-well plate containing the HEK293 cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with functional assays.
Calcium Imaging
Calcium imaging is a key functional assay to assess the signaling of P2Y1 receptor variants, as activation of the receptor leads to an increase in intracellular calcium concentration. Fura-2 AM is a ratiometric fluorescent indicator commonly used for this purpose.[16][17]
Protocol: Fura-2 AM Calcium Imaging
-
Reagent Preparation:
-
Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Loading Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES to pH 7.4.
-
-
Dye Loading:
-
Wash the transfected HEK293 cells with HBSS.
-
Incubate the cells in a loading solution containing 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Apply the P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) at various concentrations and record the change in the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The change in this ratio upon agonist stimulation reflects the receptor's activity.
Platelet Aggregation Assay
Light transmission aggregometry (LTA) is the gold standard for assessing platelet aggregation and is used to determine the effect of P2Y1 variants on this critical platelet function.[18][19][20]
Protocol: Light Transmission Aggregometry
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[18]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP and a magnetic stir bar into the sample well of the aggregometer, pre-warmed to 37°C.
-
Record the baseline light transmission for a few minutes.
-
Add a platelet agonist (e.g., ADP) to the PRP and record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. The aggregation response of platelets from individuals with P2Y1 variants can be compared to that of individuals with the wild-type receptor.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the functional characterization of a P2Y1 receptor variant.
Caption: A typical experimental workflow for characterizing P2Y1 variants.
Conclusion
The study of P2Y1 receptor genetic variants is crucial for understanding the individual variability in platelet function and its implications for thrombotic diseases. This guide provides a foundational understanding of the key variants, their functional consequences, and the detailed experimental approaches used for their characterization. The continued investigation into the genetic landscape of the P2Y1 receptor will undoubtedly pave the way for more personalized antiplatelet therapies and a deeper understanding of purinergic signaling in health and disease.
References
- 1. P2RY1 purinergic receptor P2Y1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Exploring the role of purinergic receptor P2RY1 in type 2 diabetes risk and pathophysiology: Insights from human functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welgene.com.tw [welgene.com.tw]
- 11. qcbr.queens.org [qcbr.queens.org]
- 12. agilent.com [agilent.com]
- 13. Transfection of HEK cells with Lipofectamine 3000 [protocols.io]
- 14. Hek293 transfection protocol lipofectamine 3000 | Sigma-Aldrich [sigmaaldrich.com]
- 15. Edge Attributes | Graphviz [graphviz.org]
- 16. moodle2.units.it [moodle2.units.it]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Optimized Methodology to Produce Platelet-Rich Plasma and Perform Platelet Aggregation in Patients With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
P2Y1 Receptor Pharmacology: A Technical Guide for Researchers
An In-depth Examination of the P2Y1 Receptor's Classification, Signaling, and Pharmacological Profile for Drug Discovery and Development Professionals.
Introduction
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that belongs to the P2Y family of purinergic receptors. These receptors are activated by extracellular nucleotides, with the P2Y1 receptor showing a particular sensitivity to adenosine diphosphate (ADP).[1] Widely distributed throughout the human body, the P2Y1 receptor is notably present in platelets, the central nervous system, endothelial cells, and the heart.[2] Its activation triggers a cascade of intracellular signaling events crucial for various physiological and pathological processes, most prominently in platelet aggregation and thrombosis.[2][3]
This technical guide provides a comprehensive overview of the P2Y1 receptor, detailing its pharmacological classification, signaling pathways, and the experimental methodologies used for its characterization. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on this important therapeutic target.
Classification and Nomenclature
The P2Y receptor family consists of eight distinct subtypes in mammals: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[4] The P2Y1 receptor is a member of the Gq/11-coupled subfamily of P2Y receptors.[5] The nomenclature for these receptors, as established by the International Union of Basic and Clinical Pharmacology (IUPHAR), is based on their chronological order of cloning.[6]
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a well-defined signaling cascade primarily through the Gq/11 family of G proteins.[5][7] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which results in a transient increase in cytosolic calcium concentration.[8] This elevation in intracellular calcium is a key event in mediating the physiological effects of P2Y1 receptor activation, such as platelet shape change.[9]
Pharmacology
The pharmacological characterization of the P2Y1 receptor has been advanced by the development of a range of selective agonists and antagonists. These compounds are invaluable tools for elucidating the receptor's physiological functions and for the development of novel therapeutics.
Agonists
ADP is the primary endogenous agonist for the P2Y1 receptor.[1] Several synthetic agonists have also been developed, with modifications to the adenosine or phosphate moieties to enhance potency and selectivity.
| Agonist | Receptor Subtype | pEC50 / pKi | Comments |
| ADP | Human P2Y1 | 8.29 (pEC50) | Endogenous agonist.[4] |
| 2-MeSADP | Human P2Y1 | 8.5 (pEC50) | Potent synthetic agonist.[4] |
| 2-MeSATP | Human P2Y1 | - | Full agonist at the purified receptor.[6] |
| MRS2365 | Human P2Y1 | 9.4 (pEC50) | Highly potent and selective agonist.[10] |
Antagonists
The development of selective P2Y1 receptor antagonists has been a major focus of research, particularly for their potential as anti-thrombotic agents. Both nucleotide and non-nucleotide antagonists have been identified.
| Antagonist | Receptor Subtype | pEC50 / pKi | Comments |
| MRS2500 | Human P2Y1 | 9.0 (pKi) | Potent and selective competitive antagonist.[1][10] |
| MRS2179 | Human P2Y1 | 6.5 (pKi) | Selective antagonist.[11] |
| BPTU | Human P2Y1 | - | Allosteric inhibitor.[1] |
| PPADS | Human P2Y1 | 5.2 (pKi) | Non-selective P2 antagonist.[6] |
Experimental Protocols
The characterization of P2Y1 receptor pharmacology relies on a variety of in vitro assays. The following sections detail the methodologies for three key experiments: radioligand binding assays, calcium imaging, and platelet aggregation assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of ligands for a receptor.[12] These assays typically involve the use of a radiolabeled ligand that binds specifically to the receptor of interest.
Objective: To determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.
Materials:
-
Membrane preparation from cells expressing the human P2Y1 receptor.
-
Radioligand: [³H]2MeSADP or a [³²P]-labeled or [¹²⁵I]-labeled analogue of MRS2500.[1][13]
-
Test compounds (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the P2Y1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[2]
-
Assay Setup: In a 96-well filter plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.[2]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[2]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[2]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Imaging Assays
Calcium imaging is a functional assay used to measure the increase in intracellular calcium concentration following receptor activation.[14]
Objective: To measure the P2Y1 receptor-mediated intracellular calcium mobilization in response to an agonist.
Materials:
-
Cells expressing the human P2Y1 receptor (e.g., HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).[15][16]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonists and antagonists.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader or microscope with an imaging system.
Procedure:
-
Cell Plating: Seed the P2Y1 receptor-expressing cells into the 96-well microplates and allow them to adhere overnight.[15]
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in the assay buffer for a specified time (e.g., 60 minutes at 37°C) in the dark.[15]
-
Washing: Wash the cells with the assay buffer to remove any excess dye.[15]
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.[15]
-
Compound Addition: Add the agonist (or antagonist followed by agonist) to the wells.
-
Signal Recording: Immediately and continuously record the fluorescence signal for a period of time (e.g., 120 seconds) to capture the transient calcium response.[15]
-
Data Analysis: Normalize the fluorescence signal to the baseline reading (F/F0). Determine the peak response and calculate dose-response curves to obtain EC50 values for agonists or IC50 values for antagonists.[15]
Platelet Aggregation Assays
Platelet aggregation assays are a fundamental tool for studying the role of the P2Y1 receptor in thrombosis and hemostasis.[9]
Objective: To measure the effect of P2Y1 receptor agonists and antagonists on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood.
-
Anticoagulant (e.g., 3.2% sodium citrate).[17]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP (agonist).
-
Test compounds (agonists or antagonists).
-
Aggregometer.
Procedure:
-
PRP Preparation: Collect venous blood into tubes containing the anticoagulant. Centrifuge the blood at a low speed (e.g., 200 x g for 15-20 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.[18]
-
Aggregometer Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[19]
-
Assay: Place a cuvette with PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.[17]
-
Compound Addition: Add the test compound (antagonist) or vehicle and incubate for a short period. Then, add a submaximal concentration of ADP to induce aggregation.[17]
-
Measurement: Monitor the change in light transmittance as the platelets aggregate. The aggregation is recorded as a curve over time.
-
Data Analysis: Determine the maximal aggregation percentage and the slope of the aggregation curve. Compare the results from treated samples to the control to determine the inhibitory effect of the antagonist.
Conclusion
The P2Y1 receptor remains a significant target for therapeutic intervention, particularly in the context of cardiovascular diseases. A thorough understanding of its pharmacology, signaling pathways, and the experimental methods used for its study is essential for the successful development of novel drugs targeting this receptor. This technical guide provides a foundational overview to aid researchers in their efforts to explore the complexities of the P2Y1 receptor and unlock its therapeutic potential.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. academic.oup.com [academic.oup.com]
- 19. diagnostica.cz [diagnostica.cz]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of P2Y1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of P2Y1 receptor antagonists. Detailed protocols for key functional assays, along with representative data for commonly used antagonists, are presented to facilitate research and development in areas targeting the P2Y1 receptor, a critical mediator in thrombosis, inflammation, and other physiological processes.
Introduction to the P2Y1 Receptor
The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] It is primarily activated by adenosine diphosphate (ADP) and couples to Gq/11 proteins.[2] This activation initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] In platelets, the P2Y1 receptor is responsible for initiating aggregation and shape change in response to ADP, making it a key target for antithrombotic therapies.[4]
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor by its endogenous agonist ADP triggers a well-defined signaling cascade, which is the basis for several in vitro functional assays.
Key In Vitro Assays for P2Y1 Antagonist Characterization
The following are standard in vitro assays to determine the potency and selectivity of P2Y1 receptor antagonists.
Platelet Aggregation Assay
This is a fundamental functional assay to assess the ability of a compound to inhibit ADP-induced platelet aggregation.
Experimental Workflow:
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add the P2Y1 antagonist at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring in an aggregometer.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
The maximum aggregation is determined for each concentration of the antagonist.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Calcium Mobilization Assay
This assay measures the ability of a P2Y1 antagonist to block the ADP-induced increase in intracellular calcium concentration in cells expressing the P2Y1 receptor.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Culture a cell line stably or transiently expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells, CHO cells, or HEK293 cells) in appropriate growth medium.[5]
-
Seed the cells into a 96-well or 384-well black, clear-bottom microplate and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the P2Y1 antagonist at various concentrations (or vehicle control) and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading.
-
Inject ADP (agonist) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The peak fluorescence intensity following ADP addition is measured.
-
Calculate the percentage inhibition of the calcium response for each antagonist concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the antagonist concentration.
-
Receptor Binding Assay
This assay directly measures the affinity of a P2Y1 antagonist for the receptor by competing with a radiolabeled ligand.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the P2Y1 receptor in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a reaction tube, combine the cell membranes, a fixed concentration of a radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500 or [³H]2MeSADP), and varying concentrations of the unlabeled test antagonist.[2][6]
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a known P2Y1 antagonist (e.g., unlabeled MRS2500) is included.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data for Common P2Y1 Antagonists
The following tables summarize the in vitro potency of several widely used P2Y1 antagonists in the key assays described above.
Table 1: Potency of P2Y1 Antagonists in Platelet Aggregation Assays
| Antagonist | Agonist | Species | IC50 | Reference(s) |
| MRS2179 | ADP | Human | ~100 nM | [7][8] |
| 2MeSADP | Dog | pIC50 5.35 ± 0.11 | [9] | |
| ADP | Cat | pIC50 5.34 ± 0.24 | [9] | |
| MRS2500 | ADP | Human | 0.95 nM | [1][10] |
| BPTU | ADP | Human | 2.1 µM | [11][12] |
Table 2: Potency of P2Y1 Antagonists in Calcium Mobilization Assays
| Antagonist | Cell Line | IC50 | Reference(s) |
| MRS2500 | 1321N1 astrocytoma | 0.78 nM | [10] |
| Compound 1h | 1321N1 astrocytoma | 0.19 ± 0.04 µM | [5] |
| MRS2298 | Human Platelets | 810 ± 207 nM | [10] |
Table 3: Binding Affinity of P2Y1 Antagonists from Receptor Binding Assays
| Antagonist | Radioligand | Cell/Tissue | Ki | Reference(s) |
| MRS2179 | [³H]MRS2279 | Sf9 (human P2Y1) | 84 nM | [2] |
| [¹²⁵I]MRS2500 | Human Platelets | 72.5 ± 17 nM | [13] | |
| MRS2500 | [³H]MRS2279 | 1321N1 (human P2Y1) | 0.78 nM | [10] |
| [³H]2MeSADP | COS-7 (human P2Y1) | 18.4 ± 1.5 nM | [6] | |
| BPTU | [³H]2MeSADP | Sf9 (human P2Y1) | 6 nM | [11][12] |
| [³H]2MeSADP | COS-7 (human P2Y1) | 161 ± 47 nM | [6] |
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the in vitro evaluation of P2Y1 receptor antagonists. By employing a combination of functional assays, such as platelet aggregation and calcium mobilization, alongside direct binding assays, researchers can effectively determine the potency, selectivity, and mechanism of action of novel compounds targeting the P2Y1 receptor. This comprehensive in vitro characterization is an essential step in the discovery and development of new therapeutics for a variety of human diseases.
References
- 1. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2Y1 Antagonists in Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), plays a critical role in the initial stages of platelet activation and aggregation. Upon ADP binding, the P2Y1 receptor initiates a signaling cascade that leads to platelet shape change and the onset of aggregation, making it a key target for the development of novel antiplatelet therapies.[1][2] This document provides detailed protocols for assessing the efficacy of P2Y1 receptor antagonists using light transmission aggregometry (LTA), the gold-standard method for in vitro platelet function analysis.[3]
Principle of the Assay
Light transmission aggregometry measures the change in optical density of platelet-rich plasma (PRP) as platelets aggregate. In a suspension of resting, discoid platelets, light transmission is low. Upon addition of an agonist like ADP, platelets activate, change shape, and aggregate, forming larger clumps. This process allows more light to pass through the suspension, resulting in an increase in light transmission that is recorded over time. P2Y1 antagonists are expected to inhibit this ADP-induced aggregation in a concentration-dependent manner.
P2Y1 Signaling Pathway in Platelets
ADP-mediated platelet activation via the P2Y1 receptor is a crucial event in hemostasis and thrombosis. The binding of ADP to the P2Y1 receptor triggers the activation of the Gq protein alpha subunit.[1][4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][4] This rise in intracellular calcium is a key signal for platelet shape change and the initiation of aggregation.[2]
P2Y1 receptor signaling cascade in platelets.
Experimental Protocols
Materials and Reagents
-
P2Y1 Antagonist: Stock solution of known concentration.
-
ADP: Adenosine diphosphate, agonist stock solution (e.g., 1 mM).
-
Human Whole Blood: Collected from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% Sodium Citrate (9:1 blood to anticoagulant ratio).
-
Saline: 0.9% NaCl.
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated micropipettes
-
Aggregometer cuvettes with stir bars
-
Centrifuge with a swinging bucket rotor
-
Plastic tubes for blood collection and plasma preparation
-
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature. This will separate the blood into layers, with the upper, straw-colored layer being the platelet-rich plasma (PRP).[5]
-
PRP Aspiration: Carefully remove the PRP using a plastic pipette and transfer it to a clean plastic tube. Allow the PRP to rest for at least 30 minutes at room temperature before use.[5]
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP).[6]
Platelet Aggregation Assay Workflow
The following diagram outlines the key steps for performing the platelet aggregation assay with a P2Y1 antagonist.
Workflow for P2Y1 antagonist platelet aggregation assay.
Detailed Assay Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Sample Incubation:
-
In a separate sample cuvette containing 450 µL of PRP and a stir bar, add a small volume of the P2Y1 antagonist solution (or vehicle control).
-
Incubate the mixture for 30 seconds to 2 minutes at 37°C with stirring (typically 900-1000 rpm).[7]
-
-
Agonist Addition:
-
Data Recording: Immediately record the change in light transmission for 3 to 5 minutes. The output will be an aggregation curve.
-
Dose-Response: Repeat steps 3-5 with a range of antagonist concentrations to determine the concentration-dependent inhibitory effect.
Data Presentation and Analysis
The primary endpoint is the maximum percentage of platelet aggregation. The inhibitory effect of the P2Y1 antagonist is calculated relative to the vehicle control. This data can be used to generate a dose-response curve and calculate the IC50 value (the concentration of antagonist required to inhibit 50% of the ADP-induced aggregation).
Potency of Selected P2Y1 Antagonists
The following table summarizes the reported inhibitory potencies (IC50) of several P2Y1 receptor antagonists against ADP-induced human platelet aggregation.
| Antagonist | Agonist Concentration | IC50 Value | Reference |
| MRS2500 | 10 µM ADP | 0.95 nM | [7] |
| MRS2298 | 10 µM ADP | 62.8 nM | [7] |
| MRS2496 | 10 µM ADP | 1.5 µM | [7] |
| MRS2179 | 3 µM ADP | ~10 µM (near complete inhibition) | [8] |
Conclusion
This protocol provides a robust framework for evaluating the pharmacological activity of P2Y1 receptor antagonists on platelet function. Accurate and consistent execution of this assay is crucial for the preclinical assessment and development of new antithrombotic agents targeting the P2Y1 receptor. The provided signaling pathway and workflow diagrams serve as visual aids to understand the underlying biological processes and experimental design.
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 2. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader | PLOS One [journals.plos.org]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the IC50 of a P2Y1 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation.[1][2][3] This makes it a significant target for the development of novel antithrombotic drugs.[4][5] Determining the half-maximal inhibitory concentration (IC50) of a P2Y1 antagonist is a critical step in the drug discovery process, providing a quantitative measure of its potency. These application notes provide detailed protocols for two common methods used to determine the IC50 of P2Y1 antagonists: a radioligand binding assay and a functional calcium mobilization assay.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.[6] Upon activation by an agonist like ADP, the Gq protein activates phospholipase C (PLC).[2][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2][8][9] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets to elicit a cellular response.[2][10]
Experimental Protocols
Two primary methodologies are detailed below for the determination of P2Y1 antagonist IC50 values.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled antagonist for binding to the P2Y1 receptor. It is a powerful tool for determining the binding affinity (Ki) of a compound. A commonly used radioligand is [3H]MRS2279, a selective P2Y1 antagonist.[11][12]
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma or CHO cells) to high density.[12][13]
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., 5-7.5 nM [3H]MRS2279).[11][13]
-
Add increasing concentrations of the unlabeled P2Y1 antagonist (test compound). Typically, a range of 10-12 concentrations over a 1000-fold range is used.[13]
-
To determine non-specific binding, add a high concentration (e.g., 10 µM) of a known P2Y1 antagonist like MRS2179 to a set of wells.[11]
-
Add the prepared cell membranes (e.g., 5 µg of protein) to each well.[13]
-
Incubate the plate for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 4°C).[11]
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the antagonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[6]
-
The inhibitor constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][14]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by a P2Y1 agonist. This method assesses the functional consequence of receptor binding.[9]
Protocol:
-
Cell Culture and Dye Loading:
-
Seed cells expressing the P2Y1 receptor (e.g., U2OS or HEK293 cells) into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[14][15][16]
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[15][17]
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.[18]
-
-
Antagonist Incubation and Agonist Stimulation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the P2Y1 antagonist to the wells and incubate for a predetermined period.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).[9][15]
-
Record a baseline fluorescence reading.
-
Add a fixed concentration of a P2Y1 agonist (e.g., ADP or 2-MeSADP) to all wells to stimulate the receptor. An EC80 concentration of the agonist is typically used to ensure a robust signal window for detecting inhibition.[15]
-
-
Detection and Data Analysis:
-
Immediately after agonist addition, measure the fluorescence intensity over time to capture the peak calcium response.[18]
-
The antagonist effect is observed as a reduction in the agonist-induced fluorescence signal.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist only) response.
-
Plot the percentage of inhibition against the log of the antagonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[15]
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of a P2Y1 antagonist using either a binding or functional assay.
Data Presentation
Quantitative data should be summarized for clear comparison. Below is a template table for presenting the potency of various P2Y1 antagonists.
| Compound ID | Radioligand Binding Assay | Calcium Mobilization Assay |
| Ki (nM) ± SEM | IC50 (nM) ± SEM | |
| Antagonist A | 13 ± 1.5[12] | 25 ± 3.2 |
| Antagonist B | 84 ± 9.1[12] | 150 ± 12.5 |
| Antagonist C | 900 ± 50.3[12] | 1200 ± 95.8 |
| Reference (MRS2500) | 0.86 ± 0.19[14] | 2.6 ± 0.4[19] |
Note: The values presented are hypothetical examples for illustrative purposes, except where cited.
Logical Relationship Diagram
The relationship between direct binding affinity (Ki) and functional potency (IC50) is crucial for understanding a compound's mechanism of action. While often correlated, they are distinct measures.
References
- 1. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. Development of selective high affinity antagonists, agonists, and radioligands for the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y1 antagonists: combining receptor-based modeling and QSAR for a quantitative prediction of the biological activity based on consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergent Synthesis of the Potent P2Y Receptor Antagonist MG 50-3-1 Based on a Regioselective Ullmann Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. P2Y receptor - Wikipedia [en.wikipedia.org]
- 11. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 17. berthold.com [berthold.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
P2Y1 Antagonists: Application and Protocols for In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a critical role in the initiation of platelet aggregation and thrombus formation. Its involvement in the early stages of thrombosis makes it a compelling target for the development of novel antiplatelet therapies. This document provides detailed application notes and protocols for utilizing P2Y1 antagonists in preclinical in vivo models of thrombosis, a crucial step in the evaluation of their therapeutic potential.
P2Y1 Signaling Pathway in Platelets
Activation of the P2Y1 receptor on platelets by ADP initiates a signaling cascade that is essential for hemostasis and thrombosis.[1] Upon ADP binding, the Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in platelet shape change and the initial, reversible phase of platelet aggregation.[1]
Caption: P2Y1 Receptor Signaling Cascade in Platelets.
Featured P2Y1 Antagonists
Several selective P2Y1 antagonists have been developed and characterized in preclinical thrombosis models. These compounds offer valuable tools to probe the role of the P2Y1 receptor in thrombosis and to assess its potential as a therapeutic target.
| Antagonist | Description | Key Features |
| MRS2179 | A selective and competitive antagonist of the P2Y1 receptor.[2][3] | Well-characterized in vitro and in vivo. Demonstrates efficacy in reducing arterial and venous thrombosis.[2] |
| MRS2500 | A potent and stable P2Y1 receptor antagonist.[4][5][6] | Exhibits strong antithrombotic activity with a moderate effect on bleeding time.[6] |
| BMS-884775 | A small-molecule, reversible, and potent P2Y1 receptor antagonist.[7] | Shows similar antithrombotic efficacy to clopidogrel (a P2Y12 antagonist) but with potentially less impact on bleeding time.[7] |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of key P2Y1 antagonists in various thrombosis models.
Table 1: Efficacy of P2Y1 Antagonists in Rodent Thrombosis Models
| Antagonist | Animal Model | Thrombosis Model | Dosing Regimen | Key Findings | Reference |
| MRS2179 | Mouse | Ferric Chloride (mesenteric arteriole) | N/A | Significantly less arterial thrombosis compared to controls. | [2] |
| MRS2179 | Rat | Wessler model (venous) | N/A | Slightly but significantly inhibited venous thrombosis. | [2] |
| MRS2500 | Mouse | Ferric Chloride (vena cava) | 2 mg/kg, i.v. | 64% reduction in thrombus weight (3.5% FeCl₃); 54% reduction (5% FeCl₃). | [4] |
| BMS-884775 | Rabbit | Electrically-induced (carotid artery) | 0.1+0.04 mg/kg+mg/kg/h IV | 77% reduction in thrombus formation. | [7] |
| BMS-884775 | Rabbit | Electrically-induced (carotid artery) | 0.3+1.2 mg/kg+mg/kg/h IV | 93% reduction in thrombus formation. | [7] |
Table 2: Effects of P2Y1 Antagonists on Bleeding Time
| Antagonist | Animal Model | Bleeding Time Assay | Dosing Regimen | Key Findings | Reference |
| MRS2500 | Mouse | Tail | 2 mg/kg, i.v. | Markedly prolonged bleeding time. | [4] |
| MRS2500 | Mouse | Renal | 2 mg/kg, i.v. | Three-fold increase in bleeding time. | [4] |
| BMS-884775 | Rabbit | Cuticle | 0.1+0.04 mg/kg+mg/kg/h IV | 2.9-fold increase in bleeding time. | [7] |
| BMS-884775 | Rabbit | Cuticle | 0.3+1.2 mg/kg+mg/kg/h IV | 4.6-fold increase in bleeding time. | [7] |
Experimental Protocols
Ferric Chloride-Induced Arterial Thrombosis Model in Mice
This widely used model induces endothelial injury via oxidative stress, leading to thrombus formation.[8][9][10][11] It is a valuable tool for evaluating the efficacy of antithrombotic agents.
Caption: Workflow for Ferric Chloride-Induced Thrombosis Model.
Materials:
-
Male C57Bl/6 mice (10-12 weeks old)
-
Anesthetic solution (e.g., Ketamine 100 mg/kg and Xylazine 10 mg/kg, intraperitoneal injection)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe and flowmeter
-
Filter paper (1 x 2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 4-8% w/v in deionized water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Heating pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the ketamine/xylazine mixture.[9] Confirm the depth of anesthesia by toe pinch reflex.
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Make a midline incision in the neck to expose the trachea and salivary glands.
-
Gently dissect the tissues to isolate the common carotid artery.[10]
-
-
Baseline Blood Flow Measurement:
-
Place a Doppler flow probe around the isolated carotid artery to measure baseline blood flow.[9] The flow should be stable before proceeding.
-
-
Thrombosis Induction:
-
Monitoring and Data Collection:
-
Continuously monitor the blood flow using the Doppler probe.
-
The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely.[9]
-
For studies involving thrombus weight, the occluded arterial segment can be excised, and the thrombus carefully removed and weighed.
-
Administration of P2Y1 Antagonist:
The P2Y1 antagonist or vehicle control should be administered prior to the induction of thrombosis. The route of administration (e.g., intravenous, intraperitoneal) and the pre-treatment time will depend on the pharmacokinetic properties of the specific antagonist being tested. For example, MRS2500 has been administered intravenously at a dose of 2 mg/kg.[4]
Conclusion
The P2Y1 receptor represents a promising target for the development of new antithrombotic agents. The in vivo models and protocols described in these application notes provide a framework for the preclinical evaluation of P2Y1 antagonists. Careful consideration of experimental design, including the choice of thrombosis model, antagonist dosing, and relevant endpoints, is crucial for obtaining robust and translatable data. The quantitative data summarized herein for antagonists such as MRS2179, MRS2500, and BMS-884775 demonstrate their potential to inhibit thrombosis, providing a strong rationale for further investigation in the drug development pipeline.
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A platelet target for venous thrombosis? P2Y1 deletion or antagonism protects mice from vena cava thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Approach for Anti-Thrombosis Drug Discovery: P2Y1R Structure-Based TCMs Screening [frontiersin.org]
- 6. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
Application Notes and Protocols for Cell-Based Assays of P2Y1 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Activated by adenosine diphosphate (ADP), the P2Y1 receptor plays a crucial role in various physiological processes, most notably in platelet aggregation, where it initiates platelet shape change and aggregation.[2][3] It is also involved in neurotransmission and vasodilation.[2][4] The receptor is primarily coupled to the Gq/11 G protein, which upon activation, stimulates phospholipase C (PLC).[5][6] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] This signaling cascade makes the P2Y1 receptor an important therapeutic target for antithrombotic drugs.[3][5]
These application notes provide detailed protocols for robust cell-based assays to investigate the activity of the P2Y1 receptor, enabling the screening and characterization of novel agonists and antagonists.
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.
I. Calcium Mobilization Assay
The Gq-coupling of the P2Y1 receptor results in a transient increase in intracellular calcium concentration upon agonist stimulation. This change can be sensitively detected using fluorescent calcium indicators, making it a robust and high-throughput screening (HTS) compatible assay.
Experimental Workflow: Calcium Mobilization Assay
Detailed Protocol: Calcium Mobilization Assay using a FLIPR Instrument
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human P2Y1 receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or a commercial calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonists: ADP, 2-MeSADP (2-methylthioadenosine 5'-diphosphate).
-
Antagonists: MRS2179, MRS2500.
-
FLIPR Instrument: (e.g., FLIPR® Tetra High-Throughput Cellular Screening System).
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the P2Y1-expressing cells into the assay plate at a density of 40,000-80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 2-4 µM in assay buffer.
-
Aspirate the cell culture medium from the wells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye-loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of agonists and antagonists in assay buffer at 5x the final desired concentration.
-
-
Assay Measurement (FLIPR):
-
Agonist Mode:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to measure a baseline fluorescence for 10-20 seconds.
-
Add 25 µL (for 96-well) or 5 µL (for 384-well) of the 5x agonist solution.
-
Continue to measure the fluorescence signal for 60-180 seconds.
-
-
Antagonist Mode:
-
Following dye loading, add the antagonist solutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
Place the cell plate and the agonist plate (containing a fixed concentration of agonist, typically EC80) into the FLIPR instrument.
-
Measure baseline fluorescence, then add the agonist and measure the fluorescence response as described above.
-
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the compound concentration to generate dose-response curves.
-
Calculate the EC50 (for agonists) and IC50 (for antagonists) values using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Data Presentation: P2Y1 Receptor Ligand Activities in Calcium Mobilization Assays
| Compound | Type | EC50 / IC50 (nM) | Cell Line | Reference |
| Agonists | ||||
| 2-MeSADP | Agonist | 3 | Human P2Y1 | [7] |
| 2-MeSATP | Agonist | 8 | Human P2Y1 | [7] |
| ADP | Agonist | ~250 | Mouse qHSC | [1] |
| ATP | Agonist | 4300 | Rat Pituicytes | [2] |
| Antagonists | ||||
| MRS2500 | Antagonist | 0.95 | Human Platelets | [8] |
| MRS2279 | Antagonist | 52 | Human P2Y1 | [7] |
II. NFAT Reporter Gene Assay
For Gq-coupled receptors like P2Y1, the increase in intracellular calcium activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and activates the transcription of a reporter gene (e.g., luciferase) under the control of an NFAT-responsive element.
Experimental Workflow: NFAT Reporter Gene Assay
Detailed Protocol: NFAT-Luciferase Reporter Gene Assay
Materials:
-
Cells: HEK293T cells.
-
Plasmids:
-
Expression plasmid for human P2Y1 receptor.
-
NFAT-luciferase reporter plasmid (containing multiple NFAT response elements upstream of a firefly luciferase gene).
-
Control plasmid expressing Renilla luciferase for normalization.
-
-
Transfection Reagent: (e.g., Lipofectamine® 3000).
-
Cell Culture Medium: DMEM with 10% FBS.
-
Assay Medium: Serum-free DMEM.
-
Assay Plate: White, opaque 96-well microplates.
-
Luciferase Assay Reagent: (e.g., Dual-Glo® Luciferase Assay System).
-
Luminometer: Plate-reading luminometer.
Procedure:
-
Transfection:
-
One day before transfection, seed HEK293T cells in a 6-well plate.
-
Co-transfect the cells with the P2Y1 receptor expression plasmid, the NFAT-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating:
-
24 hours post-transfection, detach the cells and seed them into a white, opaque 96-well plate at a density of 50,000 cells per well in cell culture medium.
-
Incubate for another 24 hours.
-
-
Cell Treatment:
-
Aspirate the medium and replace it with serum-free medium. Incubate for 4-6 hours.
-
Add serial dilutions of agonists or antagonists to the wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol (for Dual-Glo®, add Luciferase Reagent first, read, then add Stop & Glo® Reagent and read again).
-
Measure the firefly and Renilla luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves.
-
Calculate EC50 and IC50 values as described for the calcium mobilization assay.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Calcium Assay: | ||
| Low signal-to-background ratio | Inefficient dye loading or low receptor expression. | Optimize dye concentration and incubation time. Ensure cell line has adequate P2Y1 expression. |
| High well-to-well variability | Uneven cell plating or compound addition. | Ensure a single-cell suspension before plating. Use automated liquid handling for compound addition. |
| Reporter Assay: | ||
| Low luciferase signal | Low transfection efficiency or weak promoter activity. | Optimize transfection protocol. Use a reporter construct with a stronger minimal promoter. |
| High background signal | Constitutive activity of the reporter or P2Y1 receptor. | Use a minimal promoter with low basal activity. Titrate the amount of P2Y1 plasmid to reduce potential constitutive signaling.[9] |
Conclusion
The cell-based assays detailed in these application notes provide robust and reliable methods for studying P2Y1 receptor activity. The calcium mobilization assay is well-suited for high-throughput screening of large compound libraries, while the NFAT reporter gene assay offers a sensitive method for characterizing the downstream transcriptional effects of P2Y1 activation. By employing these protocols, researchers can effectively identify and characterize novel modulators of the P2Y1 receptor for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for P2Y1 Receptor Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a crucial role in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] As a significant drug target, the characterization of ligand binding to the P2Y1 receptor is essential for the discovery and development of novel therapeutics. Radioligand binding assays are a robust and sensitive method, considered the gold standard for quantifying the affinity of ligands to their receptors.[3][4][5][6] These assays allow for the determination of key pharmacological parameters such as the dissociation constant (Kd) of a radioligand, the receptor density (Bmax), and the inhibition constant (Ki) of unlabeled competing ligands.[5][7]
This document provides detailed protocols for conducting radioligand binding assays for the human P2Y1 receptor using the selective and high-affinity antagonist radioligand, [³H]MRS2279.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq class of G proteins.[8] Upon agonist binding, such as ADP, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a cascade of downstream cellular responses, including platelet shape change.[2][8]
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Membrane Preparations: Membranes from cells stably expressing the human P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).[9]
-
Radioligand: [³H]MRS2279 (2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate), specific activity 89 Ci/mmol.[9]
-
Non-specific Binding Control: 2MeSADP (10 µM) or unlabeled MRS2500 (10 µM).[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for tritium counting.
-
Glass Fiber Filters: GF/A or GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI).[7]
-
96-well Plates
-
FilterMate™ Harvester or equivalent vacuum filtration apparatus
-
Scintillation Counter
Membrane Preparation
-
Harvest cells expressing the P2Y1 receptor and wash with ice-cold PBS.
-
Homogenize the cells in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[7]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.[7]
-
Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant.[7]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.
-
Prepare serial dilutions of [³H]MRS2279 in assay buffer (e.g., 0.2 to 20 nM).[7]
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM 2MeSADP (for non-specific binding).
-
50 µL of the appropriate [³H]MRS2279 dilution.
-
150 µL of diluted P2Y1 receptor membrane preparation (e.g., 5-20 µg protein).[7]
-
-
The final assay volume is 250 µL.[7]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid vacuum filtration through pre-soaked glass fiber filters using a cell harvester.[7]
-
Wash the filters four times with ice-cold wash buffer.[7]
-
Dry the filters for 30 minutes at 50°C.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the P2Y1 receptor.
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add in triplicate:
-
Include wells for total binding (no competitor) and non-specific binding (10 µM 2MeSADP).
-
Follow steps 4-8 from the Saturation Binding Assay protocol.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Data Presentation
The following tables summarize the binding affinities of known agonists and antagonists for the human P2Y1 receptor, determined using radioligand binding assays.
Table 1: Binding Affinities of P2Y1 Receptor Agonists
| Agonist | IC50 (nM) | Reference |
| 2MeSADP | 106 ± 51 | [10] |
| 2MeSATP | 112 ± 25 | [10] |
| ADP | 643 ± 79 | [10] |
| ATP | 777 ± 350 | [10] |
| ATPγS | 3200 ± 1700 | [10] |
Table 2: Binding Affinities of P2Y1 Receptor Antagonists
| Antagonist | Ki (nM) | Radioligand Used | Reference |
| MRS2500 | 0.79 | [³H]MRS2279 | [11] |
| MRS2500 | ~1 | [³H]MRS2279 | [12] |
| MRS2279 | 13 | [³H]MRS2279 | [9][10] |
| MRS2179 | 84 | [³H]MRS2279 | [9][10] |
| Adenosine-3',5'-bisphosphate | 900 | [³H]MRS2279 | [9][10] |
| PPADS | 6000 | [³H]MRS2279 | [9][10] |
| BPTU | 161 ± 47 | [³H]2MeSADP | [1] |
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to perform and analyze radioligand binding assays for the P2Y1 receptor. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating the characterization of novel compounds and advancing our understanding of P2Y1 receptor pharmacology.
References
- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. P2Y1 Receptor (extracellular) Polyclonal Antibody, FITC (APR-021-F-50UL) [thermofisher.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving P2Y1 Antagonists for Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), is a key player in various physiological processes, including platelet aggregation and neurotransmission. Consequently, it has emerged as a significant therapeutic target. The effective use of P2Y1 antagonists in research and drug development necessitates proper dissolution to ensure accurate and reproducible experimental outcomes. This document provides detailed application notes and protocols for dissolving P2Y1 antagonists in aqueous solutions, catering to both water-soluble and poorly soluble compounds.
Introduction to P2Y1 Antagonists
P2Y1 receptor antagonists are a class of molecules that inhibit the downstream signaling cascade initiated by ADP binding. This signaling primarily involves the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, a critical step in platelet activation and other cellular responses. The development of P2Y1 antagonists is a promising avenue for antithrombotic therapies. However, these antagonists exhibit a wide range of physicochemical properties, particularly in their aqueous solubility, which presents a challenge for their application in physiological buffers.
Physicochemical Properties and Solubility
The solubility of P2Y1 antagonists can vary significantly, from highly water-soluble nucleotide analogs to poorly soluble non-nucleotide allosteric modulators. Understanding these properties is crucial for selecting the appropriate dissolution method.
Table 1: Solubility of Common P2Y1 Antagonists
| Antagonist | Chemical Class | Molecular Weight ( g/mol ) | Solubility in Water | Recommended Solvents for Stock Solutions |
| MRS2179 | Nucleotide Analog | 576.21 (tetrasodium hydrate) | Soluble up to 50-100 mM[1] | Water |
| BPTU | Diarylurea | 445.43 | Poorly soluble (<0.1 mg/mL)[2] | DMSO, Ethanol (up to 100 mM) |
Note: The provided solubility data is for guidance. It is recommended to refer to the manufacturer's certificate of analysis for batch-specific information.
Experimental Protocols for Dissolution
The choice of protocol depends on the intrinsic solubility of the P2Y1 antagonist.
Protocol for Water-Soluble P2Y1 Antagonists (e.g., MRS2179)
Materials:
-
P2Y1 antagonist (e.g., MRS2179 tetrasodium salt)
-
Nuclease-free water or desired aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
0.22 µm sterile filter
Procedure:
-
Calculate the required mass: Determine the mass of the antagonist needed to achieve the desired stock solution concentration.
-
Weigh the antagonist: Accurately weigh the solid compound in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of water or aqueous buffer to the tube.
-
Dissolve: Vortex the solution until the antagonist is completely dissolved. Gentle warming (e.g., 37°C water bath) can be applied if necessary, but check for compound stability at elevated temperatures.
-
Sterile filtration: For cell-based assays, it is recommended to sterile filter the stock solution using a 0.22 µm filter to remove any potential microbial contamination.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For MRS2179, storage at -80°C is recommended for up to 6 months.[3]
Protocol for Poorly Water-Soluble P2Y1 Antagonists (e.g., BPTU)
For compounds with low aqueous solubility, a co-solvent system is often necessary. The following protocol is a general guideline and may require optimization for specific compounds and experimental conditions.
Materials:
-
P2Y1 antagonist (e.g., BPTU)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure for Preparing a Vehicle Solution (Example for in vivo studies):
This protocol is adapted from a method used for BPTU.[4]
-
Prepare a high-concentration stock in DMSO: Dissolve the P2Y1 antagonist in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Sonication or gentle heating may aid dissolution.
-
Prepare the final aqueous solution:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (e.g., to a final concentration of 40%). Mix thoroughly.
-
Add Tween-80 (e.g., to a final concentration of 5%). Mix thoroughly.
-
Finally, add saline to reach the desired final volume. The final solvent composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
-
Ensure complete dissolution: Vortex the final solution thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4] The final solution should be clear.
-
Vehicle Control: It is critical to prepare a vehicle control solution containing the same concentrations of all solvents (DMSO, PEG300, Tween-80, Saline) but without the P2Y1 antagonist. This control is essential for all experiments to account for any effects of the solvents themselves.
-
Storage: Prepare fresh working solutions daily. The concentrated DMSO stock can be stored at -20°C or -80°C.
Visualizing Key Processes
To aid in the understanding of the P2Y1 signaling pathway and the experimental workflow for preparing antagonist solutions, the following diagrams are provided.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Dissolving P2Y1 Antagonists.
Conclusion
The successful application of P2Y1 antagonists in research and development hinges on their proper dissolution in aqueous solutions. By understanding the solubility characteristics of the specific antagonist and employing the appropriate protocol, researchers can ensure the reliability and reproducibility of their experimental results. Always refer to the manufacturer's guidelines for specific handling and storage instructions. The use of appropriate vehicle controls is paramount when working with poorly soluble compounds that require co-solvents.
References
- 1. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 2. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for P2Y1 Antagonist Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate dosage and administration of P2Y1 receptor antagonists in mouse models. The information is intended for researchers in pharmacology, thrombosis, neuroscience, and other fields utilizing these compounds.
Introduction to P2Y1 Antagonists
The P2Y1 receptor is a Gq-protein coupled receptor activated by adenosine diphosphate (ADP), playing a crucial role in various physiological processes, most notably platelet aggregation and thrombosis. Antagonists of the P2Y1 receptor are valuable research tools and potential therapeutic agents for thrombotic diseases. This document focuses on the practical aspects of using three common P2Y1 antagonists in mice: MRS2179, MRS2279, and MRS2500, as well as the non-nucleotide antagonist BPTU and an orally available prodrug.
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor by ADP initiates a signaling cascade that leads to platelet shape change and aggregation. Understanding this pathway is crucial for interpreting experimental results.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of various P2Y1 antagonists in mice.
Table 1: MRS2179 Dosage in Mice
| Application/Model | Administration Route | Dosage | Vehicle | Key Findings |
| Antithrombotic | Intravenous (i.v.) | Not specified | Saline | Increased resistance to thromboembolism.[1] |
| Vein Graft Remodeling | Intraperitoneal (i.p.) | Not specified | Not specified | Inhibited neointima formation.[2] |
| Platelet Aggregation | Intravenous (i.v.) | 50 mg/kg | Not specified | Inhibited ADP-induced platelet aggregation ex vivo.[3] |
Table 2: MRS2279 Dosage in Mice
| Application/Model | Administration Route | Dosage | Vehicle | Key Findings |
| Neurological Studies | Intracerebroventricular (i.c.v.) | 1 nM in 2 µL | Artificial Cerebrospinal Fluid (aCSF) | Not specified in detail in the provided search results. |
Table 3: MRS2500 Dosage in Mice
| Application/Model | Administration Route | Dosage | Vehicle | Key Findings |
| Antithrombotic | Intravenous (i.v.) | 0.01 - 2 mg/kg | Saline | Dose-dependent inhibition of thrombus formation.[3][4] |
| Platelet Aggregation | Intravenous (i.v.) | 2 mg/kg | Saline | Inhibited ex vivo platelet aggregation for at least 60 minutes.[3] |
| Platelet Aggregation | Intravenous (i.v.) | 4 mg/kg | Saline | Further inhibited platelet aggregation for at least 30 minutes.[3] |
Table 4: Other P2Y1 Antagonists
| Antagonist | Administration Route | Dosage | Vehicle | Key Findings |
| BPTU (non-nucleotide) | Not specified in vivo for mice | EC50 = 0.06 µM (in vitro) | Not applicable | Blocks purinergic responses in the gastrointestinal tract.[5][6] |
| Prodrug of a 2-phenyl imidazole derivative | Oral (p.o.) | 10 mg/kg | Not specified | In vivo antithrombotic efficacy.[7] |
| Prodrug of a 2-phenyl imidazole derivative | Oral (p.o.) | 2000 mg/kg (single dose) | Not specified | No observed toxicity.[7] |
Experimental Protocols
General Considerations for Administration
-
Animal Welfare: All procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Sterility: Use sterile techniques for the preparation and administration of all solutions to prevent infection.
-
Vehicle Selection: The choice of vehicle is critical for drug solubility and stability. Saline is commonly used for intravenous and intraperitoneal injections of water-soluble compounds. For intracerebroventricular injections, artificial cerebrospinal fluid (aCSF) is the vehicle of choice.
Intravenous (i.v.) Injection Protocol (for MRS2179 and MRS2500)
Materials:
-
P2Y1 antagonist (e.g., MRS2500)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp (optional, for vasodilation)
Procedure:
-
Preparation of Antagonist Solution:
-
Dissolve the P2Y1 antagonist in sterile saline to the desired concentration. Ensure complete dissolution. For compounds with limited solubility, gentle warming or sonication may be necessary. Filter-sterilize the solution if needed.
-
-
Animal Preparation:
-
Place the mouse in a restrainer, leaving the tail exposed.
-
To facilitate vein visualization, warm the tail using a heat lamp or by immersing it in warm water.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a sterile syringe with a 27-30 gauge needle, insert the needle into the lateral tail vein at a shallow angle.
-
Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
The typical injection volume for a mouse is 5-10 mL/kg.
-
-
Post-injection Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intraperitoneal (i.p.) Injection Protocol (for MRS2179)
Materials:
-
P2Y1 antagonist (e.g., MRS2179)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Antagonist Solution:
-
Prepare the antagonist solution as described for intravenous injection.
-
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck to expose the abdomen.
-
-
Injection:
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no body fluids are drawn into the syringe, indicating incorrect placement.
-
Inject the solution. The typical injection volume for a mouse is 10-20 mL/kg.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Intracerebroventricular (i.c.v.) Injection Protocol (for MRS2279)
Materials:
-
P2Y1 antagonist (e.g., MRS2279)
-
Artificial cerebrospinal fluid (aCSF), sterile
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe and infusion pump
-
Cannula
Procedure:
-
Preparation of Antagonist Solution:
-
Dissolve the antagonist in sterile aCSF to the desired concentration.
-
-
Surgical Preparation:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
-
Injection:
-
Using a stereotaxic drill, create a small burr hole over the target ventricle (coordinates determined from a mouse brain atlas).
-
Lower a cannula connected to a Hamilton syringe into the ventricle.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure. The total volume is typically 1-5 µL.
-
-
Post-Surgical Care:
-
Slowly withdraw the cannula and suture the incision.
-
Provide post-operative care, including analgesics and monitoring for recovery from anesthesia.
-
Pharmacokinetics and Toxicity
-
Stability: MRS2500 has been reported to be more stable in vivo compared to MRS2179.[2]
-
Oral Bioavailability: Nucleotide-based P2Y1 antagonists generally have poor oral bioavailability due to their charged phosphate groups. Prodrug approaches, such as the one developed for a 2-phenyl imidazole derivative, can significantly improve oral absorption.[7]
-
Toxicity: A single oral dose of 2000 mg/kg of a prodrug of a 2-phenyl imidazole-based P2Y1 antagonist did not cause any observed toxicity in mice.[7] However, comprehensive toxicity data for MRS2179, MRS2279, and MRS2500 in mice is limited in the provided search results. Researchers should consult safety data sheets and perform dose-ranging studies to determine the maximum tolerated dose for their specific experimental conditions.
Conclusion
The appropriate dosage of a P2Y1 antagonist in mice is dependent on the specific compound, the route of administration, and the experimental model. The information and protocols provided in these application notes serve as a starting point for researchers. It is essential to perform pilot studies to determine the optimal dosage and to ensure the welfare of the experimental animals. Careful consideration of the experimental design, including the choice of vehicle and administration protocol, will contribute to the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for P2Y1 Antagonists in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing P2Y1 receptor antagonists in calcium mobilization assays. This document outlines the underlying signaling pathway, detailed experimental protocols, and expected quantitative data for key antagonists.
Introduction
The P2Y1 receptor, a Gq protein-coupled receptor (GPCR), is a key player in various physiological processes, including platelet aggregation and neurotransmission. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i). Consequently, monitoring this calcium flux serves as a robust method for screening and characterizing P2Y1 antagonists. Calcium mobilization assays offer a high-throughput and functionally relevant platform for identifying novel drug candidates targeting this receptor.
P2Y1 Signaling Pathway
Activation of the P2Y1 receptor by its endogenous agonist ADP initiates a well-defined signaling cascade. The receptor, coupled to the Gq alpha subunit of the heterotrimeric G protein, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[1][2][3][4] This initial transient increase in intracellular calcium can be followed by a sustained phase, which may involve protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII).[1]
Quantitative Data for P2Y1 Antagonists
The following table summarizes the potency of commonly used P2Y1 antagonists in various assay formats. These values can serve as a reference for experimental design and data interpretation.
| Antagonist | Assay Type | Cell Line/System | Potency (IC50/Ki) | Reference |
| MRS2179 | Inhibition of ADP-induced Ca2+ increase | Bone marrow erythroblasts | Not specified, but effective | [1] |
| Radioligand Binding ([3H]MRS2279) | Sf9 cells expressing human P2Y1 | 84 nM (Ki) | [5] | |
| Inhibition of IJP | Rat colon | 13.1 µM (IC50) | [6] | |
| MRS2279 | Radioligand Binding ([3H]MRS2279) | Sf9 cells expressing human P2Y1 | 13 nM (Ki) | [5] |
| Inhibition of IJP | Rat colon | 17.8 nM (IC50) | [6] | |
| MRS2500 | Inhibition of ADP-induced platelet aggregation | Human platelets | 0.95 nM (IC50) | [7] |
| Radioligand Binding ([125I]MRS2500) | Human platelets | 1.20 nM (Ki) | [8] | |
| Inhibition of ADP-induced Ca2+ mobilization | Quiescent Hepatic Stellate Cells | Effective at 2 µM | [9] | |
| Inhibition of IJP | Rat colon | 14.0 nM (IC50) | [6] | |
| BPTU | Allosteric Antagonism | Rat and mouse colon | 0.06-0.3 µM (EC50) | [10][11][12] |
| P2Y1R membrane binding assay | Not specified | 6 nM (Ki) | [13] | |
| ADP-induced platelet aggregation | Human platelet-rich plasma | 2.1 µM (IC50) | [13] |
Experimental Protocols
Calcium Mobilization Assay Using Fluorescent Dyes
This protocol outlines the measurement of intracellular calcium changes in response to P2Y1 receptor activation and its inhibition by antagonists.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., CHO-K1, 1321N1 astrocytoma cells, or primary cells like platelets).[5][9]
-
P2Y1 antagonist (e.g., MRS2500, BPTU).[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[15][16]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[17]
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).[17][18][19]
Protocol:
-
Cell Preparation:
-
Plate cells in a 96-well or 384-well black, clear-bottom microplate and culture overnight to allow for adherence.
-
-
Dye Loading:
-
Antagonist Incubation:
-
Agonist Stimulation and Data Acquisition:
-
Prepare the P2Y1 agonist solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.[17][19]
-
Inject the agonist into the wells and continue to record the fluorescence signal for 1-2 minutes.[19]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the response against the antagonist concentration to determine the IC50 value.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and within a consistent passage number to maintain reproducible receptor expression levels.
-
Dye Loading: Optimize dye concentration and incubation time to achieve a good signal-to-noise ratio without causing cellular toxicity.
-
Agonist Concentration: Use an agonist concentration that provides a robust and reproducible signal, typically around the EC80, to allow for accurate determination of antagonist potency.
-
Compound Interference: Be aware that some test compounds may autofluoresce, interfering with the assay readout. Include appropriate controls to account for this.[19]
By following these detailed protocols and utilizing the provided reference data, researchers can effectively employ calcium mobilization assays to investigate the pharmacology of P2Y1 antagonists and accelerate the discovery of new therapeutic agents.
References
- 1. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BPTU | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 12. BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. P2Y1 Purinoceptor-Mediated Ca2+ Signaling and Ca2+ Wave Propagation in Dorsal Spinal Cord Astrocytes | Journal of Neuroscience [jneurosci.org]
- 15. mdpi.com [mdpi.com]
- 16. berthold.com [berthold.com]
- 17. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2Y1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information on the procurement, purity, and experimental application of P2Y1 receptor antagonists. The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine diphosphate (ADP), is a key player in platelet aggregation and a promising target for novel anti-thrombotic therapies.
P2Y1 Antagonist Supplier and Purity Information
The selection of a high-purity P2Y1 antagonist is critical for obtaining reliable and reproducible experimental results. Several reputable suppliers offer a range of P2Y1 antagonists suitable for in vitro and in vivo research. The purity of these compounds is typically determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Featured P2Y1 Antagonists | Purity |
| Tocris Bioscience | MRS 2179, MRS 2500, MRS 2279 | ≥98% (HPLC) |
| MedChemExpress | BMS-884775, BPTU, PIT, MRS 2179, MRS 2500 | ≥99% (HPLC) |
| ProbeChem | BMS-884775 | Not specified |
| Santa Cruz Biotechnology | MRS 2179, PPADS, NF 449 | Not specified |
| R&D Systems | MRS 2179, MRS 2500 | Not specified |
This table is not exhaustive but represents a selection of commonly used suppliers and their offerings. Researchers should always consult the supplier's certificate of analysis for batch-specific purity data.
P2Y1 Signaling Pathway
The P2Y1 receptor is a purinergic G-protein coupled receptor that plays a crucial role in various physiological processes, most notably in platelet activation and aggregation.[1][2] Upon binding of its endogenous agonist, ADP, the P2Y1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC).[3][4]
Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][3] This rapid increase in intracellular calcium is a key event that leads to downstream cellular responses, including platelet shape change and the initial phase of aggregation.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of P2Y1 antagonists.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a P2Y1 antagonist to inhibit ADP-induced platelet aggregation in vitro.
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
P2Y1 antagonist of interest.
-
Adenosine diphosphate (ADP) solution.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature.
-
Carefully collect the upper platelet-rich plasma layer.
-
Keep the remaining blood to prepare platelet-poor plasma (PPP) by centrifuging at 2000 x g for 10 minutes. The PPP will be used as a reference for 100% aggregation.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Add the P2Y1 antagonist at various concentrations to the PRP and incubate for 5-10 minutes at 37°C with stirring. A vehicle control (e.g., DMSO or saline) should be run in parallel.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Measure the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each antagonist concentration relative to the vehicle control.
-
Determine the IC50 value of the P2Y1 antagonist.
-
Intracellular Calcium Mobilization Assay
This cell-based assay measures the ability of a P2Y1 antagonist to block the ADP-induced increase in intracellular calcium.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 cells or platelets).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
P2Y1 antagonist of interest.
-
ADP solution.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Preparation:
-
Plate P2Y1-expressing cells in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Assay Procedure:
-
Add the P2Y1 antagonist at various concentrations to the wells and incubate for 10-20 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add ADP solution to stimulate an increase in intracellular calcium.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the increase in fluorescence over baseline for each well.
-
Determine the inhibitory effect of the antagonist at each concentration and calculate the IC50 value.
-
In Vivo Ferric Chloride-Induced Thrombosis Model
This model is used to evaluate the antithrombotic efficacy of a P2Y1 antagonist in a living animal.
Materials:
-
Mice (e.g., C57BL/6).
-
Anesthetic (e.g., ketamine/xylazine).
-
Ferric chloride (FeCl3) solution (e.g., 10%).
-
Filter paper.
-
Surgical instruments.
-
Doppler flow probe or intravital microscope.
-
P2Y1 antagonist of interest.
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Surgically expose the carotid artery.
-
-
Drug Administration:
-
Administer the P2Y1 antagonist via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined time before inducing thrombosis. A vehicle control group should be included.
-
-
Thrombosis Induction:
-
Place a small piece of filter paper saturated with FeCl3 solution on top of the exposed carotid artery for 1-3 minutes.
-
Remove the filter paper and monitor blood flow using a Doppler flow probe or visualize thrombus formation using an intravital microscope.
-
-
Data Analysis:
-
Measure the time to vessel occlusion in the control and antagonist-treated groups.
-
A significant delay or prevention of occlusion in the treated group indicates antithrombotic efficacy.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a novel P2Y1 antagonist.
References
Application Notes and Protocols for P2Y1 Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing robust experimental plans for the characterization of P2Y1 receptor antagonists. Adherence to these protocols and the inclusion of appropriate controls are critical for generating reliable and reproducible data in both basic research and drug development settings.
Introduction to P2Y1 Receptor and its Antagonism
The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] It is activated by adenosine diphosphate (ADP) and plays a crucial role in various physiological processes, most notably in platelet aggregation.[2][3] Upon activation by ADP, the P2Y1 receptor, which is coupled to Gq proteins, stimulates phospholipase C (PLC).[4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][4] This signaling cascade is fundamental to the initial phase of platelet shape change and aggregation.[5] Consequently, P2Y1 receptor antagonists are investigated as potential antiplatelet and antithrombotic agents.[3][6]
Key Experimental Controls
To ensure the validity of P2Y1 antagonist studies, a comprehensive set of experimental controls is mandatory. These controls help to differentiate between specific antagonist effects and potential artifacts or off-target interactions.
1. Positive Controls:
-
Known Agonists: To confirm the responsiveness of the experimental system.
-
Known Antagonists: To validate the assay's ability to detect inhibition.
2. Negative Controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the test compounds.
-
Inactive or Related Compounds: To demonstrate the specificity of the antagonist effect. This could include structurally similar but inactive molecules.
-
Untransfected or Mock-Transfected Cells: In studies using recombinant cell lines, these cells serve as a crucial negative control to ensure that the observed effects are dependent on the presence of the P2Y1 receptor.[12]
-
Cells Expressing Other P2Y Receptors: To assess the selectivity of the antagonist, it is important to test its activity on cells expressing other P2Y receptor subtypes, such as P2Y12.[12]
3. Controls for Off-Target Effects and Specificity:
-
Selectivity Profiling: Test the antagonist against a panel of other receptors, particularly other P2Y subtypes (e.g., P2Y12) and other GPCRs, to determine its selectivity profile.[8]
-
Counter-Screening: Perform functional assays that are independent of P2Y1 signaling to identify any non-specific effects of the antagonist.
-
Use of apyrase: In cell-based assays, apyrase can be added to degrade any ATP or ADP that may be released from the cells, which could otherwise lead to confounding receptor activation.[5]
Quantitative Data Summary
The following table summarizes the potency of commonly used P2Y1 receptor antagonists. This data is essential for selecting appropriate compound concentrations for in vitro and in vivo studies.
| Antagonist | Assay Type | Species | Potency (Ki / IC50 / Kd) | Reference |
| MRS2500 | Radioligand Binding (Ki) | Human | 0.95 nM | [10] |
| Calcium Mobilization (IC50) | Human | 2.6 µM (as prodrug) | [8] | |
| MRS2279 | Radioligand Binding (Ki) | Human | 13 nM | [12] |
| Radioligand Binding (Kd) | Human | 8 nM | [12] | |
| MRS2179 | Radioligand Binding (Ki) | Human | 84 nM | [12] |
| BPTU | Radioligand Binding (Ki) | Human | 6 nM | [8] |
| Platelet Aggregation (IC50) | Human | 2.1 µM | [8] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium concentration, a direct downstream effect of P2Y1 receptor activation.
Materials:
-
HEK293 cells stably expressing the human P2Y1 receptor (or other suitable cell line).
-
Untransfected HEK293 cells (negative control).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
P2Y1 agonist (e.g., 2-MeSADP).
-
P2Y1 antagonist (test compound and positive control, e.g., MRS2500).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Plate the P2Y1-expressing cells and untransfected control cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Antagonist Incubation: Add the test antagonist at various concentrations (and the positive control antagonist) to the appropriate wells. Incubate for 20-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Use the automated injector to add a pre-determined concentration of the P2Y1 agonist (e.g., EC80 of 2-MeSADP) to all wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the agonist response in the presence of different antagonist concentrations.
-
Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.
-
Protocol 2: Platelet Aggregation Assay
This assay directly measures the functional consequence of P2Y1 antagonism on its primary physiological function.
Materials:
-
Freshly drawn human whole blood anticoagulated with citrate.
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
P2Y1 agonist (e.g., ADP).
-
P2Y1 antagonist (test compound and positive control, e.g., MRS2500).
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Antagonist Incubation:
-
Pre-warm the PRP to 37°C.
-
Add the test antagonist at various concentrations (and the positive control antagonist) to the PRP and incubate for a specified time (e.g., 10 minutes).
-
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Establish a baseline light transmission.
-
Add the P2Y1 agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission over time as the platelets aggregate.
-
-
Data Analysis:
-
Quantify the maximum aggregation percentage.
-
Plot the inhibition of aggregation against the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
Protocol 3: Radioligand Binding Assay
This assay determines the affinity and binding kinetics of an antagonist to the P2Y1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the P2Y1 receptor.
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279).[12]
-
Unlabeled P2Y1 antagonist (test compound and known antagonists for competition binding).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Saturation Binding:
-
Incubate the cell membranes with increasing concentrations of the radiolabeled antagonist.
-
In a parallel set of tubes, include a high concentration of an unlabeled antagonist to determine non-specific binding.
-
Incubate to allow binding to reach equilibrium.
-
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and increasing concentrations of the unlabeled test antagonist.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold binding buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding against the radioligand concentration to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled antagonist to determine the Ki (inhibition constant).
-
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade.
Experimental Workflow for P2Y1 Antagonist Screening
References
- 1. P2Y receptor - Wikipedia [en.wikipedia.org]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y1 antagonists: combining receptor-based modeling and QSAR for a quantitative prediction of the biological activity based on consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring P2Y1 Antagonist Effects on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, including platelet aggregation, neurotransmission, and inflammation. Primarily, the P2Y1 receptor couples to the Gαq subunit, initiating the phospholipase C (PLC) signaling cascade, which leads to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium (Ca2+).
While the direct modulation of cyclic adenosine monophosphate (cAMP) levels is not the canonical signaling pathway for P2Y1 receptors, investigating the effects of P2Y1 antagonists on cAMP is crucial for a comprehensive understanding of their pharmacological profile. Crosstalk between different GPCR signaling pathways is a well-documented phenomenon. Therefore, a P2Y1 antagonist could indirectly influence cAMP levels by modulating the activity of other receptors or signaling molecules that are coupled to adenylyl cyclase. For instance, in cells co-expressing P2Y1 and Gαi-coupled receptors (e.g., P2Y12) or Gαs-coupled receptors, the modulation of P2Y1 activity could lead to a downstream effect on cAMP production.
These application notes provide a detailed protocol for measuring the indirect effects of P2Y1 antagonists on intracellular cAMP levels, a critical step in characterizing the selectivity and potential off-target effects of novel drug candidates.
P2Y1 Receptor Signaling Pathway
The canonical signaling pathway of the P2Y1 receptor involves its coupling to Gαq, leading to the activation of PLC. However, to investigate the indirect effects on cAMP, it is important to consider the interplay with Gαs and Gαi signaling cascades which directly stimulate and inhibit adenylyl cyclase, respectively.
Caption: P2Y1 Receptor Signaling Pathways and Crosstalk with cAMP Modulation.
Data Presentation
Direct measurement of P2Y1 antagonist effects on cAMP levels is not a standard assay, as the primary signaling pathway of P2Y1 is Gq-mediated. Therefore, IC50 values for P2Y1 antagonists in cAMP assays are not widely reported in the scientific literature. The table below presents the well-established potencies of common P2Y1 antagonists in assays measuring their primary, Gq-mediated effects (e.g., inhibition of ADP-induced calcium mobilization or platelet aggregation). These values are critical for designing experiments to investigate potential indirect effects on cAMP, as they inform the appropriate concentration range to test for antagonist activity.
| Compound | Antagonist Target | Assay Type | IC50 / Ki | Reference |
| MRS2500 | P2Y1 | Inhibition of ADP-induced Ca²⁺ influx | ~1 nM | [1] |
| MRS2179 | P2Y1 | Competitive antagonist binding (Kb) | 100 nM | [2][3] |
| BPTU | P2Y1 (allosteric) | P2Y1R membrane binding (Ki) | 6 nM | [1] |
| BPTU | P2Y1 (allosteric) | ADP-induced platelet aggregation | 2.1 µM | [1] |
Note: The absence of direct IC50 values on cAMP modulation highlights a gap in the literature and an opportunity for novel research. The proposed protocol allows for the investigation of such potential indirect effects.
Experimental Protocols
This section provides a detailed methodology for measuring the indirect effects of P2Y1 antagonists on cAMP levels in a cell-based assay. The principle is to first stimulate adenylyl cyclase to produce a measurable level of cAMP and then to determine the effect of the P2Y1 antagonist on this stimulated cAMP level. Forskolin, a direct activator of adenylyl cyclase, is commonly used for this purpose.
Experimental Workflow
Caption: Workflow for measuring P2Y1 antagonist effects on cAMP levels.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the human P2Y1 receptor (e.g., HEK293, CHO, or 1321N1 astrocytoma cells).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
P2Y1 Antagonists: Test compounds (e.g., MRS2500, MRS2179, BPTU) dissolved in an appropriate vehicle (e.g., DMSO).
-
P2Y1 Agonist (optional): A stable P2Y1 agonist such as 2-MeSADP to investigate antagonist effects in the presence of receptor activation.
-
Forskolin: To stimulate adenylyl cyclase.
-
3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, LANCE, or ELISA-based kits).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
96-well cell culture plates: White, opaque plates are recommended for luminescence or fluorescence-based assays.
-
Multichannel pipettes and other standard laboratory equipment.
Detailed Protocol
1. Cell Culture and Seeding: a. Culture P2Y1-expressing cells in appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells using standard cell detachment methods (e.g., trypsinization). c. Resuspend cells in fresh growth medium and determine the cell concentration. d. Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of growth medium. e. Incubate the plate overnight at 37°C to allow for cell attachment.
2. Compound Preparation: a. Prepare stock solutions of P2Y1 antagonists and forskolin in DMSO. b. On the day of the assay, prepare serial dilutions of the P2Y1 antagonists in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects. c. Prepare a working solution of forskolin in assay buffer. The optimal concentration of forskolin should be determined empirically by performing a dose-response curve to find a concentration that yields approximately 80% of the maximal cAMP response (EC80). d. Prepare a working solution of IBMX in assay buffer (a final concentration of 500 µM is commonly used).
3. Assay Procedure: a. Gently aspirate the growth medium from the wells. b. Wash the cells once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of assay buffer containing IBMX to each well. d. Add 25 µL of the P2Y1 antagonist dilutions to the appropriate wells. For control wells, add 25 µL of assay buffer with the corresponding vehicle concentration. e. Pre-incubate the plate at 37°C for 15-30 minutes. f. Add 25 µL of the forskolin working solution to all wells. If investigating the effect in the presence of a P2Y1 agonist, a solution containing both forskolin and the P2Y1 agonist (e.g., 2-MeSADP at its EC50) can be added. g. Incubate the plate at 37°C for 30-60 minutes.
4. cAMP Measurement: a. Following the incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.
5. Data Analysis: a. The raw data (e.g., fluorescence or luminescence signal) will be inversely proportional to the cAMP concentration in competitive immunoassays. b. Generate a cAMP standard curve to convert the raw data into cAMP concentrations. c. Plot the cAMP concentration against the logarithm of the P2Y1 antagonist concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction of the forskolin-stimulated cAMP response.
Conclusion
This document provides a comprehensive guide for researchers to investigate the potential indirect effects of P2Y1 antagonists on intracellular cAMP levels. By following the detailed protocols and considering the nuances of P2Y1 receptor signaling, scientists can gain a more complete pharmacological understanding of their compounds of interest. The provided diagrams and data table serve as valuable resources for experimental design and data interpretation in the field of purinergic signaling and drug discovery.
References
Application Notes and Protocols: P2Y1 Receptor Antagonists in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The P2Y1 receptor, a G-protein coupled receptor (GPCR) preferentially activated by adenosine diphosphate (ADP), is widely expressed in the central nervous system (CNS) on various cell types including neurons, astrocytes, and microglia.[1][2] Its activation is primarily linked to the Gq protein, leading to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[1][2] In the brain, the P2Y1 receptor is implicated in a multitude of physiological and pathological processes. Under pathological conditions, such as brain injury, ischemia, or in neurodegenerative diseases, extracellular ATP and ADP levels rise significantly, leading to over-activation of P2Y1 receptors. This can contribute to neuroinflammation, excitotoxicity, and neuronal damage.[1][3][4] Consequently, antagonists of the P2Y1 receptor have emerged as valuable research tools and potential therapeutic agents for a range of neurological disorders.
These application notes provide an overview of the key applications of P2Y1 antagonists in neuroscience research, supported by quantitative data and detailed experimental protocols.
Key Applications in Neuroscience
Neuroinflammation and Neurodegenerative Diseases
P2Y1 receptors on astrocytes and microglia play a significant role in mediating neuroinflammatory responses.[1][3] In models of Alzheimer's disease (AD), P2Y1 receptor expression is upregulated and contributes to astrocytic hyperactivity and neuroinflammation.[1][5][6]
-
Alzheimer's Disease (AD): P2Y1 receptors are found to colocalize with amyloid-β (Aβ) plaques and neurofibrillary tangles.[5] Antagonism of P2Y1 receptors in AD mouse models has been shown to normalize astrocyte network activity, restore synaptic integrity, and improve cognitive function.[1][6] Specifically, intracerebroventricular infusion of P2Y1 antagonists attenuated cognitive decline in late-stage AD mice.[1] Silencing of astrocytic P2Y1R has been shown to reduce Aβ accumulation and glial neuroinflammation.[6]
-
Parkinson's Disease (PD): In animal models of PD, there is a notable upregulation of P2Y1 receptors on neurons in the substantia nigra, suggesting a potential role in the disease's pathogenesis.[1]
-
Epilepsy: Upregulation of P2Y1 receptors on microglia is associated with pro-inflammatory effects, while in astrocytes, it promotes the release of glutamate, contributing to seizure activity and excitotoxicity.[1] Treatment with P2Y1 antagonists in rodent models of epilepsy has been shown to reduce seizure-associated brain damage and, in some cases, suppress seizures.[1][7]
Neuropathic Pain
P2Y1 receptors are implicated in the development and maintenance of neuropathic pain.[8][9][10] Nerve injury leads to an enhanced expression of P2Y1 receptors in the dorsal root ganglia (DRG).[8]
-
Mechanism: The upregulation of P2Y1 receptors in the DRG is thought to play a pronociceptive role.[8]
-
Therapeutic Potential: Intrathecal administration of the selective P2Y1 antagonist MRS2500 has been shown to reduce tactile allodynia in rat models of neuropathic pain, including spinal nerve ligation (SNL), chronic constriction injury (CCI), and spared nerve injury (SNI).[8] This effect is most prominent during the development phase of neuropathic pain.[8]
Ischemic Stroke and Brain Injury
Following ischemic events or traumatic brain injury (TBI), the release of ATP/ADP into the extracellular space activates P2Y1 receptors, contributing to excitotoxicity and neuronal cell death.[3][11]
-
Stroke: Blockade of P2Y1 receptors has been demonstrated to be neuroprotective in models of ischemia.[3][11] For example, the P2Y1 antagonist MRS2179 was shown to decrease infarct volume in a mouse model of middle cerebral artery occlusion (MCAO).[11]
-
Traumatic Brain Injury (TBI): P2Y1 receptor antagonism has been shown to provide neuroprotection and improve cognitive outcomes in TBI models.[4] This neuroprotective effect is linked to the modulation of astrocytic calcium waves and NMDA receptor activation.[3]
Quantitative Data: P2Y1 Receptor Antagonists
The following table summarizes the potency of commonly used P2Y1 receptor antagonists.
| Antagonist | Receptor Specificity | Potency (IC50 / Ki) | Application/Model System | Reference |
| MRS2500 | Selective P2Y1 Antagonist | IC50: 0.95 nM (ADP-induced human platelet aggregation) Ki: 0.78 nM (recombinant human P2Y1 receptor) | Neuropathic pain, Epilepsy, Platelet aggregation studies | [12][13] |
| MRS2179 | Selective P2Y1 Antagonist | IC50: ~100-500 nM (species dependent) | Ischemic stroke (MCAO model), Neuropathic pain | [11][14] |
| BPTU | Allosteric P2Y1 Antagonist | Ki: 6 nM (P2Y1 membrane binding assay) IC50: 2.1 µM (ADP-induced platelet aggregation) | Structural biology studies, Platelet aggregation | [15][16] |
| AR-C118925 | Selective P2Y2 Antagonist (often used as a control) | IC50: ~14 nM (for P2Y2) | Control for P2Y receptor family studies | [17] |
Note: IC50 and Ki values can vary depending on the assay conditions and cell type used.
Signaling Pathways and Experimental Workflows
P2Y1 Receptor Signaling Pathway
The canonical signaling pathway for the P2Y1 receptor involves its coupling to Gαq, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ triggers various downstream cellular responses.
Caption: P2Y1 receptor Gq-PLC signaling cascade.
Experimental Workflow: In Vivo Testing of a P2Y1 Antagonist for Neuropathic Pain
This workflow outlines the key steps for evaluating the efficacy of a novel P2Y1 antagonist in a preclinical model of neuropathic pain.
Caption: Workflow for preclinical testing of P2Y1 antagonists.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
Objective: To determine the potency of a P2Y1 antagonist in blocking ADP-induced intracellular calcium mobilization in cultured astrocytes.
Materials:
-
Primary astrocyte cultures or astrocytoma cell line (e.g., 1321N1)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
ADP (agonist)
-
P2Y1 antagonist (e.g., MRS2500)
-
Fluorescence plate reader or microscope with imaging system
Methodology:
-
Cell Plating: Plate astrocytes in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Incubation:
-
Wash the cells three times with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of the P2Y1 antagonist to the appropriate wells. Incubate for 20-30 minutes at room temperature. Include vehicle control wells.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline reading for 15-30 seconds.
-
Using the instrument's injector, add a sub-maximal concentration of ADP (e.g., 1 µM) to stimulate the cells.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response in the antagonist-treated wells to the response in the vehicle control wells.
-
Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
Objective: To assess the anti-allodynic effect of a P2Y1 antagonist in a rat model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
4-0 silk suture
-
P2Y1 antagonist (e.g., MRS2500) dissolved in sterile saline or vehicle
-
Intrathecal (i.t.) injection supplies
-
Von Frey filaments for behavioral testing
Methodology:
-
CCI Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (4-0 silk) around the common sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the surrounding muscle is observed.
-
Close the incision with sutures. Sham-operated animals will undergo the same procedure without nerve ligation.
-
-
Behavioral Testing (Tactile Allodynia):
-
Allow the animals to recover for 3-5 days post-surgery to allow for the development of neuropathic pain.
-
Measure the paw withdrawal threshold (PWT) using von Frey filaments.
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Determine the 50% PWT using the up-down method.
-
Establish a baseline PWT before drug administration.
-
-
Drug Administration:
-
Administer the P2Y1 antagonist or vehicle via intrathecal injection.[8]
-
-
Post-Treatment Assessment:
-
Measure the PWT at various time points after drug administration (e.g., 30 min, 1, 2, 4, and 6 hours).
-
-
Data Analysis:
-
Compare the PWT of the antagonist-treated group to the vehicle-treated group at each time point using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
An increase in PWT in the treated group compared to the vehicle group indicates an anti-allodynic effect.
-
P2Y1 receptor antagonists are powerful tools for investigating the role of purinergic signaling in the CNS. Their application in models of neurodegeneration, neuropathic pain, and acute brain injury has provided significant insights into disease mechanisms and highlighted the P2Y1 receptor as a promising therapeutic target. The protocols and data presented here serve as a guide for researchers aiming to explore the function of P2Y1 receptors in their own neuroscience research endeavors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y1R silencing in Astrocytes Protected Neuroinflammation and Cognitive Decline in a Mouse Model of Alzheimer's Disease [aginganddisease.org]
- 7. pstorage-rcsi-9048708668.s3.amazonaws.com [pstorage-rcsi-9048708668.s3.amazonaws.com]
- 8. Predominant role of spinal P2Y1 receptors in the development of neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2Y receptors in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Supportive or detrimental roles of P2Y receptors in brain pathology?—The two faces of P2Y receptors in stroke and neurodegeneration detected in neural cell and in animal model studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: P2Y1 Antagonist for Studying Vascular Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as adenosine diphosphate (ADP), play a critical role as signaling molecules in the vasculature. Under pathological conditions like inflammation and thrombosis, their levels increase significantly.[1] These nucleotides interact with P2 purinergic receptors, a family of receptors expressed on virtually all circulating blood cells and within blood vessel walls.[1] The P2Y1 receptor, a G protein-coupled ADP receptor, is a key player in these processes.[1][2] It is not only crucial for platelet activation and thrombosis but is also significantly involved in the development of vascular inflammation and atherosclerosis.[2][3][4] Pharmacological inhibition of the P2Y1 receptor, therefore, presents a promising therapeutic strategy for vascular inflammatory diseases.[3][4] This document provides detailed application notes and protocols for utilizing a P2Y1 antagonist to study its role in vascular inflammation. A potent and selective P2Y1 receptor antagonist, MRS2500, will be used as a primary example.[1][5]
P2Y1 Receptor Signaling in Vascular Inflammation
The endothelial P2Y1 receptor is a key mediator in the inflammatory cascade within blood vessels.[1][6] Upon activation by ADP, the P2Y1 receptor, coupled to Gq/G11 proteins, initiates a signaling pathway that contributes to the upregulation of adhesion molecules on endothelial cells.[1][7] This process is critical for the recruitment of leukocytes to the site of inflammation.[3][4] The signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[1][7] Furthermore, the P2Y1 receptor-mediated signaling activates the p38 mitogen-activated protein kinase (MAPK) pathway, which is instrumental in the expression of P-selectin, Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1).[2][3]
Data Presentation
The use of a P2Y1 antagonist, such as MRS2500, has been shown to significantly reduce markers of vascular inflammation in both in vitro and in vivo models.[3][4] The following tables summarize key quantitative data from studies investigating the effect of P2Y1 inhibition on vascular inflammation.
Table 1: Effect of P2Y1 Antagonist (MRS2500) on Leukocyte Recruitment In Vivo
| Treatment Group | Leukocyte Recruitment (cells/min) | Percent Reduction | Reference |
| Control (TNFα/IL-1β stimulated) | 237 ± 46 | - | [3] |
| MRS2500 (TNFα/IL-1β stimulated) | 62 ± 6 | 73.8% | [3] |
Table 2: Effect of P2Y1 Deficiency or Antagonist (MRS2500) on Adhesion Molecule Expression on Endothelial Cells In Vitro (TNFα-stimulated)
| Condition | P-selectin Expression (% of control) | ICAM-1 Expression (% of control) | VCAM-1 Expression (% of control) | Reference |
| P2Y1-/- Endothelial Cells | 22 ± 3 | 64 ± 8 | 113 ± 23 | [3] |
| Wild-Type + MRS2500 | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are based on established methods for studying vascular inflammation using a P2Y1 antagonist.[3]
Protocol 1: In Vitro Monocyte Adhesion to Endothelial Cells
This protocol assesses the ability of a P2Y1 antagonist to inhibit monocyte adhesion to an inflamed endothelial cell monolayer.
Materials:
-
Primary endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Endothelial cell growth medium
-
Monocytic cell line (e.g., THP-1) or isolated primary monocytes
-
Recombinant human Tumor Necrosis Factor-α (TNFα)
-
P2Y1 antagonist (e.g., MRS2500)
-
Fluorescent label for monocytes (e.g., Calcein-AM)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Endothelial Cell Culture: Seed endothelial cells into 96-well plates and culture until a confluent monolayer is formed.
-
Pre-treatment with P2Y1 Antagonist: Treat the endothelial cell monolayer with the P2Y1 antagonist (e.g., MRS2500 at a final concentration of 1 µM) or vehicle control for 48 hours.
-
Inflammatory Stimulation: Add TNFα (e.g., 10 ng/mL) to the wells and incubate for 4-6 hours to induce the expression of adhesion molecules.
-
Monocyte Labeling: Label monocytes with a fluorescent dye according to the manufacturer's protocol.
-
Adhesion Assay: Add the fluorescently labeled monocytes to the endothelial cell monolayer and incubate for 30-60 minutes.
-
Washing: Gently wash the wells to remove non-adherent monocytes.
-
Quantification: Measure the fluorescence intensity in each well using a microplate reader. The fluorescence intensity is proportional to the number of adherent monocytes.
-
Data Analysis: Compare the fluorescence intensity between the antagonist-treated and vehicle-treated groups to determine the percentage of inhibition of monocyte adhesion.
Protocol 2: In Vivo Leukocyte Recruitment in a Mouse Model of Acute Vascular Inflammation
This protocol evaluates the effect of a P2Y1 antagonist on leukocyte recruitment in response to inflammatory stimuli in live animals.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
P2Y1 antagonist (e.g., MRS2500)
-
Recombinant murine Tumor Necrosis Factor-α (TNFα) and Interleukin-1β (IL-1β)
-
Anesthetic
-
Surgical tools for exposing the femoral artery
-
Intravital microscopy setup
Procedure:
-
Animal Model: Use ApoE-/- mice, a common model for studying atherosclerosis and vascular inflammation.
-
Pharmacological Inhibition: Administer the P2Y1 antagonist (e.g., MRS2500) or vehicle control to the mice. One method is continuous infusion via osmotic pumps for a set period (e.g., 3 days).[3]
-
Induction of Inflammation: Locally inject a combination of TNFα and IL-1β near the femoral artery to induce an acute inflammatory response.[3]
-
Surgical Preparation: Anesthetize the mouse and surgically expose the femoral artery for observation.
-
Intravital Microscopy: Position the mouse on the stage of an intravital microscope. Observe and record the rolling and adhesion of leukocytes within the femoral artery.
-
Quantification: Analyze the recorded videos to count the number of rolling and firmly adhered leukocytes per minute in a defined section of the artery.
-
Data Analysis: Compare the leukocyte recruitment rates between the antagonist-treated and control groups to assess the inhibitory effect of the P2Y1 antagonist.
Conclusion
The P2Y1 receptor is a validated target for the investigation of vascular inflammation. The use of selective P2Y1 antagonists, such as MRS2500, in both in vitro and in vivo models provides a powerful tool to dissect the molecular mechanisms underlying leukocyte recruitment and the development of inflammatory vascular diseases like atherosclerosis. The protocols and data presented herein offer a solid foundation for researchers to explore the therapeutic potential of P2Y1 inhibition in cardiovascular disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Major contribution of the P2Y₁receptor in purinergic regulation of TNFα-induced vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alzdiscovery.org [alzdiscovery.org]
Techniques for Studying P2Y1 Receptor Internalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the internalization of the P2Y1 receptor, a key G protein-coupled receptor (GPCR) involved in various physiological processes, including platelet aggregation and neurotransmission. Understanding the mechanisms of P2Y1 receptor internalization is crucial for the development of novel therapeutics targeting this receptor.
Introduction to P2Y1 Receptor Internalization
The P2Y1 receptor, activated by adenosine diphosphate (ADP), undergoes rapid desensitization and internalization upon agonist stimulation.[1] This process is a critical mechanism for regulating receptor signaling and cellular responses. Internalization involves the translocation of the receptor from the plasma membrane to intracellular compartments, a process mediated by cellular machinery such as β-arrestins and clathrin-coated pits.[2] Several techniques can be employed to monitor and quantify this process, each with its own advantages and applications.
Key Signaling Pathways in P2Y1 Receptor Activation and Internalization
Activation of the P2Y1 receptor initiates a cascade of intracellular events. The receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3] Receptor desensitization and internalization are subsequently mediated by G protein-coupled receptor kinases (GRKs) and the recruitment of β-arrestin 2.[1][5][6]
Experimental Techniques and Protocols
This section details several widely used methods for studying P2Y1 receptor internalization.
Fluorescence Microscopy
Application Note: This qualitative and quantitative method allows for the direct visualization of receptor trafficking. By tagging the P2Y1 receptor with a fluorescent protein, such as Green Fluorescent Protein (GFP), its movement from the plasma membrane to intracellular vesicles can be observed in real-time using confocal microscopy.[7] This technique is particularly useful for understanding the spatial and temporal dynamics of internalization.
Experimental Workflow:
Protocol: Confocal Microscopy of P2Y1-GFP Internalization [7]
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) on poly-L-lysine-coated coverslips.
-
Transfect cells with a plasmid encoding the P2Y1 receptor C-terminally tagged with GFP (P2Y1-GFP).
-
Allow cells to grow for 24-48 hours to ensure receptor expression and localization to the plasma membrane.
-
-
Agonist Stimulation:
-
Replace the culture medium with a buffered saline solution (e.g., NaHBS).
-
Stimulate the cells with a P2Y1 receptor agonist (e.g., 10 µM 2-Me-S-ADP) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
-
Fixation and Mounting (for fixed-cell imaging):
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Confocal Imaging:
-
Visualize the GFP signal using a confocal laser scanning microscope.
-
Use a 488 nm laser for excitation and collect emission between 505-530 nm.
-
Acquire images of both unstimulated (control) and stimulated cells. Internalization is observed as the redistribution of fluorescence from the plasma membrane to intracellular puncta.
-
-
Quantification:
-
Measure the fluorescence intensity at the plasma membrane and in the cytoplasm using image analysis software.
-
Calculate the percentage of internalized receptors by comparing the cytoplasmic fluorescence in stimulated cells to the total fluorescence.
-
ELISA-Based Internalization Assay
Application Note: This quantitative method measures the population of receptors remaining on the cell surface after agonist stimulation. It requires the P2Y1 receptor to be engineered with an extracellular epitope tag (e.g., HA tag). An antibody against this tag is used to detect the surface-expressed receptors. This assay is suitable for high-throughput screening of compounds that may modulate P2Y1 receptor internalization.
Protocol: Cell-Surface ELISA for HA-P2Y1 Internalization [2]
-
Cell Culture:
-
Seed HEK293 cells stably expressing N-terminally HA-tagged P2Y1 receptors into 96-well plates.
-
Culture overnight to allow for cell attachment.
-
-
Agonist Stimulation:
-
Wash cells with serum-free medium.
-
Add the agonist (e.g., 100 µM ADP) and incubate for desired time points at 37°C.
-
-
Immunolabeling of Surface Receptors:
-
Place the plate on ice and wash with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes on ice.
-
Wash with PBS and block with 1% BSA in PBS for 1 hour at 4°C.
-
Incubate with a primary antibody against the HA tag (e.g., mouse anti-HA) for 1 hour at 4°C.
-
Wash three times with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse HRP) for 1 hour at 4°C.
-
-
Detection and Quantification:
-
Wash five times with PBS.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with an acid solution (e.g., 1 M H₂SO₄).
-
Measure the absorbance at 450 nm using a plate reader.
-
The decrease in absorbance in agonist-treated wells compared to untreated wells reflects the extent of receptor internalization.
-
Radioligand Binding Assay
Application Note: This highly sensitive and quantitative technique measures the number of functional receptors on the cell surface by using a radiolabeled antagonist that binds specifically to the P2Y1 receptor.[8][9] A decrease in the number of binding sites after agonist treatment indicates internalization. This method is considered a gold standard for quantifying receptor numbers.[10]
Protocol: [³H]MRS2279 Binding Assay for P2Y1 Internalization [9][11]
-
Cell Culture:
-
Culture cells endogenously or recombinantly expressing the P2Y1 receptor in appropriate culture plates.
-
-
Agonist Treatment:
-
Treat cells with a P2Y1 receptor agonist (e.g., 2MeSADP) for various times at 37°C to induce internalization.
-
Wash the cells thoroughly with ice-cold buffer to remove the agonist.
-
-
Radioligand Binding:
-
Incubate the cells with a saturating concentration of the radiolabeled P2Y1 receptor antagonist [³H]MRS2279 on ice to prevent further trafficking.
-
To determine non-specific binding, incubate a parallel set of samples with an excess of a non-labeled P2Y1 receptor antagonist (e.g., MRS2500).
-
-
Washing and Lysis:
-
Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
The reduction in specific binding in agonist-treated cells compared to control cells represents the percentage of internalized receptors.
-
| Agonist | Cell Type | Internalization (t½) | Reference |
| 2MeSADP | MDCK | ~12 min | [8] |
| 2MeSADP (SRAT to ARAA mutation) | MDCK | ~4 min | [8] |
Reversible Biotinylation Assay
Application Note: This technique allows for the specific labeling and tracking of cell surface proteins that have been internalized. Cell surface proteins are first labeled with a cleavable biotin derivative. After a period of internalization, the biotin remaining on the cell surface is cleaved. The internalized, biotin-labeled receptors are then detected and quantified, typically by western blotting.[12]
Experimental Workflow:
Protocol: Measuring P2Y1 Internalization by Reversible Biotinylation [12]
-
Cell Surface Biotinylation:
-
Wash cultured cells expressing the P2Y1 receptor twice with ice-cold PBS.
-
Incubate the cells with a membrane-impermeant, cleavable biotinylation reagent (e.g., sulfo-NHS-SS-biotin) in PBS for 30 minutes at 4°C.
-
Quench the reaction by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).
-
-
Internalization:
-
Add pre-warmed culture medium (with or without agonist) and incubate the cells at 37°C for various time points to allow for receptor internalization.
-
-
Biotin Stripping:
-
Place the cells on ice and wash with ice-cold PBS.
-
Strip the biotin from the remaining surface proteins by incubating with a reducing agent (e.g., glutathione solution) twice for 15 minutes each at 4°C.
-
Quench the stripping reaction.
-
-
Cell Lysis and Protein Isolation:
-
Lyse the cells in a lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Incubate the lysate with streptavidin-agarose beads to capture the biotinylated (internalized) proteins.
-
-
Detection:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the P2Y1 receptor using a specific primary antibody followed by an HRP-conjugated secondary antibody and chemiluminescence detection.
-
Quantify the band intensity to determine the amount of internalized receptor.
-
Summary of Quantitative Data
| Technique | Parameter Measured | Typical Agonist | Example Result | Reference |
| Fluorescence Microscopy | Change in fluorescence distribution | 2-Me-S-ATP | Redistribution from membrane to cytoplasm | [7] |
| ELISA-Based Assay | Decrease in cell surface receptor | ADP | Time-dependent decrease in absorbance | [2] |
| Radioligand Binding | Decrease in cell surface binding sites | 2MeSADP | 40-50% decrease in [³²P]MRS2500 binding | [8] |
| Reversible Biotinylation | Amount of internalized protein | Agonist-dependent | Increase in biotinylated P2Y1 receptor over time | [12] |
By employing these techniques, researchers can gain a comprehensive understanding of P2Y1 receptor internalization, which is essential for elucidating its physiological roles and for the development of drugs that modulate its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subtype specific internalization of P2Y1 and P2Y2 receptors induced by novel adenosine 5′-O-(1-boranotriphosphate) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Plasma Membrane Protein Endocytic Rates by Reversible Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
P2Y1 antagonist 1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with P2Y1 antagonists.
Frequently Asked Questions (FAQs)
Q1: My P2Y1 antagonist is not dissolving in aqueous buffers. What is the primary reason for this?
A1: Many P2Y1 antagonists, particularly non-nucleotide antagonists like BPTU, are highly lipophilic and have poor aqueous solubility. This is an inherent physicochemical property of these compounds that often hinders their use in preclinical studies.
Q2: What are the most common organic solvents for dissolving P2Y1 antagonists?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common initial choices for dissolving hydrophobic P2Y1 antagonists. For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity, though some cell lines may tolerate up to 1%.
Q3: Can I heat or sonicate my P2Y1 antagonist to aid dissolution?
A3: Yes, gentle heating and sonication are common techniques to facilitate the dissolution of poorly soluble compounds. However, it is crucial to ensure the compound is stable at elevated temperatures. Always start with a short duration and low heat to avoid degradation.
Q4: How should I prepare a stock solution of a P2Y1 antagonist?
A4: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This stock can then be serially diluted into your aqueous assay buffer to the final desired concentration. This method of gradual dilution can help prevent precipitation.
Q5: How should I store my P2Y1 antagonist stock solutions?
A5: Stock solutions should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. This practice minimizes solvent evaporation and prevents degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitate formation when diluting a P2Y1 antagonist stock solution into aqueous media.
This is a common issue when a concentrated stock in an organic solvent is diluted into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Reduce Final Concentration: Your experimental concentration may exceed the antagonist's solubility limit in the final buffer. Try working at a lower concentration if experimentally feasible.
-
Optimize Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Employ Solubilizing Agents: Consider the use of excipients to enhance solubility. Surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Use Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For example, a combination of DMSO and polyethylene glycol (PEG) can be beneficial.
Issue 2: Inconsistent or non-reproducible results in biological assays.
Poor solubility can lead to inconsistent concentrations of the active compound in your assay, resulting in high variability in your data.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting inconsistent assay results.
Solutions:
-
Confirm Kinetic Solubility: Before conducting your main experiment, perform a kinetic solubility assay to determine the maximum soluble concentration of your P2Y1 antagonist in the final assay buffer under your experimental conditions.
-
Review Stock Solution Practices: Ensure that stock solutions are prepared accurately, stored properly in single-use aliquots, and that freeze-thaw cycles are minimized.
-
Consider Non-specific Binding: Hydrophobic compounds can adsorb to plasticware. Using low-binding plates and tubes or including a small amount of a non-ionic surfactant in your buffers can mitigate this.
Data Presentation
The following tables summarize the solubility of two common P2Y1 antagonists, BPTU and MRS2500, in various solvents.
Table 1: Solubility of BPTU
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 100 mM |
| Water | Poorly soluble |
Table 2: Solubility of MRS2500
| Solvent | Maximum Concentration |
| Water | 20 mM |
| DMSO | Not specified |
| Ethanol | Not specified |
Data is compiled from publicly available sources and may vary between batches.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic P2Y1 Antagonist for In Vitro Assays
-
Preparation: Allow the vial of the lyophilized P2Y1 antagonist to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose an appropriate organic solvent. DMSO is a common first choice.
-
Stock Solution Preparation:
-
Add the calculated volume of the organic solvent to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
If solubility is still an issue, gentle warming (e.g., 37°C) for a short period can be attempted, but be cautious of potential compound degradation.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the high-concentration stock solution into your final assay buffer.
-
After each dilution step, vortex the solution to ensure homogeneity.
-
-
Final Check: Before adding to your assay, visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
Protocol 2: Preparation of a BPTU Formulation for In Vivo Studies
This protocol is adapted from a published method for preparing a BPTU solution for administration.
-
Prepare a 10% DMSO Stock Solution: Dissolve the required amount of BPTU in DMSO to make a concentrated stock.
-
Add PEG300: To the DMSO solution, add PEG300 to a final concentration of 40%. Mix thoroughly.
-
Add Tween® 80: Add Tween® 80 to a final concentration of 5% and mix until the solution is clear.
-
Add Saline: Finally, add saline to make up the remaining 45% of the volume.
-
Final Formulation: The final formulation will be a clear solution with a composition of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.[1]
Mandatory Visualizations
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.
Caption: Canonical P2Y1 receptor signaling pathway.
References
Technical Support Center: Optimizing P2Y1 Antagonist Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of P2Y1 antagonists in their experiments. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key pharmacological data to ensure the success and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for P2Y1 antagonists? A1: P2Y1 antagonists are compounds that block the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] The P2Y1 receptor is coupled to the Gq alpha subunit.[1][3] Upon activation by ADP, it stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, a key signaling event in processes like platelet aggregation.[1][4][5] P2Y1 antagonists prevent ADP from binding to the receptor, thereby inhibiting this downstream signaling cascade.[6]
Q2: Which P2Y1 antagonist is the most potent for in vitro platelet studies? A2: MRS2500 is reported to be a highly potent and selective P2Y1 antagonist. It has been shown to inhibit the ADP-induced aggregation of human platelets with a very low IC50 value, in the nanomolar range.[6] Specifically, one study reported an IC50 of 0.95 nM in washed human platelets.
Q3: Can I use ATP as a P2Y1 antagonist? A3: The effect of ATP on the P2Y1 receptor can be complex. ATP is generally considered a partial agonist at the P2Y1 receptor.[7] At low receptor expression levels, it can act as an antagonist, but at higher expression levels, it may exhibit agonist activity.[8] Therefore, its use as a straightforward antagonist is context-dependent and should be carefully validated.
Q4: Are there any known stability issues with common P2Y1 antagonists? A4: Yes, some P2Y1 antagonists have limited stability in biological systems. For instance, MRS2179 has a very transient inhibitory effect on platelet function ex vivo, lasting less than 5 minutes, which can limit its application in longer-term animal studies.[9] In contrast, antagonists like MRS2500 have been developed to be more stable.[10] Bisphosphonate derivatives, such as MRS2496, are also predicted to have greater stability than phosphate antagonists due to their non-hydrolyzable carbon-phosphorus bond.[6][11]
Q5: Do P2Y1 antagonists have off-target effects on other P2Y receptors, like P2Y12? A5: Highly selective P2Y1 antagonists like MRS2500 have been shown to have no substantial interaction with the P2Y12 receptor, which is also activated by ADP and crucial for platelet aggregation.[6][11] However, it is always good practice to verify the selectivity of your chosen antagonist in your specific experimental setup, especially when using less characterized or non-selective antagonists.
P2Y1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by ADP binding to the P2Y1 receptor.
Quantitative Data: P2Y1 Antagonist Potency
The following table summarizes the inhibitory potency of common P2Y1 antagonists across different experimental assays. This data is crucial for selecting an appropriate antagonist and determining a starting concentration range for your experiments.
| Antagonist | Assay Type | Species/System | Agonist | IC50 / Ki | Reference(s) |
| MRS2500 | Platelet Aggregation | Human (Washed Platelets) | 10 µM ADP | 0.95 nM (IC50) | [6] |
| Platelet Aggregation | Human (PRP) | 10 µM ADP | 0.49 µM (IC50) | ||
| Radioligand Binding | Human P2Y1 Receptor | [¹²⁵I]MRS2500 | 1.2 nM (Ki) | [12] | |
| Radioligand Binding | Human Platelets | [¹²⁵I]MRS2500 | 1.20 nM (Ki) | [12] | |
| Calcium Mobilization | qHSC & MFB | ADP | 2 µM (abolished response) | [13] | |
| MRS2298 | Platelet Aggregation | Human (Washed Platelets) | 10 µM ADP | 62.8 nM (IC50) | [6] |
| MRS2496 | Platelet Aggregation | Human (Washed Platelets) | 10 µM ADP | 1.5 µM (IC50) | [6][11] |
| MRS2179 | Platelet Aggregation | Human | ADP | Sub-µM range (IC50) | [9] |
| Radioligand Binding | Human Platelets | [³³P]MRS2179 | 109 nM (Kd) | [14] | |
| Radioligand Binding | Human Platelets | [¹²⁵I]MRS2500 | 72.5 nM (Ki) | [12] |
PRP: Platelet-Rich Plasma; qHSC: Quiescent Hepatic Stellate Cells; MFB: Myofibroblasts.
Troubleshooting and Optimization Guide
Problem 1: No or Weak Inhibition Observed
| Possible Cause | Suggested Solution |
| Incorrect Antagonist Concentration | Perform a full dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal IC50 for your specific cell type, agonist concentration, and assay conditions. The required concentration can vary significantly between cell-free (binding) and cell-based (functional) assays. |
| Antagonist Instability | Prepare fresh stock solutions of the antagonist for each experiment, especially for compounds known to have limited stability like MRS2179.[9] If storing, use single-use aliquots at -80°C. |
| Low Receptor Expression | Verify the expression of the P2Y1 receptor in your experimental model using methods like qPCR, Western blot, or by using a selective P2Y1 agonist (e.g., 2-MeSADP) to confirm a functional response.[15] |
| Agonist Concentration Too High | The concentration of agonist (e.g., ADP) used will affect the apparent potency of a competitive antagonist. Use an agonist concentration around its EC80 to achieve a good assay window for inhibition. |
Problem 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. For adherent cells, check for even distribution across the well bottom. |
| Uneven Dye Loading (Calcium Assays) | Use a multichannel pipette for adding dye and washing steps to ensure consistency across the plate. Allow for complete de-esterification of AM dyes.[16] |
| Platelet Activation During Preparation | Handle platelet samples gently to avoid premature activation. Use appropriate anticoagulants and maintain physiological temperature (37°C). |
Problem 3: Suspected Off-Target Effects
| Possible Cause | Suggested Solution |
| Antagonist is Non-Selective | Use a highly selective antagonist for your target receptor (e.g., MRS2500 for P2Y1).[6] Compare its effect with a less selective antagonist. If the selective antagonist does not reproduce the effect, it suggests an off-target mechanism.[15] |
| Interaction with Assay Components | Some compounds can interfere with fluorescence-based readouts. Run a control where the antagonist is added to wells without cells to check for autofluorescence or quenching. |
Workflow for Optimizing Antagonist Concentration
This workflow provides a logical sequence for determining the optimal concentration of a P2Y1 antagonist for your experiments.
Detailed Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This protocol describes a standard light transmission aggregometry (LTA) method to measure the effect of a P2Y1 antagonist on ADP-induced platelet aggregation.
Materials:
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Human whole blood collected in 3.2% sodium citrate.
-
P2Y1 antagonist (e.g., MRS2500).
-
ADP (agonist).
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Phosphate-buffered saline (PBS).
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Light Transmission Aggregometer.
-
Centrifuge.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge whole blood at 160-200 x g for 15 minutes at room temperature with the brake off.[17]
-
Carefully collect the upper, straw-colored PRP layer.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 2000 x g for 10 minutes.[17]
-
Collect the supernatant (PPP), which will be used to blank the aggregometer.
-
-
Platelet Count Adjustment:
-
Count the platelets in the PRP and adjust the concentration to approximately 200–250 × 10⁹/L using PPP.[17]
-
-
Assay Procedure:
-
Pipette an aliquot of adjusted PRP (e.g., 450 µL) into a siliconized glass cuvette with a stir bar.[11]
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 5 minutes.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the P2Y1 antagonist at the desired final concentration (or vehicle control) and pre-incubate for a specified time (e.g., 30 seconds to 5 minutes).[11]
-
Add the agonist (e.g., 10 µL of ADP for a final concentration of 5-10 µM) to initiate aggregation.[11]
-
Record the change in light transmission for 3-5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
To calculate the IC50, plot the percentage inhibition of aggregation against the log of the antagonist concentration and fit the data using a non-linear regression model.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines a fluorescence-based assay to measure changes in intracellular calcium concentration following P2Y1 receptor activation and its inhibition by an antagonist.
Materials:
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Cells expressing P2Y1 receptors (e.g., CHO cells, primary astrocytes, or platelets).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).[18]
-
P2Y1 antagonist.
-
ADP (agonist).
-
Fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Seeding:
-
The day before the assay, seed cells into the microplate at a density that will form a confluent monolayer on the day of the experiment.[19]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM diluted in assay buffer).[19]
-
Remove the culture medium from the wells and gently wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes.[18][19]
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with assay buffer to remove excess dye.
-
Add a final volume of assay buffer to each well and allow the cells to rest for 15-30 minutes at room temperature to ensure complete de-esterification of the dye.[16]
-
-
Measurement of Calcium Response:
-
Place the plate in the fluorescence plate reader.
-
Antagonist Mode: Add the P2Y1 antagonist at various concentrations to the appropriate wells and pre-incubate for 10-30 minutes.
-
Set the reader to record fluorescence kinetically (e.g., excitation ~490 nm, emission ~525 nm for Fluo-4).[16]
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Use the automated injector to add the ADP agonist (at its EC80 concentration) to all wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.[16]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline to the peak of the response.
-
Normalize the data to the control wells (agonist only).
-
Determine the IC50 of the antagonist by plotting the percent inhibition against the log of the antagonist concentration.
-
References
- 1. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
troubleshooting inconsistent results in platelet aggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during platelet aggregation assays.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Weak or Absent Aggregation Response
Q: Why am I observing a weak or absent aggregation response across all agonists?
A: A globally diminished or absent aggregation response can be frustrating and may point to several factors spanning from technical errors to patient-related issues.[1] Here are the potential causes and steps to resolve the issue:
-
Technical and Equipment Errors:
-
Improper Sample Preparation: An incorrect platelet count in the platelet-rich plasma (PRP) can lead to a reduced response.[1] Ensure your PRP preparation protocol is optimized.
-
Instrument Malfunction: Check for proper calibration of the aggregometer and the functionality of the light source.[1]
-
Stir Bar Issues: Ensure a stir bar is present in the cuvette and is rotating correctly, as platelets need to be in close contact to aggregate.[1][2]
-
Incorrect Plasma Usage: Accidentally using platelet-poor plasma (PPP) instead of PRP for the assay will result in no aggregation.[1]
-
-
Reagent-Related Problems:
-
Expired or Improperly Stored Reagents: Using expired or improperly stored agonists or other reagents can lead to a lack of platelet activation.[1][3] Always check expiration dates and storage conditions.[3]
-
Inactive Agonist: Agonists can degrade over time. It is recommended to prepare fresh agonist solutions for each experiment.[4]
-
-
Patient or Donor-Related Factors:
-
Medications: The donor may have ingested medications that inhibit platelet function, such as aspirin, clopidogrel, or nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5] It is crucial to screen donors for medication use.[4]
-
Underlying Platelet Disorders: The donor may have an undiagnosed platelet function disorder like Glanzmann thrombasthenia (characterized by absent aggregation with all agonists except ristocetin) or afibrinogenemia.[1][6]
-
Issue 2: Spontaneous Platelet Aggregation
Q: I am seeing platelet aggregation in my control samples before adding any agonist. What is causing this?
A: Spontaneous platelet aggregation (SPA) in the absence of an agonist can be caused by several pre-analytical and sample-related factors that lead to premature platelet activation.[1]
-
Pre-analytical Errors:
-
Traumatic Venipuncture: A difficult blood draw can activate platelets.[1][4] Discarding the first few milliliters of blood can help minimize contamination with tissue factor.[4]
-
Improper Sample Handling: Vigorous mixing of the blood sample can pre-activate platelets.[7] Samples should be gently inverted to mix with the anticoagulant.[8]
-
Temperature Fluctuations: Storing blood samples at temperatures outside of room temperature (18-24°C) can activate platelets.[1][2]
-
-
Sample Storage and Underlying Conditions:
-
Prolonged Storage: Processing blood samples promptly is crucial, as extended storage can lead to SPA.[1][7] Samples should ideally be processed within 1 to 4 hours of collection.[4]
-
Underlying Medical Conditions: Certain conditions like diabetes or lipid disorders can cause platelet hyperreactivity.[1]
-
Issue 3: High Variability Between Replicates
Q: My platelet aggregation results show significant variability between replicate wells. What could be the problem?
A: High variability can make it difficult to interpret your data and can stem from inconsistencies in your technique.[7]
-
Pipetting Inaccuracy: Ensure precise and consistent pipetting, especially when adding small volumes of agonists or test compounds.[7]
-
Inadequate Mixing: Gentle but thorough mixing of the platelet suspension is essential for a homogenous sample before dispensing into cuvettes.[7] Avoid vigorous vortexing which can activate platelets.[7]
-
Temperature Control: Maintaining a constant temperature of 37°C throughout the assay is critical, as temperature fluctuations can affect platelet function.[2][7]
-
Platelet Settling: Platelets can settle over time in the PRP tube. Ensure the PRP is gently mixed before taking an aliquot for each replicate.[4]
-
Air Bubbles: Bubbles in the cuvette can interfere with light transmission, leading to erroneous readings.[4]
Frequently Asked Questions (FAQs)
Q1: How does a lipemic (cloudy) plasma sample affect my results?
A lipemic sample, typically from a non-fasting individual, can interfere with the light transmission of the aggregometer.[1] This can obscure the formation of platelet aggregates, potentially leading to a false reading of zero percent aggregation.[1][9] It is highly recommended to collect samples from fasting patients to minimize this interference.[1]
Q2: What is the ideal time frame for processing blood samples for platelet aggregation?
Whole blood samples should be processed to obtain PRP within 1 to 4 hours of collection.[2][4] Delays beyond this window can alter platelet responsiveness.[7]
Q3: What concentration of sodium citrate should be used as an anticoagulant?
A 3.2% sodium citrate concentration is the recommended anticoagulant for platelet aggregation studies, ensuring a 9:1 blood-to-anticoagulant ratio.[1][4]
Q4: Can I adjust the platelet count of my PRP?
Yes, it is common practice to standardize the platelet count in PRP to a consistent level, typically between 200-300 x 10^9/L, by diluting with autologous PPP.[7] This helps to minimize variability between experiments.[7] However, some guidelines suggest not adjusting the platelet count unless it is above 600 G/L, as dilution may inhibit platelet function.[10]
Q5: How can I ensure the quality of my platelet aggregation reagents?
Proper storage of reagents is crucial for accurate results.[3] Most reagents should be stored between 2°C and 8°C.[3] It is important to follow the manufacturer's storage recommendations and avoid repeated freeze-thaw cycles.[3][7] Using control samples with known aggregation characteristics can help verify reagent performance.[3][11]
Data Presentation
Table 1: Common Agonists and their Typical Final Concentrations
| Agonist | Typical Final Concentration Range | Pathway Activated |
| ADP (Adenosine Diphosphate) | 2 - 20 µM | P2Y1 and P2Y12 receptors |
| Collagen | 1 - 10 µg/mL | GPVI and α2β1 integrin receptors |
| Arachidonic Acid | 0.5 - 1.6 mM | Thromboxane A2 pathway |
| Epinephrine | 5 - 10 µM | α2A-adrenergic receptor |
| Ristocetin | 0.5 - 1.5 mg/mL | von Willebrand Factor binding to GPIb |
| Thrombin Receptor Activating Peptide (TRAP) | 5 - 20 µM | PAR-1 and PAR-4 receptors |
Note: Optimal concentrations may vary depending on the specific assay conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood via atraumatic venipuncture into a tube containing 3.2% sodium citrate, ensuring a 9:1 blood-to-anticoagulant ratio.[1]
-
Sample Handling: Gently invert the tube several times to mix the blood and anticoagulant.[8] Keep the sample at room temperature (18-24°C).[1] Do not refrigerate.
-
First Centrifugation (for PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[2]
-
PRP Aspiration: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean, capped plastic tube.[1]
-
PRP Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before testing to allow platelets to recover their discoid shape.[4]
-
Second Centrifugation (for PPP): Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[7]
-
PPP Aspiration: Aspirate the PPP supernatant and transfer it to a separate plastic tube.[1]
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.[7]
Protocol 2: Light Transmission Aggregometry (LTA) Assay
-
Instrument Warm-up: Turn on the aggregometer and allow it to warm up to 37°C.[4]
-
Sample Pre-warming: Pre-warm the PRP and PPP samples to 37°C.[7]
-
Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[7]
-
Assay Procedure: a. Pipette the adjusted PRP (e.g., 450 µL) into a cuvette containing a small stir bar.[7] b. Place the cuvette into the sample well of the aggregometer and allow it to incubate at 37°C for 1-2 minutes to establish a stable baseline.[1] c. Add a small, precise volume of the chosen agonist (e.g., 50 µL) to the PRP to achieve the desired final concentration.[1] d. Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.[1]
-
Controls: Always run a negative control (PRP with saline or buffer) to check for spontaneous aggregation.[1]
Visualizations
Caption: Workflow for a typical platelet aggregation assay.
Caption: Decision tree for troubleshooting aggregation assays.
Caption: Simplified platelet activation signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. benchchem.com [benchchem.com]
- 5. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 6. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fritsmafactor.com [fritsmafactor.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ashpublications.org [ashpublications.org]
Technical Support Center: P2Y1 Antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of P2Y1 antagonists in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing P2Y1 antagonist stock solutions?
A1: Storage conditions depend on the specific antagonist and the solvent used. For a non-nucleotide antagonist like P2Y1/P2Y12 antagonist-1 (compound 24w), stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C[1]. For the non-nucleotide antagonist BPTU, it can be stored at room temperature. For nucleotide-based antagonists such as MRS2500, it is recommended to store them at -20°C or below to minimize degradation. Always refer to the manufacturer's datasheet for specific storage instructions.
Q2: My non-nucleotide P2Y1 antagonist is precipitating in my aqueous experimental buffer. How can I resolve this?
A2: Many non-nucleotide P2Y1 antagonists, such as BPTU, exhibit poor aqueous solubility. To prevent precipitation, ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) from your stock solution is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5% v/v). If solubility issues persist, consider using a solubilizing agent or a different buffer system after verifying its compatibility with your assay.
Q3: I am observing a decrease in the activity of my nucleotide-based P2Y1 antagonist in cell culture or plasma samples over time. What could be the cause?
A3: Nucleotide-based P2Y1 antagonists are susceptible to enzymatic degradation by ectonucleotidases present in biological preparations like cell cultures and plasma. These enzymes can hydrolyze the phosphate groups, leading to a loss of antagonist activity. The rate of degradation can vary depending on the specific antagonist, with newer generations like MRS2500 showing improved stability compared to older compounds.
Q4: How can I minimize the degradation of my nucleotide P2Y1 antagonist during experiments?
A4: To minimize enzymatic degradation, consider the following:
-
Work at low temperatures: Perform experimental steps on ice whenever possible.
-
Limit incubation times: Reduce the exposure time of the antagonist to biological samples.
-
Use ectonucleotidase inhibitors: The inclusion of broad-spectrum ectonucleotidase inhibitors can help preserve the integrity of the antagonist.
-
Choose a more stable analog: If available, opt for antagonists with modifications that confer resistance to hydrolysis, such as the (N)-methanocarba ring system in MRS2500.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of a non-nucleotide P2Y1 antagonist (e.g., BPTU).
-
Potential Cause 1: Poor Solubility.
-
Troubleshooting Step: Verify the final concentration of the antagonist in your assay. Due to low aqueous solubility, the effective concentration might be lower than the nominal concentration. Use a validated method like HPLC to confirm the concentration in your final experimental buffer.
-
-
Potential Cause 2: Adsorption to plastics.
-
Troubleshooting Step: Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help.
-
-
Potential Cause 3: Metabolic instability.
-
Troubleshooting Step: If working with liver microsomes or other metabolically active systems, be aware that some urea-based compounds have low metabolic stability. Shorten incubation times or use a system with lower metabolic activity if possible.
-
Issue 2: Complete loss of activity of a nucleotide-based P2Y1 antagonist in an in-vivo experiment.
-
Potential Cause 1: Rapid in-vivo hydrolysis.
-
Troubleshooting Step: Nucleotide antagonists can be rapidly cleared and metabolized in vivo. Review literature for the pharmacokinetic profile of your specific antagonist. Consider more frequent dosing or a different route of administration. For example, the (N)-methanocarba modification in MRS2500 enhances its in vivo stability.
-
-
Potential Cause 2: Incorrect formulation.
-
Troubleshooting Step: Ensure the formulation for in-vivo administration is appropriate and does not cause precipitation of the compound upon injection. The pH and composition of the vehicle are critical.
-
Data Presentation
Table 1: Solubility of Common P2Y1 Antagonists
| Antagonist | Type | Solvent | Maximum Solubility | Reference |
| BPTU | Non-nucleotide | DMSO | 100 mM | |
| BPTU | Non-nucleotide | Ethanol | 100 mM | |
| MRS2500 | Nucleotide | Aqueous Buffer | Refer to manufacturer's data |
Table 2: Recommended Storage Conditions for P2Y1 Antagonist Stock Solutions
| Antagonist | Solvent | Storage Temperature | Duration | Reference |
| P2Y1/P2Y12 antagonist-1 | Not specified | -80°C | 6 months | [1] |
| (compound 24w) | -20°C | 1 month | [1] | |
| BPTU | DMSO/Ethanol | Room Temperature | Refer to manufacturer's data |
Experimental Protocols
Protocol: Assessing the Stability of a P2Y1 Antagonist in Solution using HPLC
This protocol provides a general framework for determining the stability of a P2Y1 antagonist in a specific buffer or biological matrix.
1. Materials:
- P2Y1 antagonist of interest
- Appropriate solvent for stock solution (e.g., DMSO)
- Experimental buffer (e.g., PBS, cell culture media)
- HPLC system with a suitable detector (e.g., UV-Vis)
- C18 reverse-phase HPLC column
- Mobile phase solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
- Quenching solution (e.g., ice-cold acetonitrile)
2. Procedure:
- Prepare a standard curve: Prepare a series of known concentrations of the P2Y1 antagonist in the experimental buffer to generate a standard curve.
- Prepare stability samples: Dilute the P2Y1 antagonist stock solution into the experimental buffer to the final desired concentration.
- Incubate samples: Incubate the stability samples at the desired temperature (e.g., room temperature, 37°C) for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Stop the reaction: At each time point, take an aliquot of the sample and mix it with an equal volume of quenching solution to stop any degradation.
- Analyze by HPLC:
- Inject the quenched samples and the standard curve samples onto the HPLC system.
- Use a suitable gradient elution method to separate the parent antagonist from any potential degradation products.
- Monitor the elution profile at the wavelength of maximum absorbance for the antagonist.
- Data analysis:
- Quantify the peak area of the parent antagonist at each time point using the standard curve.
- Calculate the percentage of the antagonist remaining at each time point relative to the 0-hour time point.
- Plot the percentage of antagonist remaining versus time to determine the stability profile.
Visualizations
Caption: P2Y1 receptor signaling pathway and the inhibitory action of an antagonist.
Caption: Experimental workflow for assessing the stability of a P2Y1 antagonist.
Caption: Troubleshooting logic for inconsistent P2Y1 antagonist activity.
References
how to prevent degradation of P2Y1 antagonist 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of P2Y1 Antagonist 1 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing decreased or inconsistent activity in my assays. Could this be due to degradation?
A1: Yes, a loss of potency or variability in experimental results are common indicators of compound degradation. This compound, as a nucleotide analog, can be susceptible to chemical instability under certain conditions, leading to a reduced concentration of the active compound and consequently, unreliable data.
Q2: What are the primary pathways through which this compound might degrade?
A2: The main degradation pathways for nucleotide analogs like this compound are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: This is a significant concern, particularly the cleavage of the glycosidic bond connecting the purine base to the ribose sugar, and the hydrolysis of the phosphate ester bonds. This process is often catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: The purine ring system can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) that may be generated in cell culture media or by other experimental reagents.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the compound. It is crucial to protect solutions of this compound from light.[4][5]
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical for maintaining the integrity of this compound. Based on information for similar P2Y1 antagonists like MRS2179, the following storage conditions are recommended.
| Storage Condition | Recommendation | Expected Stability |
| Solid Form | Store at -20°C under desiccating conditions. | ≥ 4 years |
| Stock Solutions (in DMSO) | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | Up to 6 months |
| Aqueous Solutions | Prepare fresh daily and protect from light. Do not store for extended periods. | Use immediately |
Data extrapolated from stability information for MRS2179.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Higher Than Expected IC50 Values
Possible Cause: Degradation of this compound in your experimental setup.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your stock solution has been stored correctly at -80°C in small aliquots to minimize freeze-thaw cycles.
-
If the stock is old or has been handled improperly, prepare a fresh stock solution from the solid compound.
-
-
Assess Stability in Assay Buffer:
-
Perform a stability study of this compound in your specific assay buffer at the experimental temperature and duration. A detailed protocol is provided below.
-
This will help determine if components of your buffer or the pH are causing degradation.
-
-
Minimize Incubation Time:
-
If the compound is found to be unstable over long incubation periods, consider reducing the experiment duration if feasible for your assay.
-
-
Compound Replenishment:
-
For long-term experiments, it may be necessary to replenish the media with a freshly prepared solution of this compound at regular intervals to maintain a consistent effective concentration.
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study:
-
Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. A protocol for this is outlined below.
-
This will help in identifying the retention times of potential degradants.
-
-
Optimize HPLC Method:
-
Analyze Experimental Samples:
-
Re-analyze your experimental samples using the optimized stability-indicating HPLC method to confirm if the unknown peaks correspond to the degradation products identified in the forced degradation study.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Buffer
This protocol outlines a method to determine the stability of this compound in your specific experimental buffer under your assay conditions.
Methodology:
-
Preparation of Working Solution:
-
Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.
-
-
Incubation:
-
Incubate the working solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, protected from light).
-
-
Time Points:
-
Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The time points should reflect the duration of your experiment.
-
-
Sample Quenching and Storage:
-
Immediately after collection, quench any potential further degradation by adding an equal volume of cold methanol or acetonitrile.
-
Store the samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Expected Results (Example):
| Time (hours) | % this compound Remaining (pH 7.4, 37°C) | % this compound Remaining (pH 5.0, 37°C) |
| 0 | 100 | 100 |
| 1 | 98.5 | 92.1 |
| 2 | 97.2 | 85.3 |
| 4 | 94.8 | 72.5 |
| 8 | 90.1 | 55.8 |
| 24 | 75.6 | 25.4 |
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation products and establish the specificity of your analytical method.
Methodology:
-
Prepare Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization:
-
After incubation, neutralize the acidic and basic solutions before analysis.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control, using your HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Effect of nucleoside analogues and oligonucleotides on hydrolysis of liposomal phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor bioavailability of P2Y1 antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with P2Y1 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of poor oral bioavailability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of P2Y1 antagonists?
A1: The poor oral bioavailability of P2Y1 antagonists often stems from several key factors:
-
Poor Aqueous Solubility: Many potent P2Y1 antagonists are highly lipophilic or have a crystalline structure, leading to low solubility in gastrointestinal fluids and, consequently, poor dissolution.[1]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation. This can be due to unfavorable physicochemical properties or because the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation, which reduces the amount of active drug.[1]
-
Charged Moieties: Early P2Y1 antagonists were often nucleotide analogues containing charged phosphate groups, which limit their ability to cross cell membranes and result in poor pharmacokinetic properties.[2]
Q2: What is the signaling pathway of the P2Y1 receptor, and how can I measure antagonist activity?
A2: The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gq protein.[3] When activated by its endogenous agonist, adenosine diphosphate (ADP), it initiates a signaling cascade:
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4]
You can measure antagonist activity by performing a fluorescence-based calcium influx assay. This involves pre-incubating cells expressing the P2Y1 receptor with your antagonist, then stimulating them with an agonist like ADP or 2-MeSADP and measuring the subsequent change in intracellular calcium levels using a Ca2+-sensitive dye.[6] A reduction in the calcium signal in the presence of the antagonist indicates its inhibitory activity.
P2Y1 Receptor Signaling Pathway.
Troubleshooting Guides
Problem 1: Low compound concentration in plasma after oral administration.
This is a common issue indicating poor oral bioavailability. The following troubleshooting workflow can help you identify the root cause.
Troubleshooting workflow for poor oral bioavailability.
Problem 2: High variability in in vivo experimental results.
High variability can mask the true effect of your P2Y1 antagonist.
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | Ensure the formulation is homogenous and stable. For suspensions, ensure consistent particle size and prevent settling. For solutions, confirm the compound remains fully dissolved. |
| Animal Handling | Standardize procedures for dosing (e.g., gavage technique), fasting times, and blood sampling to minimize stress-induced physiological changes. |
| Biological Variation | Use animals from a single supplier with a narrow age and weight range. Increase the number of animals per group to improve statistical power. |
| Analytical Method | Validate your bioanalytical method (e.g., LC-MS/MS) for precision, accuracy, and stability in the biological matrix to ensure reliable quantification. |
Quantitative Data Summary
The table below summarizes pharmacokinetic and potency data for representative P2Y1 antagonists. Note that direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Type | IC₅₀ (nM) | Oral Bioavailability (%) | Species |
| MRS2500 | Nucleotide Analogue | 0.4 | Poor (expected due to charged phosphates) | Human |
| BMS-884775 | Non-nucleotide | - | Improved bioavailability reported | Rabbit |
| PPTN (67) | Non-nucleotide | - | 5% (50 mg/kg) | Mouse |
| PPTN Prodrug (68) | Prodrug of PPTN | - | Substantially higher plasma levels than parent | - |
| Compound 1h | Benzimidazole Sulfonylurea | 190 | Improved solubility profile reported | - |
Data sourced from multiple references.[2][5][6]
Experimental Protocols
1. Caco-2 Permeability Assay
-
Objective: To determine the intestinal permeability of a P2Y1 antagonist and assess its potential as a substrate for efflux transporters like P-gp.[1]
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts until they form a differentiated and confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This indicates active efflux.
-
-
Sample Analysis: Quantify the compound concentration in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.[1]
-
2. In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
-
Objective: To measure the effective permeability (Peff) of a P2Y1 antagonist in a specific segment of the small intestine under controlled conditions.
-
Methodology:
-
Animal Preparation: Anesthetize a fasted rat and expose the small intestine via a midline abdominal incision.
-
Cannulation: Select a segment of the intestine (e.g., jejunum) and cannulate both ends with flexible tubing.
-
Perfusion: Perfuse the intestinal segment with a solution containing the test compound and a non-absorbable marker at a constant flow rate.
-
Sample Collection: Collect the perfusate from the outlet at specified time intervals.
-
Sample Analysis: Analyze the concentration of the test compound and the non-absorbable marker in the inlet and outlet samples.
-
Data Analysis: Calculate the effective permeability (Peff) after correcting for any water flux using the non-absorbable marker.[7]
-
3. Formulation Strategies to Improve Bioavailability
If your P2Y1 antagonist shows poor solubility or permeability, consider these formulation strategies:
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.[8][9]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymeric carrier in an amorphous state can significantly improve its dissolution rate and solubility.[8]
-
Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug, which can lead to a faster dissolution rate.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 5. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
minimizing non-specific binding in P2Y1 receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding in P2Y1 receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it problematic in P2Y1 receptor assays?
A1: Non-specific binding (NSB) is the binding of a radioligand to components other than the P2Y1 receptor, such as lipids, other proteins, or the assay apparatus itself.[1] High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1] Ideally, specific binding should account for more than 70% of the total binding in an optimized assay.[1]
Q2: How is non-specific binding determined in a P2Y1 radioligand binding assay?
A2: Non-specific binding is measured by incubating the membrane preparation and radioligand in the presence of a high concentration of a non-radiolabeled (cold) competitor that is selective for the P2Y1 receptor. This cold ligand occupies the specific receptor binding sites, so any remaining radioactivity detected is considered non-specific.[1] For P2Y1 receptor assays, antagonists like MRS2500 or MRS2179 are commonly used for this purpose.[2]
Q3: What is an acceptable level of non-specific binding?
A3: As a general guideline, non-specific binding should be less than 50% of the total binding at the highest concentration of the radioligand used in a saturation assay.[3] However, aiming for lower NSB is always recommended for more robust and reliable data.
Q4: Which radioligands are commonly used for P2Y1 receptor binding assays?
A4: A commonly used antagonist radioligand for the P2Y1 receptor is [3H]MRS2279.[4] It has been shown to bind with high affinity to the human P2Y1 receptor.[4][5] Another potential radioligand is [3H]2MeSADP, an agonist.[6]
Q5: What are the key signaling pathways activated by the P2Y1 receptor?
A5: The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels.[7] P2Y1 receptor activation can also lead to the recruitment of β-arrestin2.[9]
Troubleshooting Guide: High Non-Specific Binding
Issue: My non-specific binding is greater than 50% of the total binding in my P2Y1 radioligand assay.
Below is a step-by-step guide to troubleshoot and minimize high non-specific binding.
Step 1: Optimize Radioligand and Membrane Concentrations
-
Problem: The concentration of the radioligand or the amount of membrane protein may be too high, leading to increased binding to low-affinity, non-specific sites.[10]
-
Solution:
-
Radioligand Concentration: For saturation assays, use a range of radioligand concentrations from approximately 0.1 to 10 times the Kd.[10] For competition assays, use a radioligand concentration at or below its Kd value.[11]
-
Membrane Protein: Titrate the amount of membrane protein used in the assay. A typical range to test is 10-50 µg of protein per well.[10] The goal is to have less than 10% of the total added radioligand bound.[3]
-
Step 2: Enhance Washing Procedures
-
Problem: Inadequate washing can leave unbound radioligand trapped in the filter, contributing to high background.
-
Solution:
-
Increase Wash Volume and Frequency: Immediately after filtration, wash the filters rapidly with 3-4 aliquots of 3-5 mL of ice-cold wash buffer.[1]
-
Use Ice-Cold Buffer: Performing washes with ice-cold buffer slows the dissociation of the specifically bound radioligand from the receptor while effectively removing unbound ligand.[1][3]
-
Step 3: Modify Assay Buffer Composition
-
Problem: The physicochemical properties of the assay buffer can influence non-specific interactions.
-
Solution:
-
Include Blocking Agents: Add Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% to the binding buffer. BSA can block non-specific binding sites on the assay components.[1][12]
-
Adjust Ionic Strength: Modifying the salt concentration (e.g., with NaCl) in the buffer can reduce electrostatic interactions that contribute to non-specific binding.[12]
-
Add Detergents: For hydrophobic ligands, consider adding a low concentration of a non-ionic surfactant like Tween-20 to the wash buffer to disrupt hydrophobic interactions.[12][13]
-
Step 4: Pre-treat Assay Components
-
Problem: Radioligands can bind non-specifically to the filter membranes.
-
Solution:
-
Filter Pre-treatment: Pre-soak glass fiber filters in a solution of 0.3% polyethyleneimine (PEI) before use. This is particularly helpful for reducing the binding of positively charged radioligands to negatively charged filters.[14]
-
Quantitative Data Summary
Table 1: Affinity of Ligands for the Human P2Y1 Receptor
| Radioligand/Antagonist | Parameter | Value (nM) | Cell System | Reference |
| [3H]MRS2279 | Kd | 8 | Sf9 cells | [4][5] |
| [3H]MRS2279 | Kd | 4-8 | CHO or 1321N1 cells | [4] |
| [3H]MRS2279 | Kd | 16 | Human platelets | [4] |
| [3H]2MeSADP | pKd (Kd) | 7.3 (~50) | COS-7 cells | [6] |
| MRS2279 | Ki | 13 | Sf9 cells | [5] |
| MRS2179 | Ki | 84 | Sf9 cells | [5] |
| Adenosine-3',5'-bisphosphate | Ki | 900 | Sf9 cells | [5] |
| PPADS | Ki | 6000 | Sf9 cells | [5] |
Experimental Protocols
Protocol: [3H]MRS2279 Radioligand Binding Assay for P2Y1 Receptor
This protocol is a general guideline for a filtration-based radioligand binding assay and may require optimization for specific cell or tissue types.
1. Membrane Preparation:
-
Homogenize cells or tissue expressing the P2Y1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[1]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[1]
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.[1]
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[14]
2. Assay Setup (96-well plate format):
-
Total Binding: In triplicate, add assay buffer, a specific amount of membrane protein (e.g., 10-50 µg), and [3H]MRS2279 (at a concentration around its Kd, e.g., 8 nM).
-
Non-Specific Binding (NSB): In triplicate, add assay buffer, membrane protein, [3H]MRS2279, and a high concentration of a selective P2Y1 antagonist (e.g., 10 µM MRS2500).[2]
-
Competition Binding (Optional): In triplicate, add assay buffer, membrane protein, [3H]MRS2279, and varying concentrations of the test compound.
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 4°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[4][14] Perform time-course experiments to determine the optimal incubation time.
4. Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a 96-well glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.[14]
-
Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
5. Counting and Data Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.[1][14]
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .[1]
-
For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.[11]
Visualizations
Caption: P2Y1 Receptor Gq Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Troubleshooting High Non-Specific Binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Coupling of P2Y receptors to G proteins and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. arp1.com [arp1.com]
- 14. giffordbioscience.com [giffordbioscience.com]
interpreting unexpected results with P2Y1 antagonist 1
Welcome to the technical support center for P2Y1 Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
General
Q1: What is the expected mechanism of action for this compound?
This compound is a competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR).[1] The endogenous ligand for the P2Y1 receptor is adenosine diphosphate (ADP).[1][2] Upon ADP binding, the P2Y1 receptor, which is coupled to Gq, activates phospholipase C (PLC).[3][4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] In platelets, this signaling cascade initiates shape change and weak, reversible aggregation.[5] this compound is expected to block these ADP-induced downstream effects.
Platelet Aggregation Assays
Q2: I'm observing incomplete inhibition of ADP-induced platelet aggregation with this compound. Is this expected?
Yes, this can be an expected result. Complete platelet aggregation induced by ADP requires the co-activation of both P2Y1 and P2Y12 receptors.[5][6] P2Y1 antagonism alone will inhibit the initial shape change and transient aggregation but will not fully block the sustained aggregation mediated by the P2Y12 receptor.[5] The P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and sustained platelet activation.[4][5] Therefore, for complete inhibition of ADP-induced aggregation, a dual antagonist or the combination of a P2Y1 and a P2Y12 antagonist is necessary.[7][8]
Q3: this compound is showing inhibitory effects on platelet aggregation induced by agonists other than ADP. Is this an off-target effect?
Not necessarily. ADP released from dense granules of activated platelets acts as a positive feedback signal to amplify aggregation induced by other agonists like collagen and thrombin.[9] By blocking the P2Y1 receptor, this compound can reduce this amplification loop, leading to a partial inhibition of aggregation even when initiated by other agonists.[9]
Cellular Assays (Non-platelet)
Q4: In my cell-based assay, I see a decrease in basal signaling upon addition of this compound, even without adding an agonist. Why is this happening?
Recent studies have shown that the P2Y1 receptor can exhibit constitutive (agonist-independent) activity, leading to a basal level of Gq protein signaling.[10] Some P2Y1 antagonists, such as MRS2179, MRS2279, and MRS2500, have been shown to act as inverse agonists, meaning they can inhibit this basal receptor activity.[10] It is possible that this compound also possesses inverse agonist properties, which would explain the observed decrease in basal signaling.[10]
Q5: The potency (IC50) of this compound in my functional assay is significantly different from its binding affinity (Ki). What could be the reason?
Discrepancies between binding affinity and functional potency are not uncommon. Several factors can contribute to this:
-
"Receptor reserve" or spare receptors: If the number of P2Y1 receptors in your experimental system is much higher than the number required to elicit a maximal response, a higher concentration of the antagonist may be needed to functionally inhibit the response compared to what is required to occupy the receptors.
-
Allosteric modulation: Some compounds can bind to a site on the receptor that is different from the orthosteric site where the endogenous ligand binds.[11] This can lead to complex effects on agonist binding and signaling that are not directly proportional to receptor occupancy.[11]
-
Experimental conditions: Assay conditions such as temperature, pH, and the presence of other molecules can influence the interaction between the antagonist and the receptor, affecting the measured potency.
-
Off-target effects: At higher concentrations, the antagonist might be interacting with other cellular components, leading to an observed functional effect that is not solely mediated by the P2Y1 receptor.[12]
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Activity of this compound
Symptoms:
-
Increase in intracellular calcium levels upon addition of this compound alone.
-
Initiation of platelet shape change or weak aggregation with the antagonist alone.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Partial Agonism | Some compounds can act as partial agonists, meaning they bind to the receptor and elicit a submaximal response compared to the full agonist. To investigate this, perform a dose-response curve with this compound alone and compare the maximal response to that of a full agonist like ADP or 2-MeSADP. |
| Contamination of Antagonist Stock | The antagonist stock solution may be contaminated with a P2Y1 agonist. Prepare a fresh stock solution of this compound and repeat the experiment. |
| Off-Target Effects | The antagonist may be activating another receptor that leads to a similar downstream signal (e.g., another Gq-coupled receptor). Test the effect of the antagonist in a cell line that does not express the P2Y1 receptor but expresses other potential off-target receptors. |
Issue 2: Lack of Efficacy in an in vivo Model
Symptoms:
-
This compound shows good potency in vitro but fails to show the expected antithrombotic effect in vivo.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | The compound may have poor absorption, rapid metabolism, or rapid clearance, leading to insufficient plasma concentrations to effectively antagonize the P2Y1 receptor. Conduct pharmacokinetic studies to determine the bioavailability, half-life, and plasma concentration of this compound after administration. |
| High Plasma Protein Binding | If the antagonist binds extensively to plasma proteins, the free concentration available to interact with the P2Y1 receptor on platelets may be too low. Measure the plasma protein binding of the compound. |
| Species Differences | The P2Y1 receptor can have species-specific differences in its pharmacology. Ensure that the antagonist has comparable affinity and potency for the P2Y1 receptor of the animal model being used. |
| Redundancy of Pro-thrombotic Pathways | In a complex physiological process like thrombosis, multiple pathways contribute to platelet activation and aggregation. It's possible that in the specific in vivo model used, other pathways (e.g., thrombin-mediated activation) are dominant, and inhibition of the P2Y1 pathway alone is not sufficient to produce a significant antithrombotic effect.[8] |
Issue 3: Variability in Experimental Results
Symptoms:
-
Inconsistent inhibition of ADP-induced responses across different experiments or different preparations of cells/platelets.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Degradation of ADP | ADP can be degraded by ectonucleotidases present on the surface of cells. This can lead to a lower effective concentration of the agonist and variability in the response. Include an ectonucleotidase inhibitor in the assay buffer. |
| Platelet Activation State | The baseline activation state of platelets can vary between donors and even between different preparations from the same donor. Ensure consistent and careful handling of blood samples to minimize premature platelet activation. |
| Antagonist Stability | This compound may be unstable in the assay buffer or may be metabolized by enzymes present in the cell/platelet preparation. Assess the stability of the antagonist under the experimental conditions. |
| Constitutive Receptor Activity | As mentioned in the FAQs, the P2Y1 receptor can have constitutive activity.[10] Variations in the level of this basal activity between cell preparations could contribute to variability in the observed effects of the antagonist. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and inhibition.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells stably expressing the human P2Y1 receptor, or washed human platelets) in a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere overnight if applicable.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
After loading, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Platelet Aggregation Assay
This protocol measures the extent of platelet aggregation in response to agonists and antagonists using light transmission aggregometry.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Place the cuvettes in the heating block of the aggregometer at 37°C and allow the platelets to equilibrate.
-
Add this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.
-
Record the change in light transmission for several minutes. An increase in light transmission indicates platelet aggregation.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation for each concentration of the antagonist relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Data Presentation
Table 1: Interpreting Platelet Aggregation Results with this compound
| Agonist | Expected % Inhibition with this compound (Alone) | Rationale | Potential Unexpected Result | Possible Explanation |
| ADP | Partial Inhibition | Blocks only the P2Y1-mediated component of aggregation; P2Y12 signaling is intact.[5][6] | Complete Inhibition | The antagonist may also have off-target activity on the P2Y12 receptor. |
| Collagen | Partial Inhibition | Reduces ADP-mediated amplification of collagen-induced aggregation.[9] | No Inhibition | The concentration of collagen used may be too high, leading to maximal activation through pathways independent of ADP feedback. |
| Thrombin | Minimal to Partial Inhibition | Thrombin is a very strong agonist; its primary signaling is independent of P2Y1, but some amplification may occur via released ADP. | Significant Inhibition | The antagonist may have off-target effects on thrombin receptors (PAR1/PAR4). |
| 2-MeSADP | Complete Inhibition | 2-MeSADP is a potent P2Y1 and P2Y12 agonist.[4] If used at a concentration that selectively activates P2Y1, complete inhibition is expected. | Partial Inhibition | The concentration of 2-MeSADP used may also be activating P2Y12 receptors. |
Table 2: Troubleshooting Unexpected IC50 Values
| Observation | Potential Cause | Suggested Action |
| IC50 >> Ki | Receptor reserve, allosteric effects, poor cell permeability. | Perform binding studies in the same cells used for the functional assay. Test for allosterism using Schild analysis. |
| IC50 << Ki | Inverse agonism, off-target effects at lower concentrations. | Test for inverse agonism by measuring basal signaling. Screen for activity against a panel of other receptors. |
| Steep Hill Slope (>1.5) | Positive cooperativity, non-specific effects at high concentrations. | Re-evaluate the purity of the compound. Assess for solubility issues at higher concentrations. |
| Shallow Hill Slope (<0.8) | Negative cooperativity, multiple binding sites with different affinities. | Investigate the possibility of allosteric interactions. |
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. scbt.com [scbt.com]
- 2. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 6. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Pharmacodynamic interplay of the P2Y(1), P2Y(12), and TxA(2) pathways in platelets: the potential of triple antiplatelet therapy with P2Y(1) receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of P2Y1 Antagonist Selectivity: A Technical Support Center
For Immediate Release
This technical support center is designed to equip researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of P2Y1 receptor antagonists in their experiments. By providing detailed methodologies, quantitative data comparisons, and clear visual aids, this resource aims to streamline research efforts and foster the development of more targeted therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with P2Y1 antagonists, and how can I mitigate them?
A1: The most common off-target effects arise from the antagonist binding to other P2Y receptor subtypes, particularly P2Y12, due to structural similarities in the ligand binding sites. To mitigate these effects, it is crucial to:
-
Profile against a comprehensive panel of P2Y receptors: This will provide a clear picture of the antagonist's selectivity.
-
Employ structure-activity relationship (SAR) studies: Systematically modify the antagonist's structure to identify moieties that enhance P2Y1 affinity while reducing affinity for other subtypes. Key modifications include substitutions on the adenine ring and alterations to the ribose moiety.[1][2][3]
-
Utilize functional assays in cell lines expressing single P2Y receptor subtypes: This allows for the precise determination of antagonist potency at each receptor, helping to distinguish on-target from off-target effects.
Q2: My P2Y1 antagonist shows variable potency between different assay formats. What could be the cause?
A2: Discrepancies in potency across different assays (e.g., binding vs. functional assays) can be attributed to several factors:
-
"Spare receptors" or receptor reserve: In functional assays, a maximal response may be achieved with only a fraction of the receptors occupied. This can lead to an apparent increase in potency (lower IC50) compared to binding assays which measure direct receptor occupancy.
-
Assay-dependent conditions: Differences in buffer composition, temperature, and cell types can all influence ligand binding and receptor signaling.
-
Partial agonism/antagonism: The compound may act as a partial agonist in some functional assays, leading to a complex dose-response curve that can be misinterpreted.
Q3: What are the key structural modifications known to improve the selectivity of P2Y1 antagonists?
A3: Several rational design strategies have proven effective in enhancing P2Y1 antagonist selectivity:
-
N6-methyl substitution on the adenine ring: This modification has been shown to eliminate partial agonist activity and improve selectivity.[2][3]
-
Halogen substitutions at the 2-position of the adenine ring: This can increase affinity for the P2Y1 receptor.[2][3]
-
Modification of the ribose moiety: Replacing the ribose with a constrained carbocyclic ring, such as a methanocarba group, has been shown to dramatically increase affinity and selectivity.[1][2] For instance, the highly selective antagonist MRS2500 incorporates such a modification.[1]
Troubleshooting Guides
Calcium Mobilization Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal | 1. Cell health issues leading to leaky membranes. 2. Autofluorescence of the compound. 3. Contaminated reagents or assay plates. | 1. Ensure cells are healthy and not overgrown. 2. Pre-screen compounds for autofluorescence at the assay wavelengths. 3. Use fresh, high-quality reagents and sterile plates. |
| Weak or No Signal | 1. Low receptor expression in the cell line. 2. Inadequate dye loading. 3. Agonist degradation. | 1. Use a cell line with confirmed high expression of the P2Y1 receptor. 2. Optimize dye concentration and loading time. 3. Prepare agonist solutions fresh for each experiment. |
| Inconsistent Results | 1. Variation in cell number per well. 2. Temperature fluctuations. 3. Inconsistent timing of reagent addition. | 1. Ensure a uniform cell seeding density. 2. Maintain a constant temperature throughout the assay. 3. Use an automated liquid handler for precise and consistent reagent addition. |
Radioligand Binding Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand binding to the filter or plate. 2. Insufficient blocking. 3. Radioligand concentration too high. | 1. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). 2. Optimize the concentration and type of blocking agent (e.g., BSA). 3. Use a radioligand concentration at or below its Kd.[4] |
| Low Specific Binding | 1. Degraded receptor preparation. 2. Insufficient incubation time. 3. Inactive radioligand. | 1. Prepare fresh membrane fractions and store them properly. 2. Determine the optimal incubation time to reach equilibrium. 3. Check the age and storage conditions of the radioligand. |
| Poor Reproducibility | 1. Incomplete separation of bound and free radioligand. 2. Inconsistent protein concentration in samples. 3. Pipetting errors. | 1. Optimize the washing steps to ensure complete removal of unbound radioligand. 2. Accurately determine and normalize the protein concentration for each sample. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Inositol Phosphate (IP) Accumulation Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Basal IP Levels | 1. Spontaneous receptor activity. 2. Presence of serum or other growth factors in the assay medium. 3. Cell stress. | 1. Consider using an inverse agonist to reduce basal activity. 2. Serum-starve cells prior to the assay. 3. Handle cells gently and ensure optimal culture conditions. |
| Low Signal-to-Noise Ratio | 1. Inefficient labeling with [3H]-myo-inositol. 2. Incomplete inhibition of inositol phosphatases. 3. Insufficient agonist stimulation. | 1. Optimize the concentration of [3H]-myo-inositol and the labeling time. 2. Ensure the LiCl concentration is sufficient to inhibit phosphatases. 3. Use a saturating concentration of a potent agonist. |
| Variable Results | 1. Inconsistent cell density. 2. Incomplete extraction of inositol phosphates. 3. Inconsistent quenching of the reaction. | 1. Ensure uniform cell seeding in all wells. 2. Optimize the extraction protocol to ensure complete cell lysis and IP recovery. 3. Add the quenching solution (e.g., perchloric acid) rapidly and consistently to all samples. |
Data Presentation: Selectivity of P2Y1 Antagonists
The following tables summarize the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of commonly used P2Y1 antagonists against a panel of P2Y receptor subtypes. This data is crucial for selecting the most appropriate antagonist for a given experiment and for interpreting the results.
Table 1: Selectivity Profile of MRS2179
| Receptor Subtype | Ki / IC50 (nM) | Reference |
| P2Y1 | 100 (KB) | |
| P2X1 | 1150 (IC50) | |
| P2X3 | 12900 (IC50) | |
| P2Y2 | No significant activity | [5] |
| P2Y4 | No significant activity | [5] |
| P2Y6 | No significant activity | [5] |
| P2Y12 | No significant activity | [6] |
Table 2: Selectivity Profile of MRS2500
| Receptor Subtype | Ki / IC50 (nM) | Reference |
| P2Y1 | 0.78 (Ki) | [7] |
| P2Y2 | >10,000 | [8] |
| P2Y12 | >10,000 | [8] |
Experimental Protocols
Detailed Methodology for Inositol Phosphate Accumulation Assay
This protocol is adapted from established methods for measuring Gq-coupled receptor activity.
-
Cell Culture and Labeling:
-
Seed cells expressing the P2Y1 receptor in 24-well plates.
-
When cells reach 70-80% confluency, replace the medium with inositol-free medium containing [³H]-myo-inositol (1 µCi/mL).
-
Incubate for 16-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Assay Performance:
-
Wash the cells with a suitable assay buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with the assay buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add the P2Y1 antagonist at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
-
Stimulate the cells with a P2Y1 agonist (e.g., 2-MeSADP) at a concentration that gives a submaximal response (EC80) and incubate for an additional 30-60 minutes.
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a cold quenching solution (e.g., 0.5 M perchloric acid).
-
Incubate on ice for 30 minutes to allow for cell lysis and extraction of soluble inositol phosphates.
-
Neutralize the extracts with a suitable base (e.g., KOH).
-
Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Workflow for P2Y1 Antagonist Selectivity Profiling.
Caption: Logical Flow for Troubleshooting Experimental Inconsistencies.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Development of selective high affinity antagonists, agonists, and radioligands for the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.tocris.com [resources.tocris.com]
- 8. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of P2Y1 antagonist 1
Welcome to the technical support center for P2Y1 Antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experimentation, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of ADP-induced platelet aggregation with different batches of this compound. What could be the cause?
A1: Batch-to-batch variability in the purity, isomeric composition, or presence of residual solvents from synthesis can lead to inconsistent biological activity. We recommend performing a quality control check on each new batch. Refer to the "Quality Control Protocols" section for detailed procedures.
Q2: Our this compound is difficult to dissolve. What is the recommended solvent and storage condition?
A2: For this compound, we recommend preparing a stock solution in DMSO. For long-term storage, it is advisable to store the stock solution at -80°C.[1] When stored at -20°C, it should be used within a month.[1] Please refer to the table below for detailed solubility information.
Q3: Can this compound be used in in-vivo studies?
A3: Several P2Y1 antagonists have been successfully used in in-vivo models to study thrombosis and other conditions.[2][3] However, properties like bioavailability and metabolic stability can vary.[4][5] It is crucial to assess the pharmacokinetic and pharmacodynamic properties of each specific batch before commencing in-vivo experiments.
Q4: Are there any known off-target effects of P2Y1 antagonists?
A4: While many P2Y1 antagonists are highly selective, some may exhibit off-target effects, particularly at higher concentrations.[6] For instance, some purinergic antagonists can inhibit ecto-nucleotidases, which might indirectly affect your assay by altering the concentration of the agonist.[6] It is always recommended to perform a selectivity profiling of your specific antagonist.
Troubleshooting Guides
Issue 1: Reduced Potency or Efficacy in a New Batch
If a new batch of this compound shows lower than expected potency (e.g., a rightward shift in the IC50 curve), consider the following troubleshooting steps:
-
Verify Stock Concentration: Re-measure the concentration of your stock solution using a spectrophotometer or an analytical method like HPLC.
-
Assess Purity: Run a purity check using HPLC. Impurities can compete with the antagonist or have agonistic effects.
-
Perform a Dose-Response Curve: Always perform a full dose-response curve for each new batch to accurately determine the IC50.
-
Positive Control: Use a well-characterized P2Y1 antagonist, such as MRS2500, as a positive control to ensure the assay is performing as expected.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Data Presentation
Table 1: Properties of Common P2Y1 Receptor Antagonists
| Antagonist | Type | Ki (nM) | IC50 (Platelet Aggregation) | Solubility | Key Features |
| MRS2500 | Nucleotide analogue | 0.78 nM[6] | 0.95 nM[6] | Poor aqueous solubility | High affinity and selectivity for P2Y1.[6] |
| MRS2179 | Nucleotide analogue | 84 nM[7] | Inhibits ADP-induced aggregation[3] | Poor aqueous solubility | Widely used selective P2Y1 antagonist.[3][8] |
| BPTU | Non-nucleotide | 6 nM[5] | 2.1 µM[5] | Poor aqueous solubility[9] | Binds to a distinct allosteric site.[10][11] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit ADP-induced intracellular calcium release in cells expressing the P2Y1 receptor (e.g., 1321N1-hP2Y1 cells).[9][12]
Materials:
-
1321N1 cells stably expressing the human P2Y1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.[12]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
ADP (agonist).
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with automated injection (e.g., FLIPR).[12]
Procedure:
-
Cell Preparation: Seed the 1321N1-hP2Y1 cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.[13]
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject a solution of ADP (at a concentration that gives a sub-maximal response, e.g., EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for at least 60-120 seconds.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the percentage inhibition for each concentration of the antagonist.
-
Plot the percentage inhibition against the antagonist concentration to determine the IC50 value.
-
Protocol 2: Receptor Binding Assay
This protocol describes a competitive binding assay using a radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279) to determine the binding affinity (Ki) of a new batch of this compound.[14]
Materials:
-
Membranes from Sf9 cells expressing the human P2Y1 receptor.[14]
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279).[14]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of the unlabeled antagonist.
-
Plot the percentage of specific binding against the concentration of the unlabeled antagonist.
-
Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the Ki value for the new batch of this compound.
-
Mandatory Visualizations
P2Y1 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bu.edu [bu.edu]
- 14. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to P2Y1 Antagonist 1
Welcome to the technical support center for P2Y1 Antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive decrease in the inhibitory effect of this compound on ADP-induced platelet aggregation after repeated experiments. What could be the underlying cause?
A1: This phenomenon, often termed tachyphylaxis or desensitization, can arise from several factors. One common cause is the internalization and degradation of the P2Y1 receptor upon continuous exposure to the antagonist.[1] Another possibility is the upregulation of compensatory signaling pathways that bypass the P2Y1 receptor blockade. We recommend investigating changes in P2Y1 receptor expression on the cell surface and exploring the activity of other ADP receptors like P2Y12.
Q2: Our cell line, which was initially sensitive to this compound, has developed resistance. How can we determine the mechanism of this acquired resistance?
A2: Acquired resistance can be multifactorial. We suggest a systematic approach to identify the cause:
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Receptor Sequencing: Sequence the P2Y1 receptor gene to identify potential mutations that may alter antagonist binding.
-
Expression Analysis: Quantify P2Y1 receptor mRNA and protein levels to check for downregulation.
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Signaling Pathway Profiling: Assess the activation of downstream signaling molecules (e.g., PLC, IP3, Ca2+) to pinpoint alterations in the signaling cascade.[2][3][4]
Q3: Are there any known single nucleotide polymorphisms (SNPs) in the P2Y1 receptor gene that could affect the efficacy of this compound?
A3: While specific data on this compound is proprietary, it is known that SNPs in G protein-coupled receptors can influence ligand binding and receptor function. We recommend consulting public databases such as dbSNP for known variations in the P2Y1 receptor gene and considering their potential impact on your experimental system.
Q4: We are using a cancer cell line and observing that this compound is losing its anti-proliferative effect over time. What are the possible reasons?
A4: In cancer cells, resistance to P2Y1 antagonists can emerge through various mechanisms. Some cancer cells can upregulate the expression of P2Y1 receptors, leading to a diminished effect of the antagonist.[5][6] Additionally, activation of alternative pro-proliferative pathways can compensate for the P2Y1 blockade.[7] It is also worth investigating if the cancer cells are metabolizing the antagonist at a higher rate.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound across experiments.
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Possible Cause: Inconsistent cell passage number, leading to phenotypic drift.
-
Troubleshooting Step: Standardize the cell passage number used for all experiments. We recommend using cells between passages 5 and 15.
-
Possible Cause: Variability in agonist (ADP) concentration or stability.
-
Troubleshooting Step: Prepare fresh agonist solutions for each experiment. Ensure accurate and consistent pipetting of the agonist.
-
Possible Cause: Presence of ectonucleotidases in the cell culture medium that degrade ADP.
-
Troubleshooting Step: Consider the use of an ectonucleotidase inhibitor or a non-hydrolyzable ADP analog, such as 2-MeSADP, for more stable receptor activation.[8]
Issue 2: Unexpected agonist-like activity observed with this compound at high concentrations.
-
Possible Cause: Some antagonists can exhibit partial agonism at high concentrations, particularly if the receptor has a degree of constitutive activity.[2]
-
Troubleshooting Step: Perform a full dose-response curve to characterize the activity of the antagonist. If partial agonism is confirmed, use the antagonist at concentrations below the threshold for this effect.
-
Possible Cause: Off-target effects on other receptors or signaling molecules.
-
Troubleshooting Step: Test the antagonist against a panel of related receptors to assess its selectivity.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | P2Y1 Receptor Expression (Relative Units) | IC50 of this compound (nM) |
| Sensitive | 1.0 ± 0.1 | 15.2 ± 2.1 |
| Resistant | 0.4 ± 0.05 | 128.7 ± 15.3 |
Experimental Protocols
Protocol 1: Quantification of P2Y1 Receptor Surface Expression by Flow Cytometry
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Cell Preparation: Harvest cells and wash twice with ice-cold PBS.
-
Antibody Staining: Resuspend cells in FACS buffer (PBS with 2% FBS) and incubate with a fluorescently labeled primary antibody against the extracellular domain of the P2Y1 receptor for 30 minutes on ice in the dark.
-
Washing: Wash cells three times with FACS buffer to remove unbound antibody.
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Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the mean fluorescence intensity (MFI) to quantify the level of P2Y1 receptor surface expression.
Protocol 2: Calcium Mobilization Assay
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound for the desired period.
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Agonist Stimulation: Stimulate the cells with a fixed concentration of ADP and immediately begin recording fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the peak fluorescence intensity in response to ADP stimulation for each antagonist concentration to determine the IC50 value.
Visualizations
References
- 1. ovid.com [ovid.com]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 5. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
P2Y1 Receptor Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in P2Y1 receptor research. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and ensure data accuracy.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments involving the P2Y1 receptor.
Issue 1: Low or No Signal in Calcium Mobilization Assays
| Potential Cause | Troubleshooting Step |
| Agonist Degradation | ADP and ATP are susceptible to degradation by ectonucleotidases. Prepare agonist solutions fresh for each experiment. Consider using more stable analogs such as 2MeSADP. |
| Receptor Desensitization | P2Y1 receptors can rapidly desensitize upon agonist exposure.[1][2] Ensure cells are not pre-exposed to agonists and allow for a sufficient recovery period between stimulations. |
| Low Receptor Expression | The level of P2Y1 receptor expression can be cell-type dependent and may be low in some systems.[3][4] Confirm receptor expression using techniques like qPCR or western blotting. Consider using a cell line with higher endogenous expression or a transient/stable overexpression system. |
| Issues with Calcium Indicator Dye | Inadequate loading of the fluorescent dye can lead to a weak signal. Optimize dye concentration and incubation time. To prevent dye leakage, probenecid can be used with certain dyes like Fluo-4.[5] |
| Incorrect G-protein Coupling | P2Y1 receptors primarily couple to Gαq to mediate calcium mobilization.[6][7] Ensure your cell system has the appropriate G-protein machinery. |
Issue 2: Inconsistent Results in Platelet Aggregation Assays
| Potential Cause | Troubleshooting Step |
| Dual Receptor Activation | ADP-induced platelet aggregation is mediated by both P2Y1 and P2Y12 receptors.[8][9] To isolate the P2Y1-mediated response, use a selective P2Y12 antagonist like ticagrelor or cangrelor. |
| Receptor Desensitization | Rapid desensitization of the P2Y1 receptor can affect the aggregation response.[2][10] Standardize incubation times and agonist concentrations to ensure consistent results. |
| Partial Agonism of ATP | ATP can act as a partial agonist at the P2Y1 receptor, and its effects can be dependent on the receptor expression level.[6] Be cautious when interpreting results with ATP, as it can also be rapidly converted to ADP. |
| Thienopyridine Resistance | If using thienopyridines like clopidogrel to block the P2Y12 receptor, be aware of potential resistance, as these are pro-drugs that require metabolic activation.[11] |
Issue 3: Difficulty in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Radioligand Instability | Ensure the radioligand is stored correctly and has not degraded. Use fresh aliquots for each experiment. |
| Nucleotide Metabolism | Membrane preparations can contain high levels of nucleotidases that can degrade nucleotide-based radioligands.[12] Consider using non-nucleotide antagonists or performing assays on intact cells where ectonucleotidase activity may be lower. |
| Low Receptor Density | The number of P2Y1 receptors may be low in your sample. Use a high-affinity radiolabeled antagonist like [³H]MRS2500 to quantify receptor expression.[13] Consider using a system with higher receptor expression for binding studies.[12] |
| Non-specific Binding | High non-specific binding can obscure the specific signal. Optimize washing steps and consider using a blocking agent. Determine non-specific binding in the presence of a high concentration of a non-labeled specific ligand. |
Frequently Asked Questions (FAQs)
Q1: Why is my P2Y1 receptor agonist showing antagonist activity?
A1: This phenomenon can be observed with partial agonists like ATP. At low receptor expression levels, a partial agonist can act as a competitive antagonist by occupying the receptor without inducing a full response, thereby blocking the binding of full agonists.[6] The response to a partial agonist is highly dependent on the receptor density in your experimental system.
Q2: How can I distinguish between P2Y1 and P2Y12 receptor-mediated effects in platelets?
A2: A pharmacological approach is the most common method. To study P2Y1-specific effects, you can use a selective P2Y12 receptor antagonist (e.g., ticagrelor, cangrelor) to block the P2Y12 pathway. Conversely, to study P2Y12-mediated signaling, a selective P2Y1 antagonist like MRS2500 can be used.[8] It is important to note that P2Y1 activation is necessary for the initial shape change and transient aggregation, while P2Y12 activation is required for sustained aggregation.[9]
Q3: What is receptor desensitization and how can I minimize its impact on my experiments?
A3: Receptor desensitization is a process where a receptor becomes less responsive to its ligand after prolonged or repeated exposure. For P2Y1 receptors, this is a rapid process that can occur within minutes and involves receptor phosphorylation and internalization.[1][2][14] To minimize its impact, avoid pre-exposure of your cells to agonists, use the lowest effective agonist concentration, and ensure adequate washout and recovery periods between stimulations in functional assays.
Q4: Are there any issues with the specificity of commonly used P2Y1 receptor ligands?
A4: While highly selective ligands have been developed, it is crucial to be aware of their pharmacological profile. Some earlier ligands had off-target effects on other P2Y receptors or P2X channels.[15] Always consult the latest literature for the selectivity profile of the agonist or antagonist you are using. For example, MRS2500 is a highly potent and selective P2Y1 antagonist.[8]
Q5: My results with ATP as a P2Y1 agonist are variable. Why?
A5: The variability in results with ATP can be attributed to two main factors. Firstly, ATP is a partial agonist at the P2Y1 receptor, and its efficacy can vary depending on the receptor expression level in your system.[6] Secondly, ATP can be rapidly hydrolyzed to ADP by ectonucleotidases present on the cell surface.[8] The resulting ADP can then act as a full agonist at the P2Y1 receptor, complicating the interpretation of the results.
Quantitative Data Summary
Table 1: Pharmacological Properties of Selected P2Y1 Receptor Ligands
| Ligand | Type | Species | Affinity (pKi/pKd) | Potency (pEC50/pIC50) | Reference(s) |
| Agonists | |||||
| 2MeSADP | Full Agonist | Human | - | 5.4 – 7.0 | [6] |
| ADP | Full Agonist | Human | - | 6.2 – 7.2 | [6] |
| ATP | Partial Agonist | Human | - | 6.1 – 7.8 | [6] |
| Antagonists | |||||
| MRS2500 | Antagonist | Human | 8.8 – 9.1 (pKi) | - | [6] |
| [³H]MRS2279 | Antagonist | Human | 8.1 (pKd) | - | [6] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in HEK293 Cells
-
Cell Culture: Culture HEK293 cells expressing the human P2Y1 receptor in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and allow them to attach overnight.
-
Dye Loading: Wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at an appropriate concentration in HBSS for 1 hour at 37°C. Probenecid can be included to prevent dye leakage.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Agonist Addition: Add the P2Y1 receptor agonist (e.g., 2MeSADP) at various concentrations to the wells.
-
Signal Detection: Immediately start recording the fluorescence signal for a period of 1-5 minutes to capture the transient calcium response.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the maximum response and plot a dose-response curve to determine the EC50 value.
Protocol 2: Platelet Aggregation Assay
-
Blood Collection: Draw human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Aggregation Measurement: Place a cuvette with PRP in a light transmission aggregometer and stir at 37°C. Establish a baseline of 0% aggregation.
-
Agonist Addition: Add the P2Y1 receptor agonist (e.g., ADP) to the PRP and record the change in light transmission over time. Full aggregation is set at 100% light transmission using PPP as a reference.
-
Inhibitor Studies: To study the effect of antagonists, pre-incubate the PRP with the inhibitor for a specified time before adding the agonist.
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.
Visualizations
References
- 1. P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2Y1 receptor, necessary but not sufficient to support full ADP-induced platelet aggregation, is not the target of the drug clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Subtype specific internalization of P2Y1 and P2Y2 receptors induced by novel adenosine 5′-O-(1-boranotriphosphate) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for P2Y1 Antagonist 1
Welcome to the technical support center for the optimization of incubation time for P2Y1 antagonists. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time for a P2Y1 antagonist crucial?
Optimizing the incubation time is critical for accurately determining the potency (e.g., IC50 value) of a P2Y1 antagonist. For competitive reversible antagonists, sufficient incubation time is required to ensure that the antagonist has reached binding equilibrium with the P2Y1 receptor. Insufficient incubation can lead to an underestimation of the antagonist's potency, resulting in an artificially high IC50 value. Conversely, for irreversible or slowly dissociating antagonists, prolonged incubation might lead to an overestimation of potency. Therefore, empirical determination of the optimal incubation time for each specific antagonist and experimental system is essential for generating reliable and reproducible data.
Q2: What is the general mechanism of action for P2Y1 antagonists?
P2Y1 antagonists are compounds that block the P2Y1 receptor, a G protein-coupled receptor (GPCR). The endogenous agonist for the P2Y1 receptor is adenosine diphosphate (ADP). When ADP binds to the P2Y1 receptor, it activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which triggers various downstream cellular responses, such as platelet aggregation. P2Y1 antagonists prevent this cascade by blocking the initial binding of ADP to the receptor.
Q3: What are some common P2Y1 antagonists and their reported incubation times?
Several P2Y1 antagonists are commonly used in research. Pre-incubation times can vary depending on the specific compound and experimental setup. For example, in some studies, the allosteric antagonist BPTU has been used with a 15-minute incubation period to block P2Y1 receptor-mediated responses.[1] It's important to note that these are examples, and the optimal time should be determined experimentally for your specific conditions.
Q4: How do I choose the right concentration of agonist for my antagonist assay?
When determining the IC50 of an antagonist, it is recommended to use a concentration of the agonist that produces approximately 80% of its maximum response (EC80). Using the EC80 of the agonist provides a sufficient signal window to observe a full range of inhibition by the antagonist, allowing for a more accurate determination of its potency.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High IC50 Value (Low Antagonist Potency) | Insufficient pre-incubation time. | Perform a time-course experiment to determine the optimal pre-incubation time where the antagonist's inhibition reaches a plateau. (See Experimental Protocol 1). |
| Antagonist degradation. | Prepare fresh antagonist solutions for each experiment. Verify the stability of the antagonist under your specific experimental conditions (e.g., temperature, buffer components). | |
| High Variability in Results | Inconsistent incubation times. | Ensure precise and consistent timing for antagonist and agonist additions across all wells and experiments. Use of multichannel pipettes or automated liquid handlers can improve consistency. |
| Cell health and density variations. | Use cells within a consistent passage number range and ensure a uniform cell density is plated in each well. Visually inspect cells for consistent morphology and viability before starting the experiment. | |
| No Inhibitory Effect Observed | Incorrect agonist concentration. | Confirm that the agonist concentration used is at its EC80 to provide an adequate window for observing inhibition. |
| Antagonist is not active or incorrect compound. | Verify the identity, purity, and concentration of your antagonist stock. Confirm that the target P2Y1 receptor is expressed in your cell line. | |
| High Background Signal in Calcium Flux Assay | Autofluorescence of the antagonist. | Run control wells containing cells and the antagonist but no calcium indicator dye to check for autofluorescence. |
| Unhealthy or dying cells. | Ensure cells are healthy, as compromised cells can have dysregulated intracellular calcium levels. Perform a cell viability assay in parallel. |
Data Presentation
Table 1: Potency of Common P2Y1 Antagonists
| Antagonist | Receptor Specificity | Ki (nM) | IC50 (nM) | Reference(s) |
| MRS2500 | Potent and selective P2Y1 antagonist | 0.78 (human P2Y1) | 0.95 (human platelets) | [2] |
| BPTU | Allosteric P2Y1 antagonist | - | 60 - 300 | [1] |
| MRS2179 | Selective P2Y1 antagonist | 84 (human P2Y1) | - | [3] |
| MRS2279 | Selective P2Y1 antagonist | 13 (human P2Y1) | - | [3] |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., cell type, agonist concentration, incubation time).
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a P2Y1 Antagonist
This protocol describes a time-course experiment to determine the minimum incubation time required for a P2Y1 antagonist to reach binding equilibrium in a functional cell-based assay (e.g., calcium flux assay).
Methodology:
-
Cell Plating: Seed cells expressing the P2Y1 receptor at an optimal density in a 96- or 384-well microplate and incubate overnight to allow for cell attachment.
-
Antagonist Preparation: Prepare a fixed, intermediate concentration of the P2Y1 antagonist (e.g., its expected IC50).
-
Time-Course Incubation: Add the antagonist solution to the appropriate wells. Incubate the plate for a range of time points (e.g., 15, 30, 60, 90, 120, and 180 minutes) at 37°C.[4]
-
Agonist Stimulation: At the end of each incubation time point, add the P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) at its EC80 concentration.
-
Signal Detection: After a fixed agonist incubation period, measure the intracellular calcium response using a suitable fluorescent dye and a plate reader.
-
Data Analysis: Plot the percentage of inhibition of the agonist response versus the antagonist incubation time. The optimal incubation time is the point at which the inhibition curve plateaus, indicating that binding equilibrium has been reached.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Optimizing Incubation Time.
Caption: Troubleshooting Logic for P2Y1 Antagonist Experiments.
References
Validation & Comparative
Validating the Specificity of P2Y1 Antagonists: A Comparative Guide
This guide provides a comparative analysis of commonly used P2Y1 receptor antagonists, with a focus on validating their specificity. The data presented here is essential for researchers in pharmacology and drug development to select the most appropriate tool compound for their studies, ensuring that observed effects are attributable to the inhibition of the P2Y1 receptor and not off-target interactions. We will use the well-characterized antagonist MRS2500 as our primary example and compare its performance with another widely used antagonist, MRS2179.
Comparative Analysis of P2Y1 Antagonist Specificity
The specificity of a P2Y1 antagonist is determined by its potency at the P2Y1 receptor and its lack of activity at other related receptors, particularly other P2Y subtypes such as P2Y12 and P2Y13. The following table summarizes the antagonist potency (expressed as Kᵢ or IC₅₀ values) of MRS2500 and MRS2179 at various human P2Y receptors. Lower values indicate higher potency.
| Antagonist | P2Y1 (Kᵢ, nM) | P2Y2 (IC₅₀, µM) | P2Y4 (IC₅₀, µM) | P2Y6 (IC₅₀, µM) | P2Y11 (IC₅₀, µM) | P2Y12 (Kᵢ, nM) | P2Y13 (Kᵢ, nM) |
| MRS2500 | 0.62 | >10 | >10 | >10 | >10 | 270 | 98 |
| MRS2179 | 5.3 | >10 | >10 | >10 | >10 | 1100 | >10000 |
As the data indicates, both MRS2500 and MRS2179 are highly potent antagonists of the P2Y1 receptor. However, MRS2500 displays significantly higher affinity for the P2Y1 receptor compared to MRS2179. Notably, MRS2500 shows some affinity for P2Y12 and P2Y13 receptors, albeit at much higher concentrations than required for P2Y1 inhibition. MRS2179, while less potent at P2Y1, demonstrates a higher degree of selectivity against the P2Y12 and P2Y13 subtypes. The choice between these antagonists may therefore depend on the specific experimental context and the potential for off-target effects involving P2Y12 or P2Y13.
Experimental Workflow for Specificity Validation
To ensure the on-target activity of a P2Y1 antagonist, a systematic experimental approach is required. This typically involves a primary screen to determine potency at the target receptor, followed by a panel of selectivity assays against related receptors.
Workflow for validating the specificity of a P2Y1 antagonist.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of P2Y1 antagonist specificity.
Radioligand Binding Assay for P2Y1 Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from the P2Y1 receptor, allowing for the determination of the antagonist's binding affinity (Kᵢ).
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Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human P2Y1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a known concentration of the radiolabeled P2Y1 agonist, [³H]2-MeSADP, and varying concentrations of the antagonist (e.g., MRS2500).
-
Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a P2Y1 agonist.
-
Cell Culture: HEK293 cells expressing the human P2Y1 receptor are seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the P2Y1 antagonist.
-
Agonist Stimulation: A P2Y1 agonist, such as 2-MeSADP, is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
By employing these rigorous experimental protocols and comparative data analysis, researchers can confidently validate the specificity of their chosen P2Y1 antagonist, leading to more reliable and reproducible scientific findings.
A Head-to-Head Comparison: P2Y1 Antagonist MRS2500 versus MRS2179
In the landscape of P2Y1 receptor antagonists, two molecules, MRS2500 and MRS2179, have been pivotal in advancing our understanding of purinergic signaling and its role in thrombosis and other physiological processes. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles. While "P2Y1 antagonist 1" can be a general term, this guide will focus on a comparative analysis of MRS2500 and a well-characterized predecessor, MRS2179, to highlight the evolution and key differences in P2Y1 receptor antagonism.
At a Glance: Key Quantitative Differences
A summary of the key pharmacological parameters for MRS2500 and MRS2179 is presented below, highlighting the superior potency and stability of MRS2500.
| Parameter | MRS2500 | MRS2179 | Reference(s) |
| P2Y1 Receptor Affinity (Ki/Kb) | 0.78 nM (Ki, human recombinant) | 100 nM (Kb) | [1][2][3][4] |
| Potency (IC50, ADP-induced Platelet Aggregation) | 14.0 nM | 13.1 µM | [5] |
| In Vivo Efficacy (Dose for Platelet Aggregation Inhibition) | 2 mg/kg (sustained inhibition) | 50 mg/kg (transient inhibition) | [1] |
| In Vivo Stability | Stable | Transient | [1] |
In-Depth Analysis
Potency:
MRS2500 exhibits significantly higher potency as a P2Y1 receptor antagonist compared to MRS2179. The binding affinity of MRS2500 for the human P2Y1 receptor, with a Ki value of 0.78 nM, is approximately 100-fold greater than that of MRS2179, which has a Kb of 100 nM.[1][2] This marked difference in affinity translates to a substantial disparity in their functional potency. In studies measuring the inhibition of ADP-induced platelet aggregation, the IC50 value for MRS2500 was observed to be in the nanomolar range (14.0 nM), whereas MRS2179 required micromolar concentrations (13.1 µM) to achieve a similar effect.[5]
Selectivity:
Both MRS2500 and MRS2179 are recognized as selective antagonists for the P2Y1 receptor. MRS2179 has been shown to be selective for P2Y1 over a range of other purinergic receptors, including P2X1, P2X2, P2X3, P2X4, P2Y2, P2Y4, and P2Y6.[2][3][4] While MRS2500 is also described as highly selective, direct side-by-side comparative selectivity profiles across a broad panel of receptors in the same study are not as readily available in the reviewed literature. However, its high potency at the P2Y1 receptor suggests a favorable selectivity window.
In Vivo Performance:
The superior performance of MRS2500 is particularly evident in in vivo studies. Intravenous administration of MRS2500 in mice at a dose of 2 mg/kg resulted in sustained inhibition of ex vivo platelet aggregation.[1] In stark contrast, a much higher dose of MRS2179 (50 mg/kg) was required to achieve a similar inhibitory effect, and this effect was notably transient, lasting for a very short duration.[1] This difference in in vivo stability and efficacy underscores the significant improvements made in the development of P2Y1 antagonists from MRS2179 to MRS2500. Furthermore, MRS2500 has demonstrated potent antithrombotic activity in various animal models with only a moderate prolongation of bleeding time, making it an attractive candidate for therapeutic development.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to evaluate these antagonists, the following diagrams are provided.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing P2Y1 Antagonists.
Experimental Methodologies
1. ADP-Induced Platelet Aggregation Assay
This assay is a cornerstone for evaluating the efficacy of P2Y1 antagonists.
-
Objective: To measure the extent of platelet aggregation in response to the P2Y1 agonist ADP in the presence and absence of antagonists.
-
Protocol Outline:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.
-
Incubation with Antagonist: Aliquots of PRP are incubated with varying concentrations of the P2Y1 antagonist (MRS2500 or MRS2179) or vehicle control for a specified period at 37°C.
-
Initiation of Aggregation: Platelet aggregation is initiated by adding a standard concentration of ADP to the PRP in an aggregometer cuvette with constant stirring.
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.
-
Data Analysis: The extent of aggregation is quantified, and IC50 values for the antagonists are determined by plotting the percentage of inhibition against the antagonist concentration.
-
2. Intracellular Calcium Mobilization Assay
This assay provides a direct measure of the antagonist's ability to block the P2Y1 receptor-mediated signaling cascade.
-
Objective: To quantify the inhibition of ADP-induced intracellular calcium release in platelets or cells expressing the P2Y1 receptor.
-
Protocol Outline:
-
Cell Loading: Platelets or cells recombinantly expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Treatment: The loaded cells are pre-incubated with different concentrations of the P2Y1 antagonist or vehicle control.
-
Agonist Stimulation: The cells are then stimulated with ADP.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric plate reader or a fluorescence microscope.
-
Data Analysis: The inhibition of the calcium response is calculated for each antagonist concentration to determine the IC50 value.
-
Conclusion
The comparison between MRS2500 and MRS2179 clearly illustrates a significant advancement in the development of P2Y1 receptor antagonists. MRS2500 offers substantially higher potency, with an affinity in the sub-nanomolar range, and demonstrates superior in vivo stability and efficacy compared to its predecessor. This makes MRS2500 a more robust and reliable tool for investigating the physiological and pathological roles of the P2Y1 receptor and a more promising scaffold for the development of novel antithrombotic therapies. For researchers in the field, the choice of antagonist will depend on the specific experimental needs; however, for studies requiring high potency and in vivo applicability, MRS2500 represents the more advanced and effective option.
References
- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Blockade of P2Y1 and P2Y12 Receptors: A Synergistic Approach to Antiplatelet Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antiplatelet therapy, the strategic targeting of purinergic receptors P2Y1 and P2Y12 on platelets presents a compelling avenue for enhancing antithrombotic efficacy. While conventional therapies have predominantly focused on the P2Y12 receptor, a growing body of evidence highlights the synergistic potential of dual antagonism of both P2Y1 and P2Y12. This guide provides an objective comparison of the individual versus combined antagonist effects, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The Distinct and Collaborative Roles of P2Y1 and P2Y12 in Platelet Activation
Adenosine diphosphate (ADP) is a key agonist in platelet activation and aggregation, exerting its effects through two G-protein coupled receptors: P2Y1 and P2Y12.[1][2] These receptors have distinct but complementary roles in the thrombotic process.
The P2Y1 receptor , coupled to Gq, is responsible for the initial phase of platelet activation.[3] Its stimulation leads to an increase in intracellular calcium, inducing platelet shape change and initiating a transient and reversible aggregation.[3][4]
Conversely, the P2Y12 receptor , coupled to Gi, mediates the amplification and stabilization of the platelet plug.[5][6] Its activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn sustains and potentiates the aggregation response.[5] Co-activation of both P2Y1 and P2Y12 is necessary for a full and robust platelet aggregation response to ADP.[3][7]
Synergistic Inhibition: A Quantitative Comparison
Experimental data consistently demonstrates that the simultaneous blockade of both P2Y1 and P2Y12 receptors results in a more profound antiplatelet effect than the inhibition of either receptor alone. This synergy allows for a more complete attenuation of ADP-induced platelet aggregation.[7][8]
| Antagonist(s) | Target(s) | Key Findings | Reference(s) |
| MRS2179 | P2Y1 | - Inhibits ADP-induced platelet shape change.[4]- Partially inhibits ADP-induced platelet aggregation.[5]- Shows no significant inhibition of collagen- or TRAP-stimulated aggregation when used alone.[7] | [4][5][7] |
| Cangrelor / Clopidogrel / Ticagrelor / Prasugrel | P2Y12 | - Significantly reduces ADP- and collagen-stimulated platelet aggregation.[2][9]- Newer antagonists (prasugrel, ticagrelor) show greater reduction in ischemic events compared to clopidogrel, but with an increased bleeding risk.[7][10] | [2][7][9][10] |
| GLS-409 (Dual Antagonist) | P2Y1 & P2Y12 | - Synergistically inhibits both P2Y1 and P2Y12 receptors.[7]- More potent inhibition of ADP-induced aggregation compared to single antagonists.[7]- Attenuates platelet-mediated thrombosis in a canine model with a non-significant increase in bleeding time.[7] | [7] |
| MRS2179 + Cangrelor | P2Y1 + P2Y12 | - Combination leads to a greater inhibition of collagen- and TRAP-induced platelet aggregation compared to either antagonist alone.- Synergistically inhibits ADP-induced platelet activation.[8] | [8] |
In Vivo Efficacy and Safety Profile
Animal models of thrombosis have been instrumental in evaluating the antithrombotic potential and bleeding risk associated with P2Y1 and P2Y12 antagonism.
| Animal Model | Antagonist(s) | Key Findings | Reference(s) |
| Rat Model of Agonist-Stimulated Platelet Aggregation | GLS-409 | - Significantly inhibited ADP- and collagen-stimulated platelet aggregation in vivo. | [7] |
| Canine Model of Coronary Artery Thrombosis | GLS-409 | - Attenuated cyclic flow variations, indicating reduced platelet-mediated thrombosis.[7]- A non-significant 30% increase in bleeding time was observed.[7] | [7] |
| Rabbit Model of Arterial Thrombosis | BMS-884775 (P2Y1 antagonist) vs. Clopidogrel (P2Y12 antagonist) | - BMS-884775 was as effective as clopidogrel in preventing arterial thrombosis.- At comparable antithrombotic doses, BMS-884775 produced approximately 50% less increase in bleeding time compared to clopidogrel. | |
| Mouse Model of Localized Arterial and Venous Thrombosis | P2Y1 deficiency or MRS2179 | - P2Y1-deficient mice and mice treated with MRS2179 showed significantly less arterial thrombosis.- A combination of P2Y1 deficiency and P2Y12 inhibition resulted in a significant additive antithrombotic effect. |
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the mechanisms and methodologies, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing platelet aggregation.
Caption: P2Y1 and P2Y12 receptor signaling pathways in platelets.
Caption: Workflow for in vitro platelet aggregation analysis.
Caption: Synergistic effect of dual P2Y1 and P2Y12 inhibition.
Detailed Experimental Protocols
Light Transmission Aggregometry (LTA)
Objective: To measure platelet aggregation in platelet-rich plasma (PRP) in response to agonists and the inhibitory effects of antagonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]).
-
P2Y1 and/or P2Y12 antagonists.
-
Saline solution.
-
Light transmission aggregometer.
-
Centrifuge.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Sample Preparation: Adjust the platelet count in the PRP if necessary. Place a specific volume of PRP into the aggregometer cuvettes with a magnetic stir bar.
-
Incubation: Add the P2Y1 and/or P2Y12 antagonist or vehicle control to the PRP and incubate for a predetermined time at 37°C with stirring.
-
Aggregation Measurement: Add a platelet agonist to the cuvette to induce aggregation. The aggregometer measures the change in light transmission through the PRP as platelets aggregate.
-
Data Analysis: The extent of aggregation is recorded as the maximum percentage change in light transmission. The inhibitory effect of the antagonists is calculated relative to the vehicle control.
In Vivo Canine Model of Coronary Artery Thrombosis
Objective: To evaluate the antithrombotic efficacy of P2Y1 and P2Y12 antagonists in a model that mimics acute coronary syndromes.
Procedure:
-
Animal Preparation: Anesthetize mongrel dogs and surgically prepare them to expose a segment of the left anterior descending coronary artery.
-
Thrombosis Induction: Induce endothelial injury in the exposed artery segment. Place an external constrictor to create a stenosis, which predisposes the vessel to thrombosis. Thrombosis is often initiated by the local application of thrombin.
-
Monitoring: Monitor coronary blood flow continuously to detect the formation and dissolution of thrombi, which manifest as cyclic flow variations (CFVs).
-
Drug Administration: Administer the P2Y1 and/or P2Y12 antagonist(s) intravenously.
-
Efficacy Assessment: The primary endpoint is the reduction or elimination of CFVs, indicating the prevention of occlusive thrombus formation.
-
Safety Assessment: Measure bleeding time at baseline and after drug administration to assess the hemorrhagic risk.
Conclusion and Future Directions
The dual inhibition of P2Y1 and P2Y12 receptors represents a promising strategy to achieve more potent and potentially safer antiplatelet therapy. The synergistic nature of this approach allows for a more complete blockade of ADP-mediated platelet activation and aggregation. Preclinical studies have demonstrated superior antithrombotic efficacy with a manageable bleeding profile compared to single-receptor antagonism. Further clinical investigation is warranted to translate these promising preclinical findings into novel therapeutic options for patients at high risk of thrombotic events. The development of dual P2Y1/P2Y12 antagonists or the co-administration of selective antagonists could pave the way for a new generation of antiplatelet treatments.
References
- 1. A novel model for evaluating thrombolytic therapy in dogs with ST-elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 4. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A canine coronary artery thrombosis model: application of photochemically induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Towards standardization of in vivo thrombosis studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Positive and Negative Controls for P2Y1 Antagonist Experiments
For researchers, scientists, and drug development professionals, the rigorous validation of P2Y1 receptor antagonists is paramount. This guide provides a comprehensive comparison of commonly used positive and negative controls in P2Y1 antagonist experiments, supported by experimental data and detailed protocols to ensure the accuracy and reproducibility of your findings.
The P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine diphosphate (ADP), plays a crucial role in various physiological processes, most notably in platelet aggregation.[1][2] Consequently, it has emerged as a significant target for the development of novel antithrombotic agents. Effective preclinical evaluation of P2Y1 antagonist candidates necessitates the use of appropriate controls to validate assay performance and interpret results correctly.
Understanding the P2Y1 Signaling Pathway
Activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a well-defined signaling cascade.[3][4] The receptor, coupled to the Gq alpha subunit of the heterotrimeric G protein, activates phospholipase C (PLC).[1][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm, a key event that can be readily measured in various cellular assays.[3][5]
Positive Controls: Ensuring Assay Validity
Positive controls are essential to confirm that the experimental system is functioning as expected and is capable of detecting the desired biological response. In the context of P2Y1 antagonist screening, this involves the use of known agonists to stimulate the receptor and well-characterized antagonists to inhibit this stimulation.
P2Y1 Receptor Agonists
The primary role of an agonist in an antagonist assay is to induce a measurable response that can be subsequently blocked by the test compound.
| Agonist | Receptor Specificity | Typical Concentration | Key Characteristics |
| ADP | P2Y1, P2Y12, P2Y13 | 1-10 µM | Endogenous agonist, potent activator of platelet aggregation.[1][6] |
| 2-MeSADP | Potent P2Y1 agonist | 10-100 nM | Often used in functional assays due to its high potency.[7][8] |
P2Y1 Receptor Antagonists
A known antagonist serves as a benchmark for the potency and efficacy of novel inhibitory compounds.
| Antagonist | Receptor Specificity | IC50 / Ki / KB | Key Characteristics |
| MRS2500 | Highly potent and selective P2Y1 antagonist | IC50: 0.95 nM (ADP-induced platelet aggregation)[1][5]; Ki: 0.78 nM (recombinant human P2Y1)[5] | Widely used as a gold-standard positive control due to its high affinity and selectivity.[7][9][10][11][12][13][14][15] |
| MRS2179 | Selective P2Y1 antagonist | KB: 100 nM; KB: 164 nM (in astrocytoma cells)[3] | A well-characterized competitive antagonist.[5][7][9][13][16] |
Negative Controls: Establishing a Baseline and Specificity
Negative controls are crucial for identifying false-positive results and ensuring that the observed effects are specific to the inhibition of the P2Y1 receptor.
| Control Type | Purpose | Examples |
| Vehicle Control | To account for any effects of the solvent used to dissolve the test compound. | The same solvent (e.g., DMSO, saline) used for the antagonist, at the same final concentration. |
| Non-selective Antagonist | To demonstrate the broader effects of purinergic receptor blockade and to differentiate from P2Y1-specific effects. | Suramin : A non-selective P2 purinergic antagonist.[17][18][19][20] |
| Inactive Compound/Cell Line | To confirm that the observed effect is dependent on the specific target. | A structurally similar but inactive molecule; a cell line not expressing the P2Y1 receptor (e.g., mock-transfected cells).[9][16] |
Experimental Workflows and Protocols
The following section outlines common experimental workflows and provides detailed protocols for key assays used in the evaluation of P2Y1 antagonists.
Platelet Aggregation Assay
This assay directly measures the primary physiological function of P2Y1 in platelets.
Protocol:
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[11]
-
Adjust Platelet Count: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.[11]
-
Pre-incubation: In an aggregometer cuvette, pre-warm the PRP to 37°C. Add the test antagonist, positive control antagonist (e.g., MRS2500), or vehicle control and incubate for a specified time (e.g., 2-5 minutes) with stirring.
-
Initiate Aggregation: Add a P2Y1 agonist (e.g., ADP at a final concentration of 5-10 µM) to induce platelet aggregation.[1]
-
Data Recording: Monitor the change in light transmittance for 3-5 minutes. The percentage of inhibition is calculated relative to the vehicle control.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation and is suitable for high-throughput screening.
Protocol:
-
Cell Culture: Plate cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.[9][18]
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffer, typically for 30-60 minutes at 37°C.[17][21]
-
Pre-incubation with Antagonist: Wash the cells to remove excess dye. Add the test antagonist, positive control antagonist (e.g., MRS2179), or vehicle control and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a P2Y1 agonist (e.g., 2-MeSADP) and immediately measure the change in fluorescence intensity over time.[18]
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium transient, and an IC50 value can be calculated from the dose-response curve.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the P2Y1 receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the P2Y1 receptor (e.g., Sf9 insect cells).[9][20]
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a P2Y1-selective radioligand (e.g., [³²P]MRS2500 or [³H]MRS2279) and varying concentrations of the unlabeled test compound or positive control antagonist.[9][20]
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 30-60 minutes at 4°C or room temperature).[20]
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibitor constant (Ki) of the test compound can be calculated.
By employing a robust set of positive and negative controls and following well-defined experimental protocols, researchers can confidently assess the potency, selectivity, and mechanism of action of novel P2Y1 receptor antagonists, paving the way for the development of new therapeutic agents.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling of the human P2Y1 receptor measured by a yeast growth assay with comparisons to assays of phospholipase C and calcium mobilization in 1321N1 human astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP increases intracellular calcium in supraoptic neurons by activation of both P2X and P2Y purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Nucleoside triphosphates inhibit ADP, collagen, and epinephrine-induced platelet aggregation: role of P2Y₁ and P2Y₁₂ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. P2Y1R silencing in Astrocytes Protected Neuroinflammation and Cognitive Decline in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Unveiling the Selectivity of MRS2179: A Comparative Guide for P2Y Receptor Research
For researchers navigating the intricate landscape of purinergic signaling, the selection of a specific antagonist is a critical step in isolating the roles of individual P2Y receptor subtypes. This guide provides a comprehensive comparison of the cross-reactivity of the widely used P2Y1 receptor antagonist, MRS2179, with other P2Y receptor family members. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Selectivity Profile of MRS2179 Across P2Y Receptors
MRS2179 is a potent and competitive antagonist of the P2Y1 receptor, with a reported equilibrium dissociation constant (Ki) in the range of 84 to 100 nM.[1][2] Its utility as a selective tool, however, is contingent on its activity, or lack thereof, at other P2Y receptor subtypes. The following table summarizes the available quantitative data on the cross-reactivity of MRS2179 with various P2Y and P2X receptors.
| Receptor Subtype | Agonist | Antagonist Activity of MRS2179 | Fold Selectivity vs. P2Y1 |
| P2Y1 | ADP, 2MeSADP | Ki = 84 - 100 nM [1][2] | - |
| P2Y2 | UTP, ATP | Selective over this receptor | >100 |
| P2Y4 | UTP | Selective over this receptor | >100 |
| P2Y6 | UDP | Selective over this receptor | >100 |
| P2Y11 | ATP | No antagonism of agonist-induced calcium increase[3] | >1000 |
| P2Y12 | ADP | No effect on adenylyl cyclase inhibition[4] | >1000 |
| P2Y13 | ADP | No antagonism observed up to 100 µM[5] | >1000 |
| P2Y14 | UDP-glucose | No significant activity reported | - |
| P2X1 | ATP | IC50 = 1.15 µM | ~12-14 |
| P2X3 | ATP | IC50 = 12.9 µM | ~129-154 |
Note: Fold selectivity is estimated based on a P2Y1 Ki of 100 nM. A higher value indicates greater selectivity for P2Y1.
Experimental Methodologies for Determining Antagonist Selectivity
The selectivity of MRS2179 has been primarily determined through two key experimental approaches: radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Binding Assays
These assays directly measure the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay for P2Y1 Receptor
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target P2Y receptor subtype.
-
Radioligand: A radiolabeled antagonist with high affinity for the P2Y1 receptor, such as [3H]MRS2279, is utilized.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled antagonist (e.g., MRS2179).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation. For Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11), a common readout is the mobilization of intracellular calcium. For Gi-coupled receptors (P2Y12, P2Y13, P2Y14), adenylyl cyclase inhibition assays are often employed.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Cells expressing the P2Y receptor of interest are seeded in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (MRS2179) or vehicle.
-
Agonist Stimulation: A specific agonist for the target P2Y receptor is added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the P2Y1 receptor signaling pathway and the general workflow for assessing antagonist cross-reactivity.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Cross-Reactivity Assessment.
References
- 1. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 2. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of P2Y1 Antagonism: A Comparative Guide to Novel Inhibitors
For researchers and drug development professionals, the P2Y1 receptor presents a compelling target for antiplatelet therapies. This guide provides a comprehensive evaluation of novel P2Y1 antagonists, comparing their efficacy with established alternatives through experimental data. Detailed methodologies for key assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this evolving field.
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a pivotal role in the initial stages of platelet activation and aggregation.[1][2] Its inhibition offers a promising strategy for the development of antithrombotic agents with a potentially wider therapeutic window and reduced bleeding risk compared to existing antiplatelet drugs that primarily target the P2Y12 receptor.[3] In recent years, a diverse array of novel P2Y1 antagonists, spanning from traditional nucleotide analogues to innovative non-nucleotide small molecules, has emerged from discovery pipelines. This guide aims to provide a comparative analysis of these next-generation inhibitors, offering a valuable resource for the scientific community.
Comparative Efficacy of P2Y1 Antagonists
The therapeutic potential of a P2Y1 antagonist is defined by its potency, selectivity, and in vivo efficacy. The following tables summarize the available quantitative data for a selection of established and novel P2Y1 antagonists, allowing for a direct comparison of their performance in key preclinical assays.
In Vitro Potency: Receptor Binding and Functional Inhibition
The potency of P2Y1 antagonists is typically determined through radioligand binding assays (measuring the inhibition constant, Ki) and functional assays that measure the inhibition of ADP-induced downstream signaling, such as intracellular calcium mobilization or platelet aggregation (measuring the half-maximal inhibitory concentration, IC50, or the antagonist affinity constant, pA2).
| Compound | Type | Target Species | Assay | Potency (Ki) | Potency (IC50/pA2) | Reference(s) |
| MRS2179 | Nucleotide Analogue | Human | Radioligand Binding ([3H]MRS2279) | 84 nM | [4] | |
| Turkey | Inositol Phosphate Accumulation | pKB = 6.99 | [5] | |||
| MRS2279 | Nucleotide Analogue | Human | Radioligand Binding ([3H]MRS2279) | 13 nM | [4] | |
| MRS2500 | Nucleotide Analogue | Human | Radioligand Binding | 0.78 nM | [6] | |
| Human | ADP-induced Platelet Aggregation | 0.95 nM | [6] | |||
| BPTU | Non-Nucleotide | Human | Membrane Binding | 6 nM | [4] | |
| Human | ADP-induced Platelet Aggregation | 2.1 µM | [4] | |||
| Compound 1e | Nucleotide Analogue | Human | ADP-induced Platelet Aggregation | pA2 = 7.11 | [7] | |
| Benzimidazole Sulfonylurea (1h) | Non-Nucleotide | Turkey | Calcium Mobilization | 0.19 µM | [8] |
Table 1: In Vitro Potency of Selected P2Y1 Antagonists. This table presents the binding affinity (Ki) and functional inhibitory potency (IC50 or pA2) of several key P2Y1 antagonists. Lower values indicate higher potency.
Selectivity Profile
An ideal P2Y1 antagonist should exhibit high selectivity for its target receptor over other P2Y subtypes to minimize off-target effects. The selectivity of novel compounds is a critical aspect of their preclinical evaluation.
| Compound | P2Y1 IC50/Ki | Selectivity vs. P2Y2 | Selectivity vs. P2Y4 | Selectivity vs. P2Y6 | Selectivity vs. P2Y12 | Reference(s) |
| MRS2179 | 84 nM (Ki) | Inactive | Inactive | Inactive | - | [9] |
| MRS2500 | 0.78 nM (Ki) | >10,000-fold | >10,000-fold | >10,000-fold | >10,000-fold | [6] |
| Compound 7 | 2.6 µM (IC50) | Not Supplied | Not Supplied | Not Supplied | 148.9 µM (IC50) | [4] |
| Benzimidazole Sulfonylureas (1a-y) | 0.19 µM (IC50 for 1h) | Evaluated, specific data not provided for all | Evaluated, specific data not provided for all | Evaluated, specific data not provided for all | Not Supplied | [8] |
Table 2: Selectivity Profiles of P2Y1 Antagonists. This table highlights the selectivity of various antagonists for the P2Y1 receptor over other P2Y receptor subtypes. Higher fold selectivity indicates a more specific compound.
In Vivo Efficacy: Antithrombotic Effects and Bleeding Risk
The ultimate measure of a P2Y1 antagonist's therapeutic potential lies in its ability to prevent thrombosis in vivo without significantly increasing the risk of bleeding.
| Compound | Animal Model | Thrombosis Model | Key Findings | Bleeding Risk | Reference(s) |
| MRS2179 | Mouse | Collagen/Epinephrine-induced Thromboembolism | Increased resistance to thromboembolism. | - | [8] |
| Mouse | Ferric Chloride-induced Arterial Thrombosis | Significantly increased time to thrombus formation. | - | [8] | |
| Compound 7 (prodrug 7a) | Rat | Ferric Chloride-induced Arterial Thrombosis | Antithrombotic efficacy comparable to ticagrelor. | Reduced bleeding risk in a rat tail bleeding model. | [4] |
| EL2Vac (Vaccine) | Mouse | Thrombosis Model | Significant delay in occlusion time. | Did not appear to prolong tail bleeding time. | [10] |
Table 3: In Vivo Efficacy of P2Y1 Antagonists. This table summarizes the antithrombotic effects and associated bleeding risks of selected P2Y1 antagonists in various animal models.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
P2Y1 Receptor Binding Assay
This assay determines the affinity of a test compound for the P2Y1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor.
-
Radioligand (e.g., [3H]MRS2279).
-
Test compounds (novel P2Y1 antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 100 mM NaCl, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate the P2Y1 receptor-expressing membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value of the test compound from the competition binding data using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a test compound to inhibit platelet aggregation induced by the P2Y1 receptor agonist, ADP.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
ADP solution.
-
Test compounds (novel P2Y1 antagonists).
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with either a vehicle control or varying concentrations of the test compound at 37°C.
-
Add ADP to the PRP to induce platelet aggregation.
-
Monitor the change in light transmission through the PRP using a platelet aggregometer.
-
Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the maximal ADP-induced aggregation.
Intracellular Calcium Mobilization Assay
This assay assesses the functional antagonism of the P2Y1 receptor by measuring the inhibition of ADP-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the human P2Y1 receptor (e.g., HEK293 or 1321N1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ADP solution.
-
Test compounds (novel P2Y1 antagonists).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Load the P2Y1-expressing cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with either a vehicle control or varying concentrations of the test compound.
-
Measure the baseline fluorescence.
-
Inject ADP into the wells to stimulate the P2Y1 receptor.
-
Monitor the change in fluorescence over time using a fluorescence plate reader.
-
Calculate the IC50 value of the test compound based on the inhibition of the ADP-induced calcium response.
Visualizing the Molecular Landscape
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y1 Antagonist Evaluation.
References
- 1. P2Y1 antagonists: combining receptor-based modeling and QSAR for a quantitative prediction of the biological activity based on consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xenotech.com [xenotech.com]
- 5. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antithrombotic efficacy and bleeding risks of vaccine-induced immune thrombotic thrombocytopenia treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Pharmacological Characterization of a Novel Antithrombotic P2Y1 Receptor-Based Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleotide and Non-Nucleotide P2Y1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation.[1][2] Its involvement in thrombosis has made it a significant target for the development of novel antithrombotic agents. Antagonists of the P2Y1 receptor can be broadly categorized into two main classes: nucleotide and non-nucleotide compounds. This guide provides an objective comparison of these two classes, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies and to inform drug development strategies.
Performance Comparison: Nucleotide vs. Non-Nucleotide Antagonists
The fundamental difference between these two classes lies in their chemical structure, which in turn dictates their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Nucleotide antagonists are structurally related to the endogenous agonist ADP, while non-nucleotide antagonists are chemically diverse compounds identified through high-throughput screening and medicinal chemistry efforts.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative compounds from each class.
Table 1: Potency of P2Y1 Antagonists
| Compound | Class | Assay Type | Species | Potency (Ki) | Potency (IC50) | Potency (pKB) |
| MRS2500 | Nucleotide | Radioligand Binding (hP2Y1R) | Human | 0.78 nM[4][5] | - | - |
| Platelet Aggregation (ADP-induced) | Human | - | 0.95 nM[4][6] | - | ||
| EFS-induced relaxation | Rat | - | 16.5 nM[7] | - | ||
| MRS2179 | Nucleotide | Radioligand Binding ([33P]MRS2179) | Human | 109 nM[2][8] | - | - |
| EFS-induced relaxation | Rat | - | 3.5 µM[7] | - | ||
| Inositol Phosphate Hydrolysis | Turkey | - | - | 6.99[9] | ||
| BPTU | Non-nucleotide | Radioligand Binding (hP2Y1R) | Human | 6 nM[3] | - | - |
| Platelet Aggregation (ADP-induced, hPRP) | Human | - | 2.1 µM[3] | - | ||
| EFS-induced fIJP inhibition | Rat | - | 0.3 µM[10] | - | ||
| EFS-induced fIJP inhibition | Mouse | - | 0.06 µM[10] | - |
Table 2: Selectivity Profile of P2Y1 Antagonists
| Compound | Class | Selectivity for P2Y1 vs. Other P2Y Receptors |
| MRS2500 | Nucleotide | Highly selective for P2Y1 over P2Y12 and P2Y13 (>10,000-fold) and inactive at P2Y2, P2Y4, P2Y6, and P2Y11.[4][9] |
| MRS2179 | Nucleotide | Selective for P2Y1 over P2X1, P2X3, P2Y2, P2Y4, and P2Y6.[11] |
| BPTU | Non-nucleotide | Allosteric antagonist binding to a site distinct from the nucleotide binding pocket, suggesting a different selectivity profile. Specific selectivity data against a broad panel of P2Y receptors is not extensively published.[12][13] |
Table 3: Pharmacokinetic Properties of P2Y1 Antagonists
| Compound | Class | Oral Bioavailability | Half-life (t1/2) | Key Considerations |
| MRS2500 | Nucleotide | Expected to be very low due to charged phosphate groups.[3] | Short in vivo due to rapid hydrolysis by ectonucleotidases.[3] | Prone to rapid degradation in biological fluids, limiting in vivo applications without modifications.[3] |
| MRS2179 | Nucleotide | Expected to be very low.[1] | Very transient effect in vivo.[14] | Rapid in vivo metabolism limits its utility for prolonged studies.[1] |
| BPTU | Non-nucleotide | Poor (F = 18% in rats).[3] | Not explicitly stated, but poor bioavailability is a limiting factor. | Poor aqueous solubility and low bioavailability have hindered its further development.[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the P2Y1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or COS-7 cells).
-
Test compounds (nucleotide or non-nucleotide antagonists).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a P2Y1 agonist.
-
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 or 1321N1 astrocytoma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2Y1 agonist (e.g., ADP or 2-MeSADP).
-
Test compounds (antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader.
-
-
Protocol:
-
Culture the cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of a P2Y1 agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).
-
Platelet Aggregation Assay
This assay directly assesses the anti-platelet activity of the P2Y1 antagonists.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
P2Y1 agonist (e.g., ADP).
-
Test compounds (antagonists).
-
Aggregometer.
-
-
Protocol:
-
Prepare PRP by centrifuging citrated whole blood at a low speed.
-
Pre-incubate the PRP with varying concentrations of the test antagonist in an aggregometer cuvette at 37°C with stirring.
-
Add a submaximal concentration of ADP (e.g., 2-10 µM) to induce platelet aggregation.[16][17]
-
Monitor the change in light transmission through the PRP over time as a measure of platelet aggregation.
-
Determine the concentration of the antagonist that inhibits 50% of the ADP-induced platelet aggregation (IC50).
-
Conclusion
Both nucleotide and non-nucleotide P2Y1 antagonists have proven to be valuable tools for studying the role of the P2Y1 receptor and as starting points for the development of antithrombotic drugs.
-
Nucleotide antagonists , such as MRS2500, offer high potency and selectivity for the P2Y1 receptor. However, their inherent instability in vivo and poor oral bioavailability, due to their charged phosphate groups, are significant drawbacks for therapeutic applications.[3] They remain excellent pharmacological probes for in vitro studies.
-
Non-nucleotide antagonists , like BPTU, have the advantage of better drug-like properties, including the potential for oral bioavailability.[3] However, the identified compounds so far have faced challenges with potency in functional assays, aqueous solubility, and overall pharmacokinetic profiles.[3] The discovery of an allosteric binding site for BPTU opens up new avenues for designing antagonists with potentially improved properties.[13]
The choice between a nucleotide and a non-nucleotide P2Y1 antagonist will depend on the specific research question and experimental setup. For in vitro studies requiring high potency and selectivity, nucleotide analogs are often the preferred choice. For in vivo studies and drug development efforts, the focus remains on optimizing non-nucleotide antagonists to achieve a better balance of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing non-nucleotide antagonists with improved oral bioavailability and metabolic stability, potentially targeting the allosteric site, to translate the therapeutic potential of P2Y1 antagonism into clinical reality.
References
- 1. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. rndsystems.com [rndsystems.com]
- 13. BPTU | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 14. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diagnostica.cz [diagnostica.cz]
- 17. aggredyne.com [aggredyne.com]
A Head-to-Head Comparison of P2Y1 Inhibitors: MRS2179, MRS2500, and BPTU
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a pivotal role in platelet aggregation and thrombosis. Its inhibition represents a promising therapeutic strategy for the prevention of cardiovascular events. This guide provides a detailed head-to-head comparison of three prominent P2Y1 inhibitors: MRS2179, MRS2500, and BPTU, focusing on their mechanism of action, potency, selectivity, and the experimental data supporting their characterization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for MRS2179, MRS2500, and BPTU, providing a snapshot of their relative potencies. It is crucial to note that these values are highly dependent on the specific experimental conditions, including the assay type, cell system, and agonist concentration used.
| Inhibitor | Type | Target | Assay | Potency (IC50/Ki/Kb/EC50) | Species | Reference |
| MRS2179 | Competitive Antagonist | P2Y1 Receptor | Radioligand Binding ([33P]MRS2179) | Kd = 109 ± 18 nM | Human (Washed Platelets) | [1] |
| Radioligand Binding ([3H]MRS2279) | Ki = 84 nM | Human (Recombinant) | [2] | |||
| Platelet Aggregation (ADP-induced) | - | Human (Washed Platelets) | [3] | |||
| Calcium Mobilization (ADP-induced) | - | Human (Washed Platelets) | [3] | |||
| MRS2500 | Competitive Antagonist | P2Y1 Receptor | Radioligand Binding ([32P]MRS2500) | KD = 1.2 nM | Human (Recombinant) | [4] |
| Radioligand Binding ([3H]MRS2279) | Ki = 0.8 nM | Human (Recombinant) | [4] | |||
| Platelet Aggregation (10 µM ADP) | IC50 = 0.95 nM | Human (Washed Platelets) | [3] | |||
| BPTU | Allosteric Antagonist | P2Y1 Receptor | Inhibition of spontaneous motility (EFS-induced) | EC50 = 0.3 µM | Rat (Colon) | [5] |
| Inhibition of spontaneous motility (EFS-induced) | EC50 = 0.06 µM | Mouse (Colon) | [5] |
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, it is essential to visualize the underlying biological processes and experimental setups.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by ADP, it initiates a cascade of intracellular events leading to platelet shape change and aggregation.
Experimental Workflow: Platelet Aggregation Assay
A common method to assess the efficacy of P2Y1 inhibitors is the light transmission aggregometry (LTA) using platelet-rich plasma (PRP).[6][7][8] This workflow illustrates the key steps involved in such an assay.
Detailed Experimental Protocols
Objective comparison of inhibitors requires a thorough understanding of the methodologies used to generate the data. Below are detailed protocols for key experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a P2Y1 inhibitor to block ADP-induced platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.[8]
-
PRP and PPP Preparation:
-
Aggregation Measurement:
-
A specialized aggregometer is used, which measures the change in light transmission through a stirred suspension of platelets at 37°C.[7]
-
The instrument is calibrated with PPP to set the 100% transmission baseline.[8]
-
PRP is placed in a cuvette with a stir bar.
-
The P2Y1 inhibitor at various concentrations or a vehicle control is added to the PRP and incubated for a specified time.
-
Platelet aggregation is initiated by adding a specific concentration of ADP (e.g., 10 µM).[3]
-
The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[7]
-
-
Data Analysis: The extent of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to the control. The IC50 value, the concentration of inhibitor required to reduce the maximal aggregation by 50%, is then determined.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of a P2Y1 inhibitor to the P2Y1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 insect cells or human platelets) are prepared.[1][9]
-
Binding Reaction:
-
The membranes are incubated with a radiolabeled P2Y1 antagonist (e.g., [33P]MRS2179 or [32P]MRS2500) at a fixed concentration.[1][4]
-
Increasing concentrations of the unlabeled test inhibitor are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation. For direct binding assays with a radiolabeled inhibitor, the Kd is determined by saturation binding analysis.[4]
-
Calcium Mobilization Assay
Objective: To measure the ability of a P2Y1 inhibitor to block the ADP-induced increase in intracellular calcium concentration.
Methodology:
-
Cell Loading: Platelets or cells expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4.[10][11][12][13]
-
Fluorescence Measurement:
-
The cells are placed in a fluorometer or a fluorescence plate reader.
-
The baseline fluorescence is measured.
-
The P2Y1 inhibitor at various concentrations or a vehicle control is added to the cells.
-
The cells are then stimulated with ADP to induce calcium mobilization.
-
-
Data Acquisition: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to provide a more accurate quantification of calcium levels.[11][12]
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the peak calcium response in the presence of the inhibitor to the control. The IC50 value is then calculated.
Head-to-Head Comparison
MRS2179 is a competitive antagonist of the P2Y1 receptor.[14] It has been shown to inhibit ADP-induced platelet shape change, aggregation, and calcium mobilization.[1] While effective, its potency is lower compared to MRS2500.
MRS2500 is a highly potent and selective competitive antagonist of the P2Y1 receptor.[15] It exhibits significantly higher affinity for the P2Y1 receptor than MRS2179, as evidenced by its nanomolar Ki and IC50 values.[3][4] Structural studies have revealed that MRS2500 binds within the transmembrane helical bundle of the P2Y1 receptor.[16]
BPTU is a non-nucleotide, allosteric antagonist of the P2Y1 receptor.[17] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ADP), BPTU binds to a distinct allosteric site on the external surface of the receptor, at the interface with the lipid bilayer.[15][16] This different binding mode results in a non-competitive antagonism, where BPTU can inhibit receptor function without directly competing with ADP for its binding site. This can lead to a ceiling effect on its inhibitory activity, which may offer a better safety profile by reducing the risk of excessive bleeding.[17]
Conclusion
The choice of a P2Y1 inhibitor for research or therapeutic development depends on the specific application. MRS2500 stands out for its exceptional potency and is an excellent tool for in vitro and in vivo studies where strong and selective P2Y1 blockade is required. MRS2179 , while less potent, has been instrumental in the initial characterization of the P2Y1 receptor and its role in thrombosis. BPTU , with its unique allosteric mechanism of action, offers a differentiated pharmacological profile that may translate into a safer antithrombotic agent by modulating rather than completely blocking receptor activity. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting experiments aimed at further characterizing these and other P2Y1 inhibitors.
References
- 1. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. plateletservices.com [plateletservices.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Update of P2Y receptor pharmacology: IUPHAR Review 27 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating P2Y1 Antagonist Activity in Primary Cells: A Comparative Guide
For researchers in pharmacology, neuroscience, and hematology, validating the activity of P2Y1 receptor antagonists in primary cells is a critical step in drug discovery and the study of purinergic signaling. This guide provides a comparative overview of common P2Y1 antagonists, detailing their performance in primary cell-based assays and outlining the experimental protocols for their validation.
Overview of P2Y1 Receptor Signaling
The P2Y1 receptor is a G protein-coupled receptor (GPCR) primarily activated by adenosine diphosphate (ADP).[1][2][3] Its activation is crucial in various physiological processes, most notably platelet aggregation and neurotransmission.[3][4] Upon ADP binding, the P2Y1 receptor couples to the Gq alpha subunit, initiating a downstream signaling cascade.[1][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, which is a hallmark of P2Y1 activation.[1][3][4]
Comparison of P2Y1 Antagonists
Several antagonists have been developed to selectively inhibit the P2Y1 receptor. The most widely used and characterized are MRS2500 and BPTU. MRS2500 is a potent, selective, and stable competitive antagonist, while BPTU acts as a non-nucleotide allosteric antagonist.[2][6][7] Other notable antagonists include MRS2179 and MRS2279, which have also been shown to act as inverse agonists by reducing the constitutive activity of the P2Y1 receptor.[8]
The following table summarizes the quantitative data for these antagonists from various studies.
| Antagonist | Target Primary Cell | Assay | Potency (IC50 / KB) | Reference |
| MRS2500 | Human Platelets | ADP-induced Aggregation | IC50: 0.95 nM | [9] |
| Human Platelets | Ca2+ Mobilization | Potent Inhibition | [10] | |
| Cynomolgus Monkey | Carotid Artery Thrombosis | 57-88% thrombus reduction | [11][12] | |
| 1321N1 Astrocytoma | IP-1 Production (vs. 2MeSADP) | KB: 0.86 nM | [13] | |
| BPTU | Hippocampal Neurons | AnkyrinG Accumulation | Effective at 5-20 nM | [7] |
| 1321N1 Astrocytoma | IP-1 Production (vs. 2MeSADP) | KB: 6.83 nM | [13] | |
| MRS2179 | Human Platelets | ADP-induced Aggregation | IC50: 330 nM | [9] |
| HEK293T Cells | Constitutive Gαq Activity | Inverse Agonist | [8] | |
| MRS2279 | Human Platelets | Radioligand Binding ([3H]MRS2279) | Ki: 52 nM | [9][10] |
| HEK293T Cells | Constitutive Gαq Activity | Inverse Agonist | [8] |
Experimental Protocols for Antagonist Validation
Validating the efficacy and selectivity of a P2Y1 antagonist requires a series of well-defined experiments in primary cells. Below are detailed protocols for key assays.
Platelet Aggregation Assay (Ex Vivo)
This assay directly measures the functional consequence of P2Y1 inhibition on its most well-characterized cellular response.
Protocol:
-
Blood Collection: Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., hirudin).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to separate the PRP.
-
Incubation with Antagonist: Pre-incubate the PRP with various concentrations of the P2Y1 antagonist (or vehicle control) for a specified time (e.g., 20 minutes).
-
Induction of Aggregation: Add a P2Y1 agonist, typically ADP, to the PRP to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission through the PRP sample over time using a platelet aggregometer. Increased light transmission corresponds to increased platelet aggregation.
-
Data Analysis: Calculate the percentage inhibition of aggregation at each antagonist concentration compared to the vehicle control to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay quantifies the inhibition of the primary downstream signal of P2Y1 activation.
Protocol:
-
Cell Preparation: Isolate primary cells (e.g., platelets or neurons) and resuspend them in a suitable buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Treatment: Add the P2Y1 antagonist at various concentrations to the dye-loaded cells and incubate.
-
Agonist Stimulation: Add a P2Y1 agonist (e.g., ADP or 2-MeSADP) to trigger calcium release.
-
Fluorescence Measurement: Measure the change in intracellular fluorescence using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[14]
-
Data Analysis: Quantify the peak fluorescence intensity in the presence of the antagonist relative to the control to assess the level of inhibition.
Radioligand Binding Assay
This assay determines the affinity of an antagonist for the P2Y1 receptor by measuring its ability to displace a radiolabeled ligand.[5]
Protocol:
-
Membrane Preparation: Prepare cell membranes from primary cells or cell lines overexpressing the human P2Y1 receptor.[10]
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279) and varying concentrations of the unlabeled test antagonist.[10]
-
Separation: Separate the bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test antagonist to calculate the Ki (inhibitory constant).
The validation of P2Y1 antagonist activity in primary cells is a multifaceted process that provides crucial insights into the compound's therapeutic potential. By employing a combination of functional assays, such as platelet aggregometry and calcium mobilization, alongside direct binding assays, researchers can build a comprehensive profile of antagonist efficacy and selectivity. The data and protocols presented in this guide offer a framework for the objective comparison and rigorous validation of novel P2Y1 inhibitors.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 5. benchchem.com [benchchem.com]
- 6. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y1 Purinergic Receptor Modulate Axon Initial Segment Initial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Reversibility of P2Y1 Antagonist Binding
For Researchers, Scientists, and Drug Development Professionals
The purinergic P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), is a key player in platelet aggregation and thrombus formation. Its role in initiating platelet shape change and aggregation makes it a compelling target for antithrombotic therapies. A critical characteristic influencing the clinical utility and safety profile of any P2Y1 antagonist is the reversibility of its binding to the receptor. This guide provides a comparative overview of methods to assess binding reversibility, quantitative data for select antagonists, and detailed experimental protocols.
The Importance of Reversible Binding
The duration of a drug's effect is intrinsically linked to its binding kinetics.
-
Reversible Antagonists: These antagonists bind to and dissociate from the receptor, allowing for physiological function to be restored as the drug is cleared from circulation. This characteristic is often desirable in antithrombotic agents, as it may offer a better balance between therapeutic efficacy and bleeding risk, providing more precise pharmacological control. The effects of reversible antagonists can be more readily managed in clinical situations requiring cessation of treatment, such as emergency surgery.
-
Irreversible Antagonists: These agents, often forming covalent bonds or dissociating extremely slowly, lead to a prolonged, and sometimes permanent, inhibition of the receptor for the lifespan of the platelet. While effective, this can increase the risk of bleeding complications, as platelet function only recovers as new platelets are produced. The clinical experience with irreversible P2Y12 antagonists like clopidogrel highlights the importance of this distinction[1][2].
Comparing P2Y1 Antagonists: Binding Characteristics
The reversibility of P2Y1 antagonists can be quantified through various experimental assays. Competitive antagonists, by definition, bind reversibly to the same site as the endogenous agonist. The data below summarizes the characteristics of several well-studied P2Y1 antagonists, all of which exhibit reversible binding profiles.
| Antagonist | Binding Type | Key Quantitative Data | Assay Method | Reference(s) |
| MRS2279 | Competitive, Reversible | k_off: 0.72 min⁻¹K_d: 8 nM (Equilibrium)K_d: 10 nM (Kinetic)K_i: 13 nM | Kinetic Radioligand Binding ([³H]MRS2279) on Sf9 cell membranes expressing human P2Y1R. | [3][4] |
| MRS2179 | Competitive, Reversible | K_B: 100 nMK_i: 84 nM | Functional AssaysCompetition Radioligand Binding ([³H]MRS2279) | [4][5] |
| MRS2500 | Competitive, Reversible | K_i: 0.78 - 1.2 nMIC₅₀: 0.95 nM (Platelet Aggregation) | Competition Radioligand Binding ([¹²⁵I]MRS2500)Functional Assays | [6][7][8] |
| GLS-409 | Reversible (Dual P2Y1/P2Y12) | Rapid recovery of platelet reactivity after washout. | Functional Washout Assay (Flow Cytometry on human platelets) | [9][10][11] |
Table 1: Comparative data for select reversible P2Y1 antagonists. k_off (dissociation rate constant), K_d (equilibrium dissociation constant), K_i (inhibition constant), and K_B (equilibrium dissociation constant for an antagonist determined by functional studies) are key parameters in assessing binding.
Visualizing Key Concepts and Pathways
To better understand the context of P2Y1 antagonist action, the following diagrams illustrate the receptor's signaling pathway and the experimental logic for assessing reversibility.
Caption: P2Y1 receptor signaling cascade.
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRS 2179 tetrasodium salt | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLS-409, an Antagonist of Both P2Y1 and P2Y12, Potently Inhibits Canine Coronary Artery Thrombosis and Reversibly Inhibits Human Platelet Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of P2Y1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation.[1] Its role in thrombosis has made it an attractive target for the development of novel antithrombotic agents.[2][3] This guide provides a comparative overview of the structure-activity relationships (SAR) of major classes of P2Y1 antagonists, presenting key experimental data in a structured format, detailing common experimental protocols, and visualizing essential pathways and workflows.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor, preferentially by ADP, initiates a signaling cascade through its coupling to Gq proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] In platelets, this signaling cascade results in shape change and initiates aggregation.[6]
Caption: P2Y1 receptor signaling cascade leading to platelet aggregation.
Comparative Analysis of P2Y1 Antagonists
P2Y1 antagonists can be broadly categorized into two main classes: nucleotide analogues and non-nucleotide compounds. Each class possesses distinct structural features that dictate its potency, selectivity, and pharmacokinetic properties.
Nucleotide Analogues
Initial efforts to develop P2Y1 antagonists focused on modifying the endogenous agonist, ADP.[7] Key SAR insights for this class include:
-
Phosphate Chain: Conversion of the 5'-diphosphate of agonists into bisphosphate antagonists was a critical discovery. The presence of two phosphate groups is crucial for antagonist activity.[4][8]
-
Ribose Moiety: Modifications to the ribose ring, particularly creating conformationally constrained analogues, have yielded highly potent and selective antagonists.[4] The North (N)-conformation of the ribose-like ring is preferred for high affinity at the P2Y1 receptor for both agonists and antagonists.[9] For instance, the introduction of a (N)-methanocarba ring system led to the development of MRS2500, a potent and selective antagonist with sub-nanomolar affinity.[9][10]
-
Purine Ring: Substitutions at the 2-position and N6-position of the adenine base have been explored to enhance potency and selectivity. For example, an N6-methyl group is often found in potent antagonists like MRS2179 and MRS2500.[8]
| Compound | Chemical Class | Potency (IC50 / Ki) | Selectivity Profile | Key Structural Features |
| MRS2179 | Adenosine 3',5'-Bisphosphate | IC50: 100 nM[4] | Selective for P2Y1 | N6-methyl-2'-deoxyadenosine with two phosphate groups[8] |
| MRS2500 | (N)-Methanocarba Analogue | Ki: 0.78 nM[10] | Highly selective for P2Y1 vs other P2Y subtypes | (N)-methanocarba constrained ring, 2-Iodo, N6-methyladenosine, 3',5'-bisphosphate[10] |
| Compound 7 | Acyclic Adenosine Analogue | IC50: 0.48 µM[11] | P2Y1 antagonist | 2-chloro-N6-methyladenine with a branched aliphatic bisphosphate chain[11] |
Non-Nucleotide Antagonists
To overcome the inherent limitations of nucleotide-based drugs (e.g., poor oral bioavailability and rapid metabolism), significant research has focused on developing non-nucleotide antagonists.[8] These compounds are structurally diverse.
-
Diaryl Ureas: BPTU was identified as a potent and selective non-nucleotide P2Y1 antagonist. However, it suffered from poor aqueous solubility and low bioavailability.[3][7]
-
Benzimidazole Sulfonylureas: More recently, a series of benzimidazole derived sulfonylureas has been synthesized, with some compounds showing potent P2Y1 inhibitory activity and an improved solubility profile compared to earlier non-nucleotide antagonists.[3][12] For example, derivative 1h from this class showed an IC50 of 0.19 µM.[3][12]
-
Other Scaffolds: Various other chemical scaffolds have been investigated, including pyridoxal phosphate derivatives like PPADS, which are generally non-selective, and suramin analogues.[1][4]
| Compound | Chemical Class | Potency (IC50 / Ki) | Selectivity Profile | Key Structural Features |
| BPTU | Diaryl Urea | Ki: 6 nM (binding); IC50: 2.1 µM (platelet aggregation)[7] | Selective for P2Y1 | N,N'-disubstituted urea core with tert-butylphenoxy and trifluoromethoxyphenyl groups[3] |
| Compound 1h | Benzimidazole Sulfonylurea | IC50: 0.19 µM[12] | Moderate to excellent inhibition of P2Y1 | Benzimidazole core linked to a sulfonylurea moiety[12] |
| PPADS | Pyridoxal Phosphate Derivative | pA2: 5.2[13] | Non-selective P2 antagonist[4] | Pyridoxal phosphate core with an azophenyl disulfonate group[1] |
Key Experimental Protocols
The characterization of P2Y1 antagonists relies on a suite of in vitro assays to determine their potency, selectivity, and mechanism of action.
General Experimental Workflow for Antagonist Evaluation
Caption: General workflow for the evaluation of P2Y1 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the P2Y1 receptor, allowing for the determination of the inhibitor constant (Ki).
-
Objective: Determine the binding affinity (Ki) of test compounds.
-
Materials:
-
Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells).[5]
-
Radioligand: e.g., [³H]MRS2279 or [³²P]MRS2500.[8]
-
Test Compounds: Serial dilutions.
-
Assay Buffer: e.g., 15 mM HEPES, 145 mM KCl, 5 mM NaCl, 5 mM EDTA, 0.1 mM MgCl₂, pH 7.4.[5]
-
Non-specific binding control: A high concentration of a known unlabeled P2Y1 antagonist (e.g., MRS2500).[5]
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter.
-
-
Protocol:
-
Reaction Setup: In a multi-well plate, combine the assay buffer, P2Y1 receptor-expressing membranes (5-20 µg protein), a fixed concentration of radioligand (near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.[5]
-
Incubation: Incubate the plate, typically for 60 minutes at room temperature, with gentle agitation to reach equilibrium.[5]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.[5]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
-
Calcium Mobilization Assay
This functional assay measures the inhibition of agonist-induced intracellular calcium release in cells expressing the P2Y1 receptor.
-
Objective: Determine the functional potency (IC50) of antagonists.
-
Materials:
-
Cell Line: A cell line stably expressing the human P2Y1 receptor that does not endogenously express other P2Y receptors, such as 1321N1 human astrocytoma cells.[8]
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.[14]
-
P2Y1 Agonist: e.g., ADP or 2-MeSADP at a concentration that gives a submaximal response (e.g., EC80).
-
Test Compounds: Serial dilutions.
-
Fluorescence plate reader with an integrated liquid handling system.
-
-
Protocol:
-
Cell Preparation: Plate the P2Y1-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye's AM ester form (e.g., Fluo-4 AM) in an appropriate buffer, typically for 30-60 minutes at 37°C.[15] The AM ester allows the dye to cross the cell membrane.
-
Antagonist Incubation: Remove the dye solution and add buffer containing serial dilutions of the test antagonist compounds. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the P2Y1 agonist and immediately begin recording the change in fluorescence intensity over time.[15] The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of the antagonist. Plot the percentage inhibition against the logarithm of the antagonist concentration and fit to a dose-response curve to determine the IC50 value.[12]
-
Platelet Aggregation Assay
This assay provides a physiologically relevant measure of a compound's ability to inhibit ADP-induced platelet aggregation.
-
Objective: Evaluate the anti-platelet activity of antagonists in a biological matrix.
-
Materials:
-
Protocol:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required.
-
Assay Setup: Place a sample of PRP or washed platelets into a cuvette with a stir bar and place it in the aggregometer, which maintains the sample at 37°C.[6]
-
Antagonist Incubation: Add the test compound or vehicle control to the platelet suspension and incubate for a short period (e.g., 30 seconds to a few minutes).[6]
-
Initiate Aggregation: Add ADP to the cuvette to induce aggregation. The aggregometer records the change in light transmittance through the sample over time (typically 3-5 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.[6]
-
Data Analysis: The extent of aggregation is measured as the maximum change in light transmittance. Calculate the percentage inhibition of ADP-induced aggregation for each antagonist concentration and determine the IC50 value.
-
References
- 1. scbt.com [scbt.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. berthold.com [berthold.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Antithrombotic Effects of P2Y1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, an important player in ADP-mediated platelet activation and thrombus formation, has emerged as a promising target for novel antithrombotic therapies. Antagonism of this receptor offers the potential for effective prevention of thrombosis with a possibly reduced risk of bleeding compared to existing antiplatelet agents. This guide provides an objective comparison of the performance of several key P2Y1 antagonists, supported by experimental data, to aid in research and development efforts in this field.
P2Y1 Signaling Pathway in Platelet Activation
The P2Y1 receptor is a Gq-coupled purinergic receptor that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade crucial for platelet activation and aggregation. The binding of ADP to the P2Y1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the dense tubular system, leading to an increase in intracellular calcium concentration. This calcium influx, along with the activation of protein kinase C (PKC) by DAG, contributes to platelet shape change and the initial phase of aggregation. Concurrently, another ADP receptor, P2Y12, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, which further potentiates platelet activation and stabilizes the aggregate.
P2Y1 Antagonists: A Comparative Guide to Preclinical Validation in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of P2Y1 receptor antagonists, with a primary focus on MRS2500, and its validation in various animal models of disease. We present a detailed analysis of its performance against other relevant antagonists, supported by experimental data, to inform preclinical research and drug development strategies.
Introduction to P2Y1 Receptor Antagonism
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a critical role in platelet aggregation and has emerged as a promising target for antithrombotic therapies.[1] Antagonism of this receptor offers a potential therapeutic avenue for various thrombotic diseases. This guide delves into the preclinical evidence for the efficacy and safety of P2Y1 antagonists, providing a comparative analysis to aid in the selection and evaluation of these compounds in a research setting.
Comparative Efficacy of P2Y1 Antagonists in Animal Models of Thrombosis
The antithrombotic potential of P2Y1 antagonists has been evaluated in several well-established animal models. This section compares the performance of the highly potent and selective P2Y1 antagonist, MRS2500, with another P2Y1 antagonist, MRS2179, and a dual P2Y1/P2Y12 antagonist, GLS-409.
Table 1: Antithrombotic Efficacy of P2Y1 Antagonists in Rodent Models
| Compound | Animal Model | Species | Route of Administration | Dose | Efficacy | Effect on Bleeding Time |
| MRS2500 | Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse | Intravenous | 2 mg/kg | Potent inhibition of thrombosis[2][3] | Moderate prolongation[2][3] |
| Collagen and Epinephrine-Induced Pulmonary Thromboembolism | Mouse | Intravenous | 2 mg/kg | Strong protection against thromboembolism[2][4] | Moderate prolongation[2][3] | |
| MRS2179 | Ferric Chloride-Induced Mesenteric Artery Thrombosis | Mouse | Intravenous | Not specified | Significantly less arterial thrombosis[5] | Prolonged[6][7] |
| Collagen and Epinephrine-Induced Pulmonary Thromboembolism | Mouse | Intravenous | Not specified | Resistance to thromboembolism[7] | Prolonged[6][7] |
Table 2: Antithrombotic Efficacy of P2Y1 Antagonists in Higher Order Animal Models
| Compound | Animal Model | Species | Route of Administration | Dose | Efficacy | Effect on Bleeding Time |
| MRS2500 | Electrolytic-Mediated Carotid Artery Thrombosis | Cynomolgus Monkey | Intravenous | 0.09 mg/kg + 0.14 mg/kg/h | 57% reduction in thrombus weight[8] | 2.1-fold increase[8] |
| 0.45 mg/kg + 0.68 mg/kg/h | 88% reduction in thrombus weight[8][9] | 4.9-fold increase[8][9] | ||||
| GLS-409 | Recurrent Coronary Artery Thrombosis | Canine | Intravenous | 0.054 mg/kg bolus + 0.00018 mg/kg/min infusion | Significantly improved coronary patency[10][11] | No significant increase[10][12] |
| 0.0054 mg/kg bolus + 0.00018 mg/kg/min infusion | Significantly improved coronary patency[10][11] | No significant increase[10][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key animal models cited in this guide.
Ferric Chloride-Induced Thrombosis Model (Mouse)
This model is widely used to induce vascular injury and subsequent thrombus formation.
-
Animal Preparation: Anesthetize the mouse (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Surgical Procedure: Surgically expose the carotid or mesenteric artery.
-
Thrombosis Induction: Apply a filter paper saturated with a ferric chloride (FeCl₃) solution (typically 2.5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[13][14][15][16][17][18]
-
Endpoint Measurement: Monitor blood flow using a Doppler flow probe to determine the time to vessel occlusion. The weight of the resulting thrombus can also be measured.
Workflow for Ferric Chloride-Induced Thrombosis Model.
Collagen and Epinephrine-Induced Pulmonary Thromboembolism Model (Mouse)
This model assesses systemic platelet aggregation leading to fatal pulmonary thromboembolism.
-
Animal Preparation: Conscious or anesthetized mice are used.
-
Thrombosis Induction: A mixture of collagen (e.g., 0.15 mg/kg) and epinephrine (e.g., 60 µg/kg) is injected intravenously via the tail vein.[4][19][20][21]
-
Endpoint Measurement: The primary endpoint is survival rate over a defined period (e.g., 30 minutes). Platelet counts can also be measured before and after induction to quantify platelet consumption.
Workflow for Collagen and Epinephrine-Induced Thromboembolism Model.
P2Y1 Receptor Signaling Pathway
Understanding the underlying signaling mechanism of the P2Y1 receptor is essential for interpreting the effects of its antagonists.
Simplified P2Y1 Receptor Signaling Pathway in Platelets.
Validation in Other Disease Models
Beyond thrombosis, P2Y1 receptor antagonists are being explored for their therapeutic potential in other disease areas, including inflammation and neurodegeneration.
Inflammation
The P2Y1 receptor is implicated in inflammatory processes. Studies have shown that P2Y1 receptor antagonism can modulate inflammatory responses. For instance, in a mouse model of DSS-induced colitis, P2Y1R deficiency was associated with ameliorated colitis and reduced Th17 responses.[22] In a rat model of traumatic brain injury, the P2Y1 antagonist MRS2179 was shown to suppress microglial activation, a key component of neuroinflammation.[23][24] These findings suggest a potential role for P2Y1 antagonists in treating inflammatory conditions.
Neuroprotection
Emerging evidence suggests a role for the P2Y1 receptor in neuronal function and neurodegenerative diseases.[25] P2Y1 receptor antagonists have demonstrated neuroprotective effects in animal models of neurological disorders. In a mouse model of Alzheimer's disease, P2Y1R inhibition was associated with reduced neuroinflammation and improved cognitive function.[26] Furthermore, in models of ischemic stroke, P2Y1 receptor knockout or pharmacological blockade has been shown to reduce infarct volume and improve cognitive outcomes.[24] Notably, microglial P2Y1 receptors appear to play a neuroprotective role against ischemic neuronal injury.[27]
Conclusion
The preclinical data strongly support the validation of P2Y1 receptor antagonists, particularly MRS2500, as effective antithrombotic agents in a variety of animal models. The evidence suggests a favorable efficacy and safety profile, with a moderate effect on bleeding time compared to its potent antithrombotic activity. Furthermore, the exploration of P2Y1 antagonists in inflammation and neuroprotection opens up new avenues for their therapeutic application. This comparative guide provides a valuable resource for researchers to design and interpret preclinical studies aimed at further elucidating the therapeutic potential of P2Y1 receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GLS-409, an Antagonist of Both P2Y1 and P2Y12, Potently Inhibits Canine Coronary Artery Thrombosis and Reversibly Inhibits Human Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GLS-409, an Antagonist of Both P2Y1 and P2Y12, Potently Inhibits Canine Coronary Artery Thrombosis and Reversibly Inhibits Human Platelet Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phcogj.com [phcogj.com]
- 20. GPVI-deficient mice lack collagen responses and are protected against experimentally induced pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. P2Y1R Ligation Suppresses Th17 Cell Differentiation and Alleviates Colonic Inflammation in an AMPK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. P2Y1 receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neuroprotective effects of microglial P2Y1 receptors against ischemic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of P2Y1 Antagonists
Researchers and drug development professionals are at the forefront of innovation, and with that comes the critical responsibility of ensuring laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as P2Y1 antagonists, is a cornerstone of this responsibility. Adherence to established disposal protocols is not only a matter of regulatory compliance but also a fundamental practice to protect personnel and the surrounding ecosystem from potential harm.
This guide provides essential, step-by-step procedures for the proper disposal of P2Y1 antagonists, grounded in general best practices for hazardous laboratory waste management. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the particular P2Y1 antagonist in use, as this document will contain detailed information regarding its specific hazards and disposal requirements.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure that all personnel involved are thoroughly familiar with the potential hazards associated with the specific P2Y1 antagonist. This includes reviewing the SDS and understanding the required Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Recommendations
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Should be ANSI Z87.1 certified and equipped with side shields to provide comprehensive protection. |
| Hand Protection | Chemically Resistant Gloves | Nitrile gloves are commonly recommended, but the specific glove material should be chosen based on the solvent used and the P2Y1 antagonist's properties as detailed in the SDS. Always inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn and fully buttoned to protect against splashes and spills. |
| Respiratory Protection | Respirator | The need for respiratory protection will be specified in the SDS. If there is a risk of inhaling dust or aerosols, a respirator may be required. |
Step-by-Step Disposal Procedures for P2Y1 Antagonists
The disposal of any chemical waste, including P2Y1 antagonists, must be managed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[1][2] Never dispose of chemical waste down the drain or in the regular trash.[3]
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: Unless explicitly stated otherwise in the SDS, treat all P2Y1 antagonist waste as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix P2Y1 antagonist waste with other incompatible waste streams.[1] For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.
2. Waste Collection:
-
Solid Waste: Collect unused or expired P2Y1 antagonist powder, as well as contaminated materials like weigh boats, pipette tips, and gloves, in a designated hazardous waste container.[4]
-
Liquid Waste: Solutions containing P2Y1 antagonists should be collected in a separate, dedicated liquid hazardous waste container.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with a P2Y1 antagonist must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.[2][5]
3. Container Management:
-
Use Compatible Containers: Ensure that waste containers are made of a material that is chemically compatible with the P2Y1 antagonist and any solvents present.[1][3] Plastic containers are often preferred.[6]
-
Keep Containers Closed: Waste containers must be kept securely closed with a tight-fitting lid at all times, except when adding waste.[3][6] This prevents the release of vapors and reduces the risk of spills.
-
Leave Headspace: For liquid waste containers, leave at least 10% of headspace to allow for vapor expansion.[3]
4. Labeling:
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[3][4]
-
Provide Detailed Information: The label must include the full chemical name(s) of the contents (no abbreviations or chemical formulas), the approximate percentages of each component, and the date when waste was first added to the container (the "accumulation start date").[3][4]
5. Storage:
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of waste generation.[3][6]
-
Secondary Containment: The SAA should have secondary containment, such as a tray or bin, to contain any potential leaks or spills.[1]
6. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held P2Y1 antagonists must be decontaminated before being disposed of as non-hazardous waste.[3] This is typically done by triple rinsing the container with a suitable solvent.
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[3] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
Label Defacement: After decontamination and air-drying, the original label on the container must be completely removed or defaced before disposal.[2]
7. Arranging for Disposal:
-
Contact EHS: Once a waste container is full or the accumulation time limit set by your institution has been reached, contact your institution's EHS department to schedule a pickup.[3]
-
Maintain Records: Keep accurate records of all hazardous waste generated and disposed of, as required by regulations.[4]
Experimental Protocols
While specific experimental protocols for the disposal of P2Y1 antagonists are not published, the principles of safe chemical handling and waste management are universal. The "triple rinsing" protocol for decontaminating empty chemical containers is a standard and crucial procedure.
Protocol for Triple Rinsing Empty Chemical Containers:
-
Select an Appropriate Solvent: Choose a solvent that is capable of dissolving the residue of the P2Y1 antagonist. The SDS for the antagonist may recommend a suitable solvent.
-
First Rinse: Add a small amount of the chosen solvent to the empty container, ensuring that all interior surfaces are wetted. Securely cap the container and agitate it vigorously. Pour the rinsate into the appropriate hazardous waste container.
-
Second Rinse: Repeat the rinsing process with a fresh portion of the solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a third rinse with fresh solvent and again, collect the rinsate in the hazardous waste container.
-
Drying and Disposal: Allow the container to air dry completely in a well-ventilated area, such as a fume hood. Once dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.
Visualizing Key Processes
To further clarify the procedures and the biological context of P2Y1 antagonists, the following diagrams are provided.
Caption: P2Y1 Receptor Signaling Pathway in Platelets.
Caption: Workflow for the Safe Disposal of P2Y1 Antagonist Waste.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet for the P2Y1 antagonist you are working with, you can ensure a safe laboratory environment and responsible chemical waste management. Your institution's Environmental Health and Safety department is a valuable resource and should be consulted with any questions or concerns regarding waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling P2Y1 Antagonists
Essential safety protocols and operational plans are critical for researchers and drug development professionals working with P2Y1 antagonists. This guide provides immediate, procedural, and step-by-step information for the safe handling, storage, and disposal of these potent compounds, ensuring the well-being of laboratory personnel and the integrity of research.
P2Y1 antagonists are a class of molecules that block the P2Y1 receptor, a key player in platelet aggregation and other physiological processes. Due to their potency, strict adherence to safety protocols is paramount to prevent accidental exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety
A comprehensive risk assessment should be conducted to determine the appropriate level of personal protective equipment required for handling P2Y1 antagonists. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator within a certified chemical fume hood - Disposable solid-front lab coat with tight-fitting cuffs - Double-gloving (e.g., nitrile gloves) - Disposable sleeve covers - Safety goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide an essential barrier against contamination. |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure - Lab coat - Safety glasses with side shields or chemical splash goggles - Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Laboratory Use | - Lab coat - Safety glasses - Disposable nitrile gloves | Standard laboratory practice to prevent incidental contact. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile) - Lab coat or disposable gown - Safety goggles - N95 or higher-rated respirator | To protect against exposure during the cleanup of potentially hazardous materials. |
Operational and Disposal Plan: A Lifecycle Approach to Compound Management
A clear and concise operational and disposal plan is essential for the safe management of P2Y1 antagonists from receipt to final disposal.
1. Compound Receipt and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Consult the Safety Data Sheet (SDS) or supplier information for specific storage temperature requirements.
2. Handling and Experimental Procedures:
-
All handling of P2Y1 antagonists, especially in solid form, should be performed in a designated area such as a chemical fume hood or a glove box to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Wet-wiping of surfaces is recommended over dry sweeping to prevent the generation of airborne dust.
3. Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use. The choice of decontaminating solution will depend on the specific antagonist, but a common approach is to use a solution that can degrade the compound, followed by a thorough rinse with soap and water.
4. Waste Disposal:
-
All waste contaminated with P2Y1 antagonists, including gloves, disposable lab coats, pipette tips, and excess compound, must be treated as hazardous waste.[1]
-
Segregate waste into clearly labeled, sealed containers.[1]
-
Solid Waste: Collect in a designated hazardous waste container.
-
Liquid Waste: Collect in a sealed, leak-proof container. Do not dispose of down the drain.[1]
-
Sharps: Dispose of in a designated sharps container.
-
Disposal should be carried out through an approved hazardous waste management service in accordance with local, state, and federal regulations.[1][2] Incineration is often the preferred method for the complete destruction of potent pharmaceutical compounds.[3]
digraph "Operational Workflow for P2Y1 Antagonist Handling" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_prep" {
label="Preparation";
style="filled";
color="#FFFFFF";
node [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Risk_Assessment" [label="Conduct Risk\nAssessment"];
"Select_PPE" [label="Select Appropriate\nPPE"];
"Prepare_Work_Area" [label="Prepare Designated\nWork Area"];
}
subgraph "cluster_handling" {
label="Handling";
style="filled";
color="#FFFFFF";
node [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Weigh_Compound" [label="Weigh Compound in\nContainment"];
"Prepare_Solution" [label="Prepare Solution in\nFume Hood"];
"Perform_Experiment" [label="Perform Experiment"];
}
subgraph "cluster_cleanup" {
label="Cleanup & Disposal";
style="filled";
color="#FFFFFF";
node [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Decontaminate" [label="Decontaminate\nEquipment & Surfaces"];
"Segregate_Waste" [label="Segregate Hazardous\nWaste"];
"Dispose_Waste" [label="Dispose via Certified\nVendor"];
}
"Risk_Assessment" -> "Select_PPE" -> "Prepare_Work_Area" -> "Weigh_Compound" -> "Prepare_Solution" -> "Perform_Experiment" -> "Decontaminate" -> "Segregate_Waste" -> "Dispose_Waste";
}
Figure 2: The P2Y1 receptor signaling cascade and the inhibitory action of a P2Y1 antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P2Y1 antagonists.
This assay measures the ability of a P2Y1 antagonist to inhibit the increase in intracellular calcium concentration induced by a P2Y1 agonist.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., CHO or HEK293 cells)
-
P2Y1 agonist (e.g., 2-MeSADP)
-
P2Y1 antagonist (test compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the P2Y1 receptor-expressing cells into the microplates at a density that will achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate in the dark at 37°C for 1 hour.[4]
-
Compound Preparation: Prepare serial dilutions of the P2Y1 antagonist (test compound) in the assay buffer.
-
Assay:
a. Wash the cells with assay buffer to remove excess dye.
b. Add the diluted P2Y1 antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
c. Place the microplate in the fluorescence plate reader and record a baseline fluorescence reading.
d. Inject the P2Y1 agonist into the wells and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of the antagonist is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
This assay measures the ability of a P2Y1 antagonist to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
Materials:
-
Cell membranes expressing the P2Y1 receptor
-
Radiolabeled P2Y1 ligand (e.g., [³H]-MRS2500)
-
P2Y1 antagonist (test compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the P2Y1 antagonist.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters corresponds to the amount of radioligand bound to the receptor. The ability of the antagonist to displace the radioligand is used to determine its binding affinity (Ki value).
By adhering to these safety protocols and employing these standardized experimental procedures, researchers can safely and effectively advance the study of P2Y1 antagonists, contributing to the development of new therapeutics while maintaining a secure laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
